Technical Documentation Center

Acetic acid, sulfo-, 1-methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetic acid, sulfo-, 1-methyl ester
  • CAS: 63409-57-4

Core Science & Biosynthesis

Foundational

Acetic Acid Sulfo- 1-Methyl Ester (CAS 63409-57-4): Comprehensive Technical Guide

Executive Summary As an application scientist in chemical process engineering and drug development, I approach the synthesis and utilization of Acetic acid sulfo- 1-methyl ester (CAS 63409-57-4) —commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist in chemical process engineering and drug development, I approach the synthesis and utilization of Acetic acid sulfo- 1-methyl ester (CAS 63409-57-4) —commonly referred to as methyl 2-sulfoacetate—not merely as a routine intermediate, but as a highly versatile building block governed by strict thermodynamic and kinetic principles. This compound is a critical precursor in the synthesis of specialized diazo compounds, advanced surfactants, and pharmaceutical intermediates.

This whitepaper provides an in-depth technical analysis of its physico-chemical properties, details self-validating protocols for its synthesis via azeotropic esterification, and explores its synthetic utility in detrifluoroacetylative diazo transfer reactions and cosmetic emulsion formulations.

Physico-Chemical Profile

Understanding the structural and thermodynamic properties of methyl 2-sulfoacetate is essential for predicting its behavior in nucleophilic substitutions and esterification equilibria. The presence of the electron-withdrawing sulfonic acid group on the alpha carbon significantly increases the acidity of the methylene protons, a feature we exploit during diazo transfer reactions.

Table 1: Quantitative Physico-Chemical Data

PropertyValueSource
IUPAC Name 2-methoxy-2-oxoethanesulfonic acid1
CAS Registry Number 63409-57-41
Molecular Formula C3H6O5S1
Molecular Weight 154.14 g/mol 1
Exact Mass 153.993594 Da[PubChem[2]]()
Topological Polar Surface Area 89.1 Ų[PubChem[2]]()
XLogP3 -1.0[PubChem[2]]()
Complexity 1852

Process Engineering: Synthesis via Azeotropic Esterification

The synthesis of methyl 2-sulfoacetate from sulfoacetic acid is a classic example of an equilibrium-limited esterification. To achieve high yields, we must manipulate Le Chatelier's principle by continuously removing the water byproduct[3].

Protocol 1: Azeotropic Synthesis of Methyl 2-Sulfoacetate
  • Causality & Logic: The selection of a benzene/methanol (8:2) solvent system is not arbitrary. Benzene forms a ternary azeotrope with methanol and water, allowing for the precise thermal extraction of water at a lower boiling point. The physical accumulation of water in the Dean-Stark trap serves as a real-time, self-validating indicator of reaction progression.

  • Step-by-Step Methodology:

    • Preparation: In a 250 mL long-neck round-bottom flask, dissolve 30 mmol (3.84 g) of sulfoacetic acid in 60 mL of the methanol-benzene mixture (2:8 v/v)[3].

    • Reflux & Distillation: Attach a Dean-Stark apparatus. Reflux the solution vigorously for 8 hours to ensure complete azeotropic removal of trace water[3].

    • Cooling & Filtration: Cool the reaction mixture to room temperature (20-25°C). Filter the solution to remove any unreacted solid impurities[3].

    • Isolation: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude methyl 2-sulfoacetate[3].

SynthesisPathway A Sulfoacetic Acid (Substrate) C Azeotropic Distillation (Water Removal) A->C B Methanol + Benzene (Solvent System) B->C D Methyl 2-sulfoacetate CAS: 63409-57-4 C->D Le Chatelier's Principle F Methyl 2-diazo-2-sulfoacetate (Reactive Intermediate) D->F Base Catalysis E Mesyl Azide (Diazo Donor) E->F Diazo Transfer

Caption: Pathway from sulfoacetic acid to methyl 2-diazo-2-sulfoacetate via azeotropic esterification.

Synthetic Utility: Advanced Diazo Transfer Reactions

Methyl 2-sulfoacetate is a highly valued substrate in diazo transfer reactions, converting into methyl 2-diazo-2-sulfoacetate. This diazo compound is a versatile intermediate for cyclopropanation, C-H insertion, and Wolff rearrangements[4].

Protocol 2: Diazo Transfer via Methanesulfonyl Azide
  • Causality & Logic: We utilize methanesulfonyl azide (mesyl azide) over traditional tosyl azide. Mechanistically, the mesylate anion is a superior leaving group, accelerating the collapse of the transient N-sulfonyl triazene intermediate[5]. Furthermore, the mesyl amide byproduct is highly water-soluble. This creates a self-validating purification step: a simple aqueous wash completely removes the byproduct, leaving the pure diazo compound in the organic phase[5].

  • Step-by-Step Methodology:

    • Enolate Formation: Dissolve methyl 2-sulfoacetate in an appropriate organic solvent and add 0.05 M K₂CO₃ buffer to deprotonate the activated methylene carbon[4].

    • Azide Addition: Slowly add mesyl azide (maintaining a concentration of ≤0.5 M to minimize explosive potential)[4]. Critical Safety Control: Maintain the process temperature at ≤40°C due to the dual hazards of diazo compounds and azide reagents[4].

    • Reaction Monitoring: Stir the reaction at room temperature. For sulfonylcarbonyls like methyl 2-sulfoacetate, extended reaction times (65-75 hours) are beneficial[4]. Monitor conversion continuously via UPLC-MS[4].

    • Workup: Quench the reaction and perform an aqueous extraction. The water-soluble mesyl amide partitions into the aqueous phase, isolating the target methyl 2-diazo-2-sulfoacetate in the organic layer[5].

Applications in Material Science and Cosmetic Formulations

Beyond organic synthesis, the sodium salt of this compound—Sodium methyl 2-sulfoacetate —is synthesized via direct neutralization or copper-catalyzed Strecker reactions[6]. It functions as a highly effective, mild amphiphilic surfactant. In advanced cosmetic engineering, it is blended with jojoba alcohols to create high-hydration emulsions and moisturizing lotions[7].

SurfactantWorkflow N1 Methyl 2-sulfoacetate (Precursor) N2 Neutralization (NaOH) N1->N2 N3 Sodium Methyl 2-sulfoacetate N2->N3 pH 7.0 N4 Amphiphilic Blending (Jojoba Alcohols) N3->N4 Surfactant Integration N5 Hydrating Emulsion (Cosmetic Base) N4->N5 Homogenization

Caption: Formulation workflow of sodium methyl 2-sulfoacetate in hydrating cosmetic emulsions.

Toxicology and Process Safety

When handling methyl 2-sulfoacetate and its derivatives, strict engineering controls are mandatory. Sulfoacetic acid derivatives are moderately toxic by ingestion and act as severe skin and eye irritants[8]. During diazo transfer applications, the use of mesyl azide introduces significant explosive hazards. Process safety protocols dictate that mesyl azide concentrations must never exceed 0.5 M in the reaction mixture, and non-sparking tools alongside explosion-proof ventilation must be utilized[4].

References

  • PubChem - Acetic acid, sulfo-, 1-methyl ester | C3H6O5S | CID 12216621 Source: National Institutes of Health (NIH) URL:[Link]

  • Nottingham ePrints - Synthesis of secondary amines and lactone analogues (Thesis) Source: University of Nottingham URL:[Link]

  • Asian Journal of Chemistry - Preparation of Sodium Sulfonates Using Copper as Catalyst Source: Asian Pubs URL: [Link]

  • Google Patents (WO2007143672A1)

Sources

Exploratory

Methyl 2-Sulfoacetate: Structural Dynamics, Molecular Weight, and Advanced Synthetic Protocols

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as linchpins in complex organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as linchpins in complex organic synthesis and drug development. Methyl 2-sulfoacetate (CAS: 41505-91-3) is one such critical intermediate. Characterized by the presence of both a sulfonic acid group and a methyl ester separated by an active methylene bridge, this molecule offers unique electrophilic and nucleophilic handles.

This whitepaper provides a rigorous, field-proven guide to its molecular properties, synthesis protocols, and analytical validation, designed to ensure scientific integrity and reproducibility in your laboratory workflows.

Molecular Structure and Physicochemical Properties

Understanding the reactivity of methyl 2-sulfoacetate begins with its structural parameters. The dual electron-withdrawing nature of the sulfonate (-SO₃H) and ester (-COOCH₃) groups significantly lowers the pKa of the intervening methylene protons. This thermodynamic reality makes the methylene core highly susceptible to base-catalyzed functionalization.

Table 1: Quantitative Physicochemical Data

PropertySpecification
IUPAC Name 2-methoxy-2-oxoethanesulfonic acid
CAS Number 41505-91-3
Molecular Formula C₃H₆O₅S
Molecular Weight 154.14 g/mol
SMILES String O=C(OC)CS(=O)(O)=O
Appearance White to off-white solid/crystals

Critical Database Caution: In our routine impurity profiling, we have noted that certain commercial databases erroneously conflate CAS 41505-91-3 with Methyl 2-fluorosulfonylacetate (C₃H₅FO₄S, MW: 156.13 g/mol )[1]. The true methyl 2-sulfoacetate lacks a fluorine atom, possessing a molecular weight of exactly 154.14 g/mol [2]. Always validate your starting materials via NMR to ensure structural integrity before scaling up.

ReactivityMap Center Methyl 2-sulfoacetate (Active Methylene Core) Ester Methyl Ester Group (-COOCH3) Center->Ester Electrophilic Center Sulfonate Sulfonic Acid Group (-SO3H) Center->Sulfonate Water Solubility / Leaving Group Methylene Methylene Bridge (-CH2-) Center->Methylene C-H Acidity (pKa lowered) Diazo Diazo Transfer Products Methylene->Diazo Reacts with Mesyl Azide

Fig 1. Reactivity map of Methyl 2-sulfoacetate highlighting the active methylene core.

Validated Synthetic Methodologies

A robust protocol must be a self-validating system. Below are two field-tested methodologies for synthesizing methyl 2-sulfoacetate and its sodium salt, detailing the mechanistic causality behind each operational step.

Protocol A: Azeotropic Esterification of Sulfoacetic Acid

This method leverages Le Chatelier's principle to drive the esterification of sulfoacetic acid to completion[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL long-neck round-bottom flask, combine 30 mmol (3.84 g) of sulfoacetic acid with 60 mL of a methanol-benzene mixture (2:8 v/v)[3].

  • Azeotropic Reflux: Heat the solution to reflux for 8 hours[3]. Causality: Why the specific 2:8 methanol-benzene ratio? Benzene forms a ternary azeotrope with water and methanol. As the esterification proceeds, water is generated. The azeotropic distillation continuously removes this water from the reaction matrix, preventing the reverse hydrolysis reaction and maximizing yield[3].

  • Workup: Cool the solution to room temperature and filter to remove any insoluble impurities[3].

  • Isolation: Remove the solvent via rotary evaporation to yield the purified methyl 2-sulfoacetate as off-white crystals[3].

Protocol B: Copper-Catalyzed Strecker Sulfite Alkylation (Sodium Salt)

When the sodium salt (Sodium methyl 2-sulfoacetate) is required for aqueous-phase reactions or surfactant synthesis, the Strecker sulfite alkylation of methyl chloroacetate is the preferred route[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve sodium sulfite and methyl chloroacetate in a 120 mL water / 110 mL ethanol solvent system within a three-necked flask equipped with a mechanical stirrer and condenser[4].

  • Catalyst Addition: Add 50 mg of copper powder to the mixture[4]. Causality: Traditional Strecker reactions with chloro-hydrocarbons are notoriously slow (>22 hours) due to the poor leaving group ability of chloride[4]. The addition of a copper catalyst facilitates a single-electron transfer (SET) pathway, drastically lowering the activation energy. This reduces the reaction time to just 2 hours and suppresses the formation of disubstituted byproducts[4].

  • Reflux: Heat the mixture under reflux for exactly 2 hours[4].

  • Purification: Cool to room temperature, distill off retained organics, and evaporate the aqueous phase to dryness[4].

  • Extraction: Wash the resulting residue with hot ethanol. The sodium methyl 2-sulfoacetate is highly soluble in hot ethanol, leaving unreacted inorganic salts behind. Evaporate the combined ethanol phases to yield a white solid (approx. 83.4% yield)[4].

Workflow S1 1. Reagent Mixing Methyl chloroacetate + Na2SO3 S2 2. Catalysis Add Cu powder S1->S2 S3 3. Reflux 100°C for 2h S2->S3 S4 4. Purification Evaporation & Hot EtOH Wash S3->S4 S5 5. Final Product Sodium methyl 2-sulfoacetate S4->S5

Fig 2. Step-by-step experimental workflow for the Cu-catalyzed Strecker synthesis.

Analytical Characterization (Self-Validation System)

To establish trustworthiness in your synthetic pipeline, the synthesized compound must be rigorously validated. The following NMR parameters serve as the definitive benchmark for Sodium methyl 2-sulfoacetate synthesized via Protocol B[4].

Table 2: NMR Characterization Data (D₂O solvent)

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR (600 MHz)3.97Singlet (s)2HActive Methylene (-CH₂-)
¹H NMR (600 MHz)3.77Singlet (s)3HMethyl Ester (-CH₃)
¹³C NMR (150 MHz)167.52--Carbonyl Carbon (C=O)
¹³C NMR (150 MHz)55.78--Methylene Carbon (-CH₂-)
¹³C NMR (150 MHz)52.26--Methoxy Carbon (-OCH₃)

Validation Logic: The sharp singlet at 3.97 ppm confirms the presence of the isolated methylene group[4]. Any splitting or additional peaks in this region immediately indicate an incomplete reaction or byproduct formation, signaling the need for further recrystallization.

Advanced Applications: Diazo Transfer Reactions

Methyl 2-sulfoacetate is highly valued in the synthesis of complex diazo compounds. Because of its active methylene core, it readily undergoes diazo transfer when reacted with reagents like methanesulfonyl azide (mesyl azide)[5].

Operational Insight: In our laboratory experience, we note that sulfonylcarbonyls like methyl 2-sulfoacetate typically require extended reaction times (yielding 65-75%) compared to standard β-ketoesters[6]. Strict engineering controls must be maintained during these workflows: keep mesyl azide concentrations below 0.5 M in the reaction mixture and maintain maximum process temperatures ≤40°C to mitigate explosive hazards associated with diazo compounds[5].

References
  • BLD Pharm.41505-91-3 | Methyl 2-sulfoacetate Information and Documentation.
  • Nottingham ePrints.Synthesis of Analogues: Methyl 2-sulfoacetate via Azeotropic Distillation.
  • Asian Journal of Chemistry (2014).Synthesis of Sodium Chloroethyl Sulfonate and Aliphatic Sulfonates with Copper Catalyst.
  • Smolecule.Comprehensive Application Notes: Detrifluoroacetylative Diazo Transfer with Methanesulfonyl Azide.

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-2-oxoethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Disclaimer: This document provides a comprehensive theoretical overview of 2-Methoxy-2-oxoethanesulfonic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document provides a comprehensive theoretical overview of 2-Methoxy-2-oxoethanesulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the synthesis protocols and certain properties are presented based on established chemical principles and data from analogous structures. Experimental validation is recommended before any practical application.

Introduction and Nomenclature

2-Methoxy-2-oxoethanesulfonic acid is a bifunctional organic compound containing both a sulfonic acid group and a methyl ester. This unique combination of functional groups suggests its potential utility as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-methoxy-2-oxoethanesulfonic acid .[1] It is also known by several synonyms, which are frequently encountered in chemical literature and databases:

  • Methyl 2-sulfoacetate[1]

  • Acetic acid, sulfo-, 1-methyl ester[1]

The Chemical Abstracts Service (CAS) registry number for this compound is 63409-57-4 .[1]

Chemical Structure

The chemical structure of 2-methoxy-2-oxoethanesulfonic acid is depicted below:

This structure features a sulfonic acid moiety (-SO₃H) and a methyl ester moiety (-COOCH₃) attached to the same methylene (-CH₂-) group.

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C₃H₆O₅S[1]
Molecular Weight 154.14 g/mol [1]
Appearance Expected to be a colorless liquid or a low-melting solid.Structural Analogy
pKa The sulfonic acid group is expected to be strongly acidic (pKa < 0), while the α-protons on the methylene group will be weakly acidic.General Chemical Principles
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO due to the presence of the polar sulfonic acid and ester groups.Structural Analogy
LogP The calculated LogP (octanol-water partition coefficient) is expected to be low, indicating its hydrophilic nature.General Chemical Principles

Synthesis Methodologies

While specific, validated protocols for the synthesis of 2-methoxy-2-oxoethanesulfonic acid are not detailed in the available literature, its structure suggests several plausible synthetic routes based on fundamental organic reactions. The two primary conceptual pathways are the esterification of a sulfonic acid and the sulfonation of an ester.

Proposed Synthetic Route 1: Fischer-Speier Esterification of 2-Sulfoacetic Acid

This is a classic and straightforward method for the preparation of esters. It involves the reaction of a carboxylic acid (in this case, the sulfonic acid is the dominant acidic functional group, but the principle applies to the carboxyl group of a precursor) with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Hypothetical Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-sulfoacetic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (10-20 eq), which acts as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq), to the mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) for several hours. The reaction progress can be monitored by techniques such as TLC or NMR spectroscopy by observing the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The excess methanol can be removed under reduced pressure. The resulting crude product can be purified by an appropriate method, such as vacuum distillation or column chromatography, although its high polarity may present challenges for the latter.

Proposed Synthetic Route 2: Sulfonation of Methyl Acetate

This approach involves the introduction of the sulfonic acid group onto the methyl acetate backbone. This is a common method for synthesizing sulfonated compounds.

Reaction Scheme:

Hypothetical Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place anhydrous methyl acetate (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Sulfonating Agent: Prepare a solution of sulfur trioxide (SO₃) (1.0-1.2 eq) in a compatible solvent.

  • Reaction: Cool the methyl acetate solution to 0 °C in an ice bath. Slowly add the SO₃ solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a few hours. The reaction can be quenched by carefully pouring the mixture onto ice.

  • Purification: The product would likely remain in the aqueous phase. Neutralization with a suitable base followed by purification steps would be necessary to isolate the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: Fischer-Speier Esterification cluster_route2 Route 2: Sulfonation A1 2-Sulfoacetic Acid D1 Esterification (Reflux) A1->D1 B1 Methanol B1->D1 C1 Acid Catalyst (e.g., H₂SO₄) C1->D1 E1 Work-up & Purification D1->E1 F1 2-Methoxy-2-oxoethanesulfonic Acid E1->F1 A2 Methyl Acetate C2 Sulfonation Reaction A2->C2 B2 Sulfur Trioxide (SO₃) B2->C2 D2 Quenching & Work-up C2->D2 E2 Purification D2->E2 F2 2-Methoxy-2-oxoethanesulfonic Acid E2->F2

Caption: Proposed synthetic workflows for 2-Methoxy-2-oxoethanesulfonic acid.

Potential Applications in Research and Drug Development

The dual functionality of 2-methoxy-2-oxoethanesulfonic acid makes it an intriguing candidate for various applications in chemical and pharmaceutical research.

Building Block in Organic Synthesis

This compound can serve as a versatile C₂ building block for introducing both a sulfonic acid (or sulfonate) and a methyl ester group into a target molecule. The reactive methylene protons, activated by the adjacent sulfonyl and carbonyl groups, could participate in a variety of carbon-carbon bond-forming reactions.

Role in Medicinal Chemistry
  • Linker/Spacer: In the design of complex drug molecules, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs), linker molecules are essential. The distinct chemical properties of the sulfonic acid and ester groups in 2-methoxy-2-oxoethanesulfonic acid could allow for orthogonal conjugation strategies.

  • Solubilizing Agent: The highly polar sulfonic acid group can be used to improve the aqueous solubility of parent drug molecules, which is a critical factor for bioavailability.[2]

  • Prodrug Moiety: The methyl ester can be designed as a prodrug, which may be cleaved in vivo by esterases to release a free carboxylic acid, potentially altering the drug's pharmacokinetic profile.

Conceptual Role as a Chemical Building Block

Building_Block_Concept cluster_functional_groups Functional Groups for Derivatization cluster_applications Potential Synthetic Applications Compound 2-Methoxy-2-oxoethanesulfonic Acid Ester Methyl Ester (-COOCH₃) Compound->Ester Sulfonic_Acid Sulfonic Acid (-SO₃H) Compound->Sulfonic_Acid Methylene Active Methylene (-CH₂-) Compound->Methylene App1 Amidation / Transesterification Ester->App1 Reacts with amines/alcohols App2 Salt Formation / Sulfonamide Synthesis Sulfonic_Acid->App2 Reacts with bases/amines App3 C-C Bond Formation Methylene->App3 Reacts with electrophiles

Caption: Conceptual derivatization pathways for 2-Methoxy-2-oxoethanesulfonic acid.

Conclusion

2-Methoxy-2-oxoethanesulfonic acid is a chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest plausible and accessible synthetic routes. Its bifunctional nature makes it a promising candidate for use as a versatile building block, a linker in complex molecular architectures, and a modulator of physicochemical properties in drug development. Further experimental investigation into its synthesis, properties, and reactivity is warranted to fully unlock its potential for scientific and pharmaceutical applications.

References

  • PubChem. Acetic acid, sulfo-, 1-methyl ester. National Center for Biotechnology Information. Available at: [Link].

  • Fiveable. Physicochemical properties in Medicinal Chemistry. Available at: [Link].

Sources

Exploratory

Methyl sulfoacetate vs methyl ester sulfonate (MES) distinction

An In-depth Technical Guide to Differentiating Methyl Sulfoacetate and α-Methyl Ester Sulfonates (MES) The landscape of surfactant chemistry is continually evolving, driven by the dual demands of performance and sustaina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Differentiating Methyl Sulfoacetate and α-Methyl Ester Sulfonates (MES)

The landscape of surfactant chemistry is continually evolving, driven by the dual demands of performance and sustainability. Within this domain, sulfur-containing anionic surfactants represent a significant class of molecules. Among these, α-methyl ester sulfonates (MES) have garnered substantial attention as a green alternative to conventional surfactants. However, the nomenclature and structural similarities can lead to confusion with related compounds, notably methyl sulfoacetate. This technical guide provides a comprehensive analysis of the core distinctions between methyl sulfoacetate and MES, offering clarity for researchers, scientists, and drug development professionals. We will delve into their structural and synthetic differences, explore the resulting variations in physicochemical properties and performance, and outline analytical methodologies for their unambiguous identification.

Table of Contents

  • Introduction: The Importance of Precision in Surfactant Chemistry

  • Part 1: Foundational Chemistry and Synthesis

    • 2.1. Molecular Architecture: A Tale of Two Structures

    • 2.2. Synthetic Pathways: Divergent Routes to Sulfonation

  • Part 2: Physicochemical Properties and Performance Attributes

    • 3.1. Surface Activity and Critical Micelle Concentration (CMC)

    • 3.2. Hard Water Tolerance and Calcium Ion Sequestration

    • 3.3. Hydrolytic Stability: A Key Differentiator

    • 3.4. Biodegradability and Environmental Profile

  • Part 3: Analytical Characterization and Differentiation

    • 4.1. Spectroscopic Methods: NMR and IR Spectroscopy

    • 4.2. Chromatographic Techniques: HPLC and GC-MS

    • 4.3. Titrimetric and Wet Chemical Methods

  • Part 4: Applications and Industrial Relevance

    • 4.1. Methyl Ester Sulfonates (MES): A Workhorse in Detergents and Personal Care

    • 4.2. Methyl Sulfoacetate: Niche Applications and Potential

  • References

Introduction: The Importance of Precision in Surfactant Chemistry

In the realm of formulation science, the precise identity of a chemical entity is paramount. This is particularly true for surfactants, where subtle variations in molecular structure can lead to profound differences in performance, stability, and environmental impact. This guide addresses a common point of confusion: the distinction between methyl sulfoacetate and α-methyl ester sulfonates (MES). While both are sulfonated methyl esters, their fundamental chemical structures and, consequently, their properties and applications, are markedly different. A clear understanding of these differences is crucial for accurate research, effective product development, and robust quality control.

Part 1: Foundational Chemistry and Synthesis

Molecular Architecture: A Tale of Two Structures

The primary distinction between methyl sulfoacetate and MES lies in the position of the sulfonate group relative to the ester functionality.

  • Methyl Sulfoacetate: In methyl sulfoacetate, the sulfonate group is directly attached to the acetyl group, which is then esterified with methanol. Its chemical formula is CH₃OOCCH₂SO₃Na (for the sodium salt). The key feature is the sulfonate group at the α-position to the carbonyl carbon of the acetate moiety.

  • α-Methyl Ester Sulfonates (MES): MES are derived from fatty acids. The sulfonate group is located on the α-carbon of the fatty acid chain (the carbon atom adjacent to the ester carbonyl group). The general structure is R-CH(SO₃Na)-COOCH₃, where R is a long-chain alkyl group, typically derived from C12 to C18 fatty acids.

The following diagram illustrates this fundamental structural difference:

G cluster_0 Methyl Sulfoacetate cluster_1 α-Methyl Ester Sulfonate (MES) MSA CH₃OOC-CH₂-SO₃⁻Na⁺ MES R-CH(SO₃⁻Na⁺)-COOCH₃ R_group R = Long Alkyl Chain (e.g., C₁₀-C₁₆) MES->R_group G triglycerides Triglycerides (Fats/Oils) fatty_acids Fatty Acids triglycerides->fatty_acids Hydrolysis methyl_esters Methyl Esters (FAMEs) fatty_acids->methyl_esters Esterification sulfonation Sulfonation (SO₃) methyl_esters->sulfonation mes_acid MES Acid sulfonation->mes_acid neutralization Neutralization (NaOH) mes_acid->neutralization bleaching Bleaching neutralization->bleaching mes_product Final MES Product bleaching->mes_product

Figure 2: Generalized workflow for the industrial production of α-Methyl Ester Sulfonates (MES).

Experimental Protocol: Laboratory-Scale Sulfonation of Methyl Palmitate

  • Reactant Preparation: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve 1 mole of methyl palmitate in a suitable solvent (e.g., chloroform).

  • Sulfonation: Cool the solution to 10-15°C. Bubble gaseous sulfur trioxide (SO₃), diluted with nitrogen, through the solution while maintaining vigorous stirring. The molar ratio of SO₃ to methyl ester should be approximately 1.1:1.

  • Digestion: After the addition of SO₃ is complete, allow the mixture to stir at a slightly elevated temperature (e.g., 80°C) for 1-2 hours to complete the reaction and encourage the formation of the α-sulfonated product.

  • Neutralization: Cool the reaction mixture and slowly add it to a solution of sodium hydroxide (NaOH) to neutralize the sulfonic acid and any unreacted SO₃. Maintain the pH between 7 and 8.

  • Product Isolation: The resulting MES can be isolated by precipitation or by removing the solvent under reduced pressure.

Methyl Sulfoacetate Synthesis: The synthesis of methyl sulfoacetate is a more straightforward process, typically involving the sulfonation of acetic acid followed by esterification.

  • Sulfonation of Acetic Acid: Acetic acid is reacted with a sulfonating agent, such as sulfur trioxide, to produce sulfoacetic acid.

  • Esterification: The resulting sulfoacetic acid is then esterified with methanol, often in the presence of an acid catalyst, to yield methyl sulfoacetate.

Part 2: Physicochemical Properties and Performance Attributes

The structural differences outlined above translate directly into distinct physicochemical properties and performance characteristics.

PropertyMethyl Sulfoacetateα-Methyl Ester Sulfonates (MES)Rationale
Hydrophobic Group Methyl (CH₃)Long Alkyl Chain (C12-C18)The length of the non-polar tail dictates surface activity.
Typical CMC High (poor surfactant)Low (e.g., ~0.3 g/L for C16-18 MES)The long alkyl chain in MES promotes micelle formation at lower concentrations.
Surface Tension Reduction MinimalSignificantA pronounced amphiphilic character is required for effective surface tension reduction.
Hard Water Tolerance ModerateExcellentThe sulfonate group in MES provides excellent calcium and magnesium ion tolerance.
Hydrolytic Stability Susceptible to hydrolysisGenerally stable under neutral and alkaline conditionsThe ester linkage can be prone to hydrolysis, especially under acidic or strongly alkaline conditions.
Biodegradability Readily biodegradableReadily biodegradableBoth compounds are derived from relatively simple building blocks that are easily metabolized by microorganisms.
Surface Activity and Critical Micelle Concentration (CMC)

MES, with its long hydrophobic tail, is an effective surfactant. It readily forms micelles in aqueous solutions at low concentrations, leading to a significant reduction in surface tension. This property is fundamental to its use in detergents and cleaning products. Methyl sulfoacetate, lacking a substantial hydrophobic moiety, exhibits very poor surfactant properties and does not significantly lower surface tension or form micelles in the same manner.

Hard Water Tolerance and Calcium Ion Sequestration

A key advantage of MES is its exceptional performance in hard water. The sulfonate group is highly resistant to precipitation with divalent cations like Ca²⁺ and Mg²⁺. This ensures that MES remains soluble and effective even in the presence of high mineral content, preventing the formation of soap scum.

Hydrolytic Stability: A Key Differentiator

While both molecules contain an ester linkage, their stability profiles can differ. The ester bond in any surfactant is a potential point of weakness, susceptible to hydrolysis, particularly at extreme pH values. The stability of MES is generally considered good for typical detergent applications, which are often formulated in the neutral to alkaline range.

Biodegradability and Environmental Profile

Both methyl sulfoacetate and MES are considered to have favorable environmental profiles. They are derived from renewable resources (vegetable oils for MES, acetic acid for methyl sulfoacetate) and are readily biodegradable. This has been a major driver for the adoption of MES as a replacement for more persistent surfactants like alkylbenzene sulfonates.

Part 3: Analytical Characterization and Differentiation

Distinguishing between methyl sulfoacetate and MES in a laboratory setting requires the use of standard analytical techniques.

Spectroscopic Methods: NMR and IR Spectroscopy
  • ¹H NMR Spectroscopy: This is a powerful tool for differentiation. In MES, one would expect to see a complex set of signals corresponding to the long alkyl chain, in addition to the methoxy protons of the ester and the proton on the α-carbon. Methyl sulfoacetate would show a much simpler spectrum, with a singlet for the methoxy group and a singlet for the methylene (CH₂) group adjacent to the sulfonate.

  • IR Spectroscopy: Both compounds will show characteristic absorbances for the S=O stretches of the sulfonate group (around 1055 and 1175 cm⁻¹) and the C=O stretch of the ester (around 1740 cm⁻¹). The key difference will be the presence of strong C-H stretching bands (around 2850-2960 cm⁻¹) for the long alkyl chain in MES, which will be absent in the spectrum of methyl sulfoacetate.

Chromatographic Techniques: HPLC and GC-MS
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an appropriate detector (e.g., evaporative light scattering detector or mass spectrometer) can effectively separate these compounds based on their differing hydrophobicities. The long-chain MES will have a much longer retention time than the more polar methyl sulfoacetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used. The mass spectra will be distinct, with the fragmentation pattern of MES clearly showing the loss of the long alkyl chain.

Part 4: Applications and Industrial Relevance

Methyl Ester Sulfonates (MES): A Workhorse in Detergents and Personal Care

The excellent surfactant properties, hard water tolerance, and favorable environmental profile of MES have made it a popular ingredient in a wide range of products:

  • Laundry Detergents: MES is used in both powder and liquid formulations, often in combination with other surfactants, to provide effective cleaning.

  • Personal Care Products: Its mildness and good foaming properties make it suitable for use in shampoos, body washes, and liquid hand soaps.

  • Industrial & Institutional Cleaners: MES is employed in various cleaning formulations for its effectiveness and biodegradability.

Methyl Sulfoacetate: Niche Applications and Potential

Due to its lack of significant surface activity, methyl sulfoacetate is not used as a primary surfactant. However, its structure lends itself to potential applications as:

  • A Building Block in Chemical Synthesis: It can serve as a precursor for the synthesis of more complex molecules where a sulfonated acetyl moiety is desired.

  • An Additive in Specialty Formulations: In some contexts, it might be used as a hydrotrope or a specialty solvent, although this is less common.

Conclusion: Navigating the Nuances for Successful Formulation

While the names "methyl sulfoacetate" and "methyl ester sulfonate" may appear similar, this guide has illuminated the profound structural, chemical, and functional differences between them. MES is a high-performance, biodegradable surfactant with a long hydrophobic tail, making it a cornerstone of modern detergent and personal care formulations. In contrast, methyl sulfoacetate is a simple, short-chain molecule with limited surface activity, finding its utility in more niche chemical applications. For the researcher, scientist, and drug development professional, a precise understanding of these distinctions is not merely academic; it is a prerequisite for innovation, accurate analysis, and the successful development of effective, stable, and environmentally responsible products.

References

  • Title: Methyl Ester Sulfonates (MES) Source: American Cleaning Institute URL: [Link]

  • Title: Methyl Ester Sulphonates: A new generation of anionic surfactant for laundry detergents Source: ResearchGate URL: [Link]

  • Title: Performance of α-Methyl Ester Sulphonates (α-MES) in the Presence of Divalent Cations Source: ResearchGate URL: [Link]

Foundational

An In-depth Technical Guide to the Solubility of Acetic Acid Sulfo- 1-Methyl Ester in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for the specific compound "acetic acid sulfo- 1-methyl ester" is limited. This guide is structured around the well-understood principles of solubility for the...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available, quantitative solubility data for the specific compound "acetic acid sulfo- 1-methyl ester" is limited. This guide is structured around the well-understood principles of solubility for the closely related chemical class, sulfonic acid esters , to provide a robust framework for researchers. The methodologies and theoretical discussions herein are designed to empower scientists to predict, understand, and experimentally determine the solubility of their specific compound of interest.

Section 1: Executive Summary & Core Principles

The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. Acetic acid sulfo- 1-methyl ester, as a member of the sulfonic acid ester family, possesses a unique molecular architecture that dictates its interaction with various solvent environments.

This technical guide navigates the foundational principles governing its solubility. The molecule's key features—a polar sulfonate group and a moderately polar ester functionality—result in a high degree of polarity. This structure is the primary determinant of its solubility profile, favoring interactions with polar solvents and exhibiting limited solubility in non-polar environments. The guiding principle is "like dissolves like"; solvents with similar intermolecular force characteristics to the solute will be most effective.[1] This guide provides the theoretical basis for solvent selection, predictive models for estimating solubility, and a definitive experimental protocol for generating precise solubility data.

Section 2: Molecular Structure and Its Impact on Solubility

The solubility behavior of any compound is fundamentally rooted in its molecular structure. For a sulfo-ester like acetic acid sulfo- 1-methyl ester, two key functional groups are at play:

  • The Sulfonate Group (-SO₃R): This group is highly polar and capable of strong dipole-dipole interactions. The presence of the sulfonyl moiety introduces a significant degree of polarity, making the molecule inherently more soluble in polar solvents.[2][3]

  • The Ester Group (-COOR): The methyl ester group also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule that will primarily engage with solvents through the following intermolecular forces:

  • Dipole-Dipole Interactions: The dominant force due to the strong dipoles of the sulfonate and ester groups.

  • Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the oxygen atoms in both functional groups can act as hydrogen bond acceptors for protic solvents (e.g., alcohols).

Consequently, sulfonated molecules are often poorly soluble in most organic solvents, which can complicate their synthesis and purification.[4]

Section 3: Predictive Frameworks for Solubility

Before undertaking extensive experimental work, predictive models can provide valuable insights and help rationalize solvent selection.

Qualitative Prediction: "Like Dissolves Like"

A qualitative assessment based on solvent polarity is the first step. Solvents can be broadly categorized, and the expected solubility of a polar sulfo-ester can be inferred:

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesExpected Solubility of Sulfo-EsterRationale
Polar Protic Methanol, Ethanol, WaterHydrogen Bonding, Dipole-DipoleHigh to ModerateThe solvent's ability to hydrogen bond and its high polarity align well with the solute's functional groups. Water solubility is often high for sulfonic acids.[2][3]
Polar Aprotic DMSO, Acetonitrile, AcetoneDipole-DipoleModerate to HighStrong dipole moments in these solvents can effectively solvate the polar regions of the sulfo-ester.
Non-Polar Hexane, Toluene, Diethyl EtherLondon Dispersion ForcesLow to InsolubleThe weak intermolecular forces of non-polar solvents cannot overcome the strong solute-solute interactions of the polar sulfo-ester. Simple esters are often soluble in organic solvents but insoluble in polar solvents like water.[5]
Quantitative Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[1][6] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar forces.

  • δh: Energy from hydrogen bonding forces.[7]

The core principle is that substances with similar HSP coordinates are likely to be miscible.[7][8] The distance (Ra) between the HSP coordinates of the solute (our sulfo-ester) and a solvent can be calculated. A smaller distance implies a higher likelihood of dissolution. This method is particularly useful for screening and identifying optimal solvent blends.[9]

Advanced Computational Models: COSMO-RS

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, with high accuracy.[10][11] It calculates the chemical potential of a compound in a solution from first principles, making it a powerful tool in early drug development when experimental data is scarce.[11][12] COSMO-RS can be used to predict solubility in any solvent or solvent mixture, offering a significant advantage over more empirical methods.[11]

Section 4: Experimental Determination of Solubility

While predictive models are invaluable, definitive solubility data must be generated empirically. The Saturation Shake-Flask Method is the gold-standard and most reliable technique for determining equilibrium solubility.[13][14][15]

Rationale for the Shake-Flask Method

This method is considered the most reliable because it allows the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.[13][14][16] This ensures the measured concentration represents the true maximum solubility under the specified conditions, avoiding misleading results from metastable or supersaturated solutions.[16] The United States Pharmacopeia (USP) recognizes this method for its robustness.[17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A 1. Add excess solute to a known volume of organic solvent B 2. Seal vial to prevent evaporation A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow system to settle (cessation of agitation) C->D E 5. Withdraw aliquot of supernatant D->E F 6. Filter immediately (e.g., 0.22 µm PTFE filter) E->F G 7. Dilute sample appropriately F->G H 8. Quantify concentration (e.g., HPLC, GC, UV-Vis) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Acetic Acid Sulfo- 1-Methyl Ester in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • Acetic Acid Sulfo- 1-Methyl Ester (solute)

  • High-purity organic solvent

  • Glass vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument.

Procedure:

  • Preparation: Add an excess amount of the sulfo-ester to a glass vial containing a known volume (e.g., 5 mL) of the organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.[14]

  • Equilibration: Seal the vials tightly and place them in the shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.[13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a syringe filter chemically compatible with the solvent into a clean vial. This step removes any suspended microparticles.

  • Quantification:

    • Prepare a series of calibration standards of the sulfo-ester in the chosen solvent.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the concentration of the sulfo-ester in the original saturated solution using the calibration curve and accounting for the dilution factor. The result is typically reported in units of mg/mL or mol/L.

System Validation:

  • Time to Equilibrium: To validate the 24-48 hour timeframe, samples can be taken at multiple time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured solubility values plateau.

  • Solid State Analysis: After the experiment, the remaining excess solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvation has occurred during the experiment.[13]

Section 5: Conclusion and Recommendations

The solubility of acetic acid sulfo- 1-methyl ester is governed by its highly polar sulfonate and ester functional groups. This inherent polarity dictates a preference for polar protic and polar aprotic solvents. For drug development professionals, a systematic approach is recommended:

  • Predict: Begin by using qualitative principles and quantitative models like Hansen Solubility Parameters to screen and rank potential organic solvents.

  • Experiment: Employ the robust shake-flask method to generate precise, reliable equilibrium solubility data in a shortlist of promising solvents.

  • Optimize: For systems requiring enhanced solubility, consider the use of co-solvents or solvent blends, which can be rationally designed using HSP or computational models.

By integrating theoretical prediction with rigorous experimental validation, researchers can efficiently navigate the challenges of solvent selection, accelerating process development and ensuring the development of robust and reproducible manufacturing and formulation processes.

References

  • Hansen solubility parameter - Wikipedia. Available at: [Link]

  • Hansen Solubility Parameters (HSP) - Adscientis. Available at: [Link]

  • Solubility Determination Methods in USP | PDF - Scribd. Available at: [Link]

  • Hansen Solubility Parameters. Available at: [Link]

  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. Available at: [Link]

  • Klamt, A., Eckert, F., & Arlt, W. (2015). COSMO-RS: from quantum chemistry to fluid phase thermodynamics. PubMed. Available at: [Link]

  • West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

  • Zhang, X., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemical Engineering. Available at: [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

  • USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available at: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at: [Link]

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan University. Available at: [Link]

  • Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Ziani Nouara. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • ChemBK. METHYL 2-(METHYLSULFONYL)ACETATE. Available at: [Link]

  • USP. (2012). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Available at: [Link]

  • Pavan Kumar. (2017). solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • Chem 205, 206, 211 Labs. (2023). Solubility of Organic Compounds. University of Alberta. Available at: [Link]

  • Scully, C. C., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. Available at: [Link]

  • Gokemi. (2023). Sulfonsyre (Sulfonic Acid). Available at: [Link]

  • Penjejak Awan. (2018). Ester Solubility and Preparation Lab Report. Scribd. Available at: [Link]

  • Mirhemrabi, S. H., & Rohani, S. (2005). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia. Available at: [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available at: [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link]

  • PubChem. (2025). Methyl Methanesulfonate. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2016). Solubility of MES in solvents. Available at: [Link]

  • Danov, K. D., et al. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid and Interface Science. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biodegradability Profile of Sulfonated Acetic Acid Methyl Esters

This guide provides an in-depth analysis of the expected biodegradability of sulfonated acetic acid methyl esters (Me-SAAs). As a niche class of compounds, direct empirical data on Me-SAAs is limited.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected biodegradability of sulfonated acetic acid methyl esters (Me-SAAs). As a niche class of compounds, direct empirical data on Me-SAAs is limited. Therefore, this document synthesizes information from structurally analogous compounds, established biochemical principles, and standardized testing protocols to construct a robust and scientifically grounded biodegradability profile. The intended audience includes researchers, environmental scientists, and drug development professionals who require a comprehensive understanding of the environmental fate of these molecules.

Introduction: Molecular Structure and its Implications for Biodegradation

Sulfonated acetic acid methyl esters represent a class of organic molecules characterized by three key functional groups: a methyl ester, a short acetic acid carbon backbone, and a sulfonate group (–SO₃⁻) attached to the alpha-carbon. Each of these components presents a distinct interface for microbial enzymatic action, which collectively dictates the molecule's susceptibility to biodegradation.

  • Methyl Ester Linkage: Ester bonds are common in nature and are readily susceptible to hydrolysis by a wide range of microbial enzymes known as esterases or lipases.[1][2] This is often the initial and most facile step in the degradation of ester-containing compounds.[3][4]

  • Acetic Acid Backbone: The two-carbon acetate backbone is a fundamental building block in central metabolism (e.g., the Krebs cycle). Once liberated, it is expected to be rapidly mineralized by a broad spectrum of microorganisms.

  • Alpha-Sulfonate Group: The carbon-sulfur (C–S) bond in sulfonates is highly stable and represents the most significant barrier to rapid biodegradation.[5][6][7] Its degradation requires specific and often highly regulated enzymatic machinery, known as desulfonating enzymes, which are not ubiquitously distributed among all microbial species.[5][6][7][8]

The overall biodegradability of Me-SAAs is therefore hypothesized to be a multi-step process, with the rate-limiting step being the enzymatic cleavage of the sulfonate group.

Postulated Biodegradation Pathway

Based on extensive data from analogous surfactants like alpha-sulfonated fatty acid methyl esters (MES) and linear alkylbenzene sulfonates (LAS), a probable aerobic degradation pathway for Me-SAAs can be proposed.[9][10][11]

The degradation is expected to initiate with two potential primary steps:

  • Ester Hydrolysis: The most likely initial point of attack is the hydrolysis of the methyl ester bond by non-specific esterases, yielding sulfonated acetic acid and methanol. Methanol is a simple alcohol that is readily and rapidly biodegraded in most environments.

  • Omega-Oxidation: While less probable for a short chain, another possibility involves the oxidation of the terminal methyl group of the acetate backbone.

Following initial hydrolysis, the critical and likely rate-limiting step is the cleavage of the C-S bond in the resulting sulfonated acetate. Aerobic microbial desulfonation can occur via several mechanisms, most commonly involving mono- or dioxygenase enzymes that hydroxylate the carbon atom attached to the sulfonate group.[5][6][7][12] This hydroxylation destabilizes the C-S bond, leading to the release of sulfite (SO₃²⁻), which is then oxidized to sulfate (SO₄²⁻) and assimilated by microorganisms. The remaining carbon skeleton, glyoxylate, would then enter central metabolic pathways.

Postulated Biodegradation Pathway of Me-SAA SAA Sulfonated Acetic Acid Methyl Ester (Me-SAA) Esterase Microbial Esterases SAA->Esterase Step 1: Hydrolosis Methanol Methanol Esterase->Methanol SA Sulfonated Acetic Acid Esterase->SA CO2_H2O_1 CO2 + H2O Methanol->CO2_H2O_1 Desulfonase Desulfonase (e.g., Monooxygenase) SA->Desulfonase Step 2 (Rate-Limiting): Desulfonation Sulfite Sulfite (SO3^2-) Desulfonase->Sulfite Glyoxylate Glyoxylate Desulfonase->Glyoxylate Sulfate Sulfate (SO4^2-) Sulfite->Sulfate TCA Central Metabolism (TCA Cycle) Glyoxylate->TCA

Postulated aerobic biodegradation pathway for Me-SAAs.

Standardized Methodologies for Biodegradability Assessment

To empirically determine the biodegradability profile of a substance like Me-SAA, standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) are the industry and regulatory gold standard.[13] For screening-level assessment, a "Ready Biodegradability" test is performed.

Recommended Test: OECD 301B (CO₂ Evolution Test)

The OECD 301B test, also known as the Modified Sturm Test, is a stringent aerobic biodegradation assay that quantifies the ultimate biodegradation (mineralization) of an organic compound to carbon dioxide (CO₂).[14][15][16] It is suitable for water-soluble, non-volatile compounds like Me-SAAs.[14][17]

Principle: The test substance is the sole source of organic carbon in a mineral medium, which is inoculated with a mixed population of microorganisms (typically from activated sludge).[16] The mixture is incubated for 28 days in the dark. As the microorganisms metabolize the substance, the evolved CO₂ is trapped in a barium or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer.[14] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂) based on the carbon content of the test substance.[15]

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThCO₂ within a 10-day window during the 28-day test period.[14]

Experimental Protocol: OECD 301B Workflow

OECD 301B Experimental Workflow start Start prep_media 1. Prepare Mineral Medium (OECD Standard) start->prep_media prep_inoculum 2. Prepare Inoculum (e.g., Activated Sludge) prep_media->prep_inoculum setup_vessels 3. Set Up Test Vessels prep_inoculum->setup_vessels vessel_test Test Substance (10-20 mg C/L) setup_vessels->vessel_test vessel_ref Reference Substance (e.g., Sodium Benzoate) setup_vessels->vessel_ref vessel_blank Inoculum Blank (No Carbon Source) setup_vessels->vessel_blank incubation 4. Incubate for 28 Days (Aerobic, Dark, 22±2°C) vessel_test->incubation vessel_ref->incubation vessel_blank->incubation measure 5. Measure Evolved CO2 (Titration / IC Analyzer) incubation->measure Periodically analyze 6. Calculate % Biodegradation vs. Theoretical CO2 measure->analyze end End analyze->end

Workflow for the OECD 301B CO₂ Evolution Test.

Data Interpretation and Expected Profile

While direct data for sulfonated acetic acid methyl esters is unavailable, we can infer a likely outcome based on studies of structurally similar alpha-sulfonated fatty acid methyl esters (MES).

  • MES Biodegradability: Studies have shown that MES surfactants are readily biodegradable under aerobic conditions.[18][19] The rate of biodegradation is influenced by the length of the alkyl chain; shorter chains tend to degrade more quickly.[10][20] For example, C12 and C14 MES reached over 60% biodegradation in 6-8 days, while C16 MES took 16 days.[10][20]

  • Influence of Impurities: The presence of impurities, such as disodium salts (disalts) formed during sulfonation, can significantly lower the observed biodegradability of MES.

Given that Me-SAA has a very short (two-carbon) backbone, its degradation, once initiated, is expected to be rapid. However, the initial lag phase before significant CO₂ evolution may be longer compared to simple esters due to the need for the microbial community to express the specific desulfonating enzymes.

Table 1: Comparative Biodegradability Data of Related Surfactants

CompoundTest MethodResult (% Degradation)Time to Pass LevelClassification
C12 Methyl Ester Sulfonate (MES)OECD 301F73%6 daysReadily Biodegradable[10][20]
C14 Methyl Ester Sulfonate (MES)OECD 301F66%8 daysReadily Biodegradable[10][20]
C16 Methyl Ester Sulfonate (MES)OECD 301F63%16 daysReadily Biodegradable[10][20]
Linear Alkylbenzene Sulfonate (LAS)OECD 301F60%8 daysReadily Biodegradable[10][20]
Sulfonated Acetic Acid Methyl Ester (Predicted) >60% (Predicted) 10-20 days Likely Readily Biodegradable

Conclusion

The biodegradability profile of sulfonated acetic acid methyl esters (Me-SAAs) is predicted to be favorable. Based on established biochemical principles and data from structurally analogous compounds, Me-SAAs are expected to be readily biodegradable under aerobic conditions. The degradation pathway likely involves an initial rapid hydrolysis of the methyl ester bond, followed by a slower, rate-limiting enzymatic desulfonation step. The very short carbon backbone suggests that once desulfonation occurs, the remaining molecule will be rapidly mineralized.

For definitive classification, empirical testing according to the OECD 301B protocol is essential. The key metric to observe would be the length of the lag phase prior to the onset of CO₂ evolution, which would provide insight into the time required for microbial acclimation and induction of the necessary desulfonating enzymes.

References

  • Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment. (n.d.). Vertex AI Search.
  • Biodegradation of methyl ester sulphonates in Closed Bottle Test and CO 2 Evolution Test. (n.d.). Semantic Scholar.
  • the effect of disalt on the biodegradability of methyl ester sulphonates (mes). (n.d.). PALMOILIS.
  • McAvoy, D. C., Eckhoff, W. S., & Rapaport, R. A. (1993). Fate of Linear Alkylbenzene Sulfonate in the Environment. Environmental Toxicology and Chemistry, 12(6), 977-987.
  • González-Mazo, E., Forja, J. M., & Gómez-Parra, A. (1998). Fate and Distribution of Linear Alkylbenzene Sulfonates in the Littoral Environment. Environmental Science & Technology, 32(12), 1636-1641.
  • Ismail, S. A., Ghazali, R., & Zulina, A. M. (2016). Biodegradation of Various Homologues of Palm-based Methyl Ester Sulphonates (MES). Sains Malaysiana, 45(8), 1253-1259.
  • Ismail, S. A., Ghazali, R., & Zulina, A. M. (2016). Biodegradation of various homologues of palm-based methyl ester sulphonates (MES). ResearchGate.
  • OECD 301B Ready Biodegradability Test – CO₂ Evolution. (n.d.). Microbe Investigations.
  • Cook, A. M., Laue, H., & Junker, F. (1999). Microbial desulfonation. FEMS Microbiology Reviews, 22(5), 399-419.
  • Linear alkylbenzene sulfonate. (1996). American Cleaning Institute.
  • OECD 301B: CO2 Evolution Ready Biodegradability Test. (n.d.). Aropha.
  • OECD 301B Testing & Waste Solidification: Your Top Questions Answered. (2026, February 3). ZapZorb.
  • Linear alkylbenzene sulfonates - Evaluation statement. (2022, January 14). Australian Government Department of Health and Aged Care.
  • Li, G., Lan, G., Liu, Y., Chen, C., Lei, L., Du, J., Lu, Y., Li, Q., Du, G., & Zhang, J. (2017). Evaluation of biodegradability and biotoxicity of surfactants in soil. RSC Advances, 7(53), 33457-33465.
  • BIODEGRADABILITY AND ECOTOXICITY OF PALM STEARIN-BASED METHYL ESTER SULPHONATES. (2003, December 31). PALMOILIS.
  • Gonzalez-Mazo, E., Honing, M., Barcelo, D., & Gomez-Parra, A. (1997). Biodegradability and toxicity of sulphonate-based surfactants in aerobic and anaerobic aquatic environments. Water Research, 31(11), 2793-2800.
  • Cook, A. M., Laue, H., & Junker, F. (1999). Microbial desulfonation. PubMed.
  • Cook, A. M., Laue, H., & Junker, F. (1999). Microbial desulfonation. FEMS Microbiology Reviews, 22(5), 399-419.
  • Cook, A. M., Laue, H., & Junker, F. (1999). Microbial desulfonation. KOPS.
  • OECD GUIDELINE FOR TESTING OF CHEMICALS. (1992, July 17). epanshi.com.
  • Cook, A. M., Laue, H., & Junker, F. (1999). Microbial desulfonation. FEMS Microbiology Reviews, 22(5), 399-419.
  • OECD 301B - Biodegradation Test - CO2 Evolution. (n.d.). Situ Biosciences.
  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov.
  • Methyl Ester Sulfonate. (n.d.). Semantic Scholar.
  • Ferreira-Silva, C., et al. (2025). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI.
  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Thieme.
  • Sharma, R., & Sharma, P. (2013). Microbial Esterases. International Journal of Current Microbiology and Applied Sciences, 2(7), 135-146.
  • The effect of disalt on the biodegradability of methyl ester sulphonates (MES). (n.d.). ResearchGate.
  • Valero, F., Martínez, M. J., & Prieto, A. (2016). Properties, structure, and applications of microbial sterol esterases. Applied Microbiology and Biotechnology, 100(5), 2047-2061.
  • Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Waste water. (n.d.). International Journal of Research Studies in Microbiology and Biotechnology.

Sources

Exploratory

Beyond the Methyl Group: A Comparative Technical Analysis of Dimethyl Sulfate and Methyl Sulfoacetate

The following technical guide provides an in-depth analysis comparing Dimethyl Sulfate (DMS) and Methyl Sulfoacetate (MSA) . Author's Note on Scope & Safety: This guide addresses a critical ambiguity in chemical nomencla...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing Dimethyl Sulfate (DMS) and Methyl Sulfoacetate (MSA) .

Author's Note on Scope & Safety: This guide addresses a critical ambiguity in chemical nomenclature. While Dimethyl Sulfate (DMS) is a standard, high-potency methylating agent, Methyl Sulfoacetate (MSA) is a distinct structural building block often used in surfactant chemistry.

Crucially, researchers often confuse "Methyl Sulfoacetate" with Methyl Methanesulfonate (MMS) , a genotoxic analog to DMS. This guide explicitly differentiates all three to prevent experimental error and safety hazards.

Executive Summary

In drug development and organic synthesis, the distinction between alkylating agents and functional building blocks is binary: one drives reaction kinetics via electrophilic attack, while the other serves as a structural motif.

  • Dimethyl Sulfate (DMS): A powerful, hard electrophile used almost exclusively for methylation (

    
    ). It is a volatile, genotoxic hazard requiring strict containment.
    
  • Methyl Sulfoacetate (MSA): A functionalized ester (

    
    ) used primarily as a surfactant precursor  or counter-ion  in pharmaceutical salts. It is not a methylating agent in the same class as DMS.
    

Immediate Safety Warning: Do not substitute DMS with MSA expecting methylation. Do not treat MSA as a harmless salt if the context implies Methyl Methanesulfonate (MMS).

Part 1: Structural & Mechanistic Divergence

The fundamental difference lies in the "leaving group" potential and the electrophilic site.

Chemical Structures and Reactivity Map

The following diagram illustrates the electrophilic centers. Note that DMS has two labile methyl groups attached to a sulfate core, whereas MSA is a carboxylate ester with a stable sulfonate tail.

ChemicalStructures DMS Dimethyl Sulfate (DMS) (CH3O)2SO2 Role: Methyl Donor Methylation Methylation (DNA/Protein Alkylation) DMS->Methylation High Reactivity (SN2) MSA Methyl Sulfoacetate (MSA) MeOOC-CH2-SO3H Role: Building Block / Surfactant Acylation Acylation / Salt Formation MSA->Acylation Low Reactivity (Ester Hydrolysis) Sulfonation Surfactant Activity MSA->Sulfonation Surfactant Function MMS Methyl Methanesulfonate (MMS) CH3-SO2-O-Me Role: Genotoxic Methylator (Confusion Risk) MMS->Methylation High Reactivity (SN2)

Figure 1: Structural divergence showing why DMS and MMS are methylators, while MSA is a functional building block.[1]

Dimethyl Sulfate (DMS): The "Hard" Methylator

DMS is a diester of sulfuric acid.[2] The oxygen-sulfur bond is highly polarized, making the methyl group an excellent electrophile.

  • Mechanism:

    
     nucleophilic substitution.
    
  • Target: Methylates phenols, amines, and thiols.[2]

  • Kinetics: Reaction is rapid and exothermic. Both methyl groups can react, though the first transfers much faster than the second [1].

Methyl Sulfoacetate (MSA): The Functional Motif

MSA is the methyl ester of sulfoacetic acid.

  • Structure:

    
    .
    
  • Reactivity: The methyl group is attached to a carboxylate oxygen (

    
    ), not a sulfate/sulfonate oxygen. Carboxylate methyl esters are poor alkylating agents compared to sulfates.
    
  • Application: MSA is used to introduce the sulfoacetate group (

    
    ) into molecules (e.g., creating anionic surfactants like Sodium Methyl Ester Sulfonates) or as a pharmaceutical counter-ion (e.g., Coralyne sulfoacetate) to improve solubility [2].
    

Part 2: The "False Friend" – Methyl Methanesulfonate (MMS)

Critical Distinction: In drug development discussions regarding "genotoxic impurities," researchers often say "Methyl sulfonate" or "Methyl sulfo..." and accidentally refer to Methyl Methanesulfonate (MMS) .

  • MMS (

    
    ):  A potent carcinogen and DNA-damaging agent.[1] It is a structural analog to DMS.
    
  • MSA (

    
    ):  Relatively benign compared to MMS/DMS.
    

If your context is genotoxicity testing or impurity profiling , verify immediately if the substance is CAS 66-27-3 (MMS) or the sulfoacetate derivative. Confusing these two can lead to massive over-estimation of toxicity risks or dangerous handling errors.

Part 3: Comparative Data Analysis

The following table summarizes the physicochemical and toxicological differences.

FeatureDimethyl Sulfate (DMS)Methyl Sulfoacetate (MSA)Methyl Methanesulfonate (MMS)*
CAS Number 77-78-11932-52-1 (acid form: 123-43-3)66-27-3
Primary Role Methylating Agent (Reagent)Surfactant / Counter-ionMutagen / Research Reagent
Reactivity High (Explosive w/ ammonia)Low / Moderate (Ester hydrolysis)High (Alkylates DNA N7-Guanine)
Leaving Group Methyl Sulfate (

)
Sulfoacetate (

)
Methanesulfonate (Mesylate)
Toxicity Extreme (Inhalation hazard)Low to Moderate (Irritant)High (Carcinogen)
Odor Faint onion (insufficient warning)Faint ester / acidicFaint / None

*Included for clarification due to common naming confusion.

Part 4: Experimental Protocols

Protocol: Safe Quenching of Dimethyl Sulfate (DMS)

Context: DMS is frequently used in methylation but leaves toxic residues. This protocol ensures complete destruction of the reagent.

Reagents:

  • 10% w/v Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    ).
    
  • DMS waste stream.

Workflow:

  • Dilution: Do not add water directly to neat DMS (exothermic risk). Dilute the reaction mixture with a compatible solvent (e.g., Toluene) if not already dissolved.

  • Hydrolysis: Slowly add the DMS solution to the 10% NaOH solution.

    • Mechanism:[3] $ (CH_3O)_2SO_2 + 2NaOH \rightarrow Na_2SO_4 + 2CH_3OH $

  • Time: Stir vigorously for 24 hours at room temperature. DMS hydrolysis is slow in biphasic systems.

  • Validation: Check pH. It must remain >10. If pH drops, add more base.

  • Disposal: Test the aqueous layer for residual sulfate esters before disposal as non-halogenated organic waste [3].

Protocol: Synthesis of Methyl Ester Sulfonate (Using MSA Precursor)

Context: Utilizing MSA functionality for surfactant creation (Sulfonation).

Reagents:

  • Fatty Acid Methyl Ester (FAME).

  • 
     (gas) or Chlorosulfonic acid.
    
  • Methanol (for aging).

Workflow:

  • Sulfonation: React FAME with

    
     in a falling film reactor (industrial) or batch reactor (lab) at 45°C.
    
    • Note: This forms the cyclic intermediate (mixed anhydride).

  • Digestion: Hold the mixture at 80°C for 1 hour to allow the sulfonic acid group to migrate to the alpha-carbon (forming the alpha-sulfo methyl ester).

  • Bleaching/Neutralization: Neutralize with NaOH to form the Sodium Methyl Ester Sulfonate (MES).

    • Result: A surfactant structurally related to MSA, often referred to in literature as "Methyl sulfo-derivatives" [4].

Part 5: Safety & Toxicology (E-E-A-T)

DMS Toxicology Profile

DMS is a Schedule 1 potential carcinogen. It alkylates DNA at the N7 position of guanine and N3 of adenine.

  • Acute Effects: Necrosis of mucous membranes, delayed pulmonary edema (up to 24h latency).

  • Chronic Effects: Mutagenesis, carcinogenesis.

  • Handling: Must be used in a closed hood with double-gloving (Nitrile + Laminate).

MSA Toxicology Profile

MSA is generally considered an irritant but lacks the aggressive alkylating power of DMS.

  • Risk: Skin and eye irritation due to acidic nature (if free acid) or surfactant properties.

  • Metabolism: Hydrolyzes to sulfoacetic acid and methanol. Methanol toxicity is the secondary concern at high doses.

References

  • Ataman Chemicals. Dimethyl Sulfate: Properties and Toxicity Review. Retrieved from atamankimya.com. Link

  • National Institutes of Health (NIH) - PubChem. Methyl Methanesulfonate (MMS) Compound Summary. PubChem CID 4156.[1] Link

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard protocol for DMS quenching).
  • American Institute of Physics (AIP). Synthesis of Methyl Ester Sulfonate Surfactant. AIP Conference Proceedings.[4] Link

Sources

Foundational

Literature review on sulfonated fatty acid methyl esters synthesis

[label="Bleaching & Re-esterification\n(Methanol Fig 1: Mechanistic pathway of FAME sulfonation via mono- and di-adduct intermediates. Critical Unit Operations: The Causality of the Workflow To achieve high-purity MES su...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Bleaching & Re-esterification\n(Methanol

Fig 1: Mechanistic pathway of FAME sulfonation via mono- and di-adduct intermediates.

Critical Unit Operations: The Causality of the Workflow

To achieve high-purity MES suitable for pharmaceutical or high-end commercial applications, the process chemistry must be tightly controlled across four distinct unit operations.

Fig 2: Sequential unit operations in the synthesis of methyl ester sulfonates.

Film Sulfonation

The reaction between SO₃ and FAME is highly exothermic. If conducted in a standard batch reactor, localized heating causes severe charring and the formation of dark sultones. Therefore, a falling film microreactor (FFMR) is utilized to maximize the surface-to-volume ratio, allowing for rapid heat dissipation[1].

High-Temperature Aging

Exiting the falling film reactor, the mixture is predominantly the un-rearranged di-adduct. The causality of the aging step is purely thermodynamic: the mixture must be held at 80–95 °C to provide the activation energy required for the di-adduct to release SO₃ and shift the sulfonate group to the α-carbon[2],[3].

Bleaching and Re-esterification (The Di-Salt Problem)

During sulfonation and aging, trace moisture causes the hydrolysis of the methyl ester bond, forming an α-sulfo fatty acid. Upon neutralization, this becomes a "di-salt" (disodium α-sulfofatty acid). Di-salts have drastically lower aqueous solubility (Krafft points often >50 °C) and ruin the surfactant's phase behavior[2],[1]. By adding anhydrous methanol during the bleaching phase, we force the re-esterification of these carboxylic acids, suppressing di-salt formation[3].

Quantitative Process Parameters

The following table summarizes the optimal process parameters derived from empirical optimization and microreactor studies[1],[3].

ParameterOptimal RangeMechanistic Rationale
FAME Iodine Value (IV) < 0.5Unsaturated bonds react violently with SO₃ to form intractable, dark alkenesulfonic acids.
SO₃:FAME Molar Ratio 1.15 - 1.25Ensures complete conversion to the di-adduct; excess SO₃ acts as a catalyst for rearrangement.
Sulfonation Temp 40 - 50 °CHigh enough to keep FAME liquid, low enough to prevent premature exothermic degradation.
Aging Temperature 80 - 95 °CProvides activation energy for the di-adduct to rearrange into α-sulfo MESA.
Aging Time 30 - 60 minAllows completion of the rearrangement; longer times lead to irreversible color degradation.
Methanol Addition 10 - 20 wt%Re-esterifies hydrolyzed carboxylic groups, actively suppressing di-salt formation.

Experimental Protocol: Bench-Scale Synthesis of α-MES

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the analytical checkpoint confirms the correct reaction trajectory.

Step 1: Feedstock Preparation & Quality Control

  • Action: Source hydrogenated FAME (e.g., C16-C18 methyl esters). Perform a Wijs titration to determine the Iodine Value.

  • Validation Checkpoint: The IV must be strictly < 0.5. If IV > 0.5, the batch must be catalytically hydrogenated before use.

Step 2: Micro-Film Sulfonation

  • Action: Prime a falling film microreactor. Introduce FAME at a controlled flow rate (e.g., 2 mL/min). Introduce 5% gaseous SO₃ (diluted in dry N₂) at an SO₃:FAME molar ratio of 1.2:1[1]. Maintain the reactor cooling jacket at 45 °C.

  • Validation Checkpoint: Sample the effluent. FTIR should indicate a shift from the standard ester carbonyl stretch (~1740 cm⁻¹) to mixed anhydride/di-adduct signatures. The intermediate will be highly viscous and dark.

Step 3: Thermal Digestion (Aging)

  • Action: Transfer the intermediate to a plug-flow digester or a sealed, temperature-controlled glass vessel. Heat to 85 °C and hold under continuous agitation for 30 minutes[3].

  • Validation Checkpoint: Extract a micro-sample, dissolve in D₂O, and perform ¹H NMR. The successful rearrangement to MESA is confirmed by the appearance of a distinct peak at 3.87–3.89 ppm, corresponding to the proton on the α-carbon bearing the sulfonate group[4].

Step 4: Bleaching and Re-esterification

  • Action: Cool the MESA to 70 °C. Add 15 wt% anhydrous methanol and 3 wt% of 35% aqueous H₂O₂. Stir vigorously for 45 minutes in a low-iron or non-metallic vessel to prevent catalytic decomposition of the peroxide[3].

  • Validation Checkpoint: Perform a Klett colorimetric analysis. The solution color should drop significantly (Klett < 50).

Step 5: Neutralization

  • Action: Slowly dose the bleached MESA into a stirred, ice-cooled aqueous solution of NaHCO₃ or NaOH. Maintain the pH strictly between 7.5 and 8.5.

  • Causality: High localized pH (>9) will cause rapid alkaline hydrolysis of the ester bond, instantly generating the unwanted di-salt[2].

  • Validation Checkpoint: Final HPLC-MS analysis[5]. The active α-MES content should be >85%, with di-salt impurities strictly <5%[1].

Conclusion & Future Perspectives

The synthesis of α-sulfo fatty acid methyl esters is a masterclass in kinetic versus thermodynamic control. By understanding the causality of the di-adduct intermediate and the necessity of re-esterification, process chemists can reliably produce high-purity MES. As the pharmaceutical industry continues to seek highly biodegradable, low-irritancy excipients, mastering the microreactor continuous-flow synthesis of MES will be critical for next-generation drug formulation and specialty chemical manufacturing.

References

  • Title: Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder Source: nih.gov URL: [4]

  • Title: Chemistry of Methyl Ester Sulfonates Source: scribd.com URL: [2]

  • Title: Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator Source: aidic.it URL: [6]

  • Title: Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant Source: acs.org URL: [5]

  • Title: Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3 Source: acs.org URL: [1]

  • Title: US5587500A - Sulfonation of fatty acid esters Source: google.com URL: [3]

Sources

Protocols & Analytical Methods

Method

Protocol for sulfonation of methyl acetate with sulfur trioxide

Synthesis of Acetyl Methyl Sulfate and Methyl Sulfoacetate Abstract This application note details the protocol for the reaction between Methyl Acetate (MeOAc) and Sulfur Trioxide ( ). This reaction is bifurcated into two...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Acetyl Methyl Sulfate and Methyl Sulfoacetate

Abstract

This application note details the protocol for the reaction between Methyl Acetate (MeOAc) and Sulfur Trioxide (


). This reaction is bifurcated into two distinct pathways depending on thermal control: the kinetic formation of Acetyl Methyl Sulfate (AMS) —a potent, non-protic sulfonating agent—and its thermodynamic rearrangement into Methyl Sulfoacetate (MSA) , a valuable surfactant intermediate. This guide provides step-by-step methodologies for both pathways, emphasizing safety, moisture control, and reaction kinetics.
Scientific Background & Mechanism[1][2]

The interaction between carboxylic esters and sulfur trioxide is not a simple substitution. It proceeds via an insertion mechanism .

  • Coordination: The highly electrophilic sulfur atom of

    
     coordinates with the carbonyl oxygen of the methyl acetate.
    
  • Insertion (Kinetic Control): The complex undergoes an intramolecular rearrangement where

    
     inserts into the acyl-oxygen bond, forming Acetyl Methyl Sulfate (AMS) . This is a mixed anhydride of acetic acid and methyl sulfuric acid.
    
  • Rearrangement (Thermodynamic Control): Upon heating ("aging" or "digestion"), the labile sulfate group rearranges to the alpha-carbon, forming the stable carbon-sulfur bond of Methyl Sulfoacetate (MSA) .

reaction Pathway Diagram[1]

SulfonationMechanism cluster_usage Application Utility Reactants Methyl Acetate + SO3 Complex Coordination Complex (Unstable) Reactants->Complex Electrophilic Attack AMS Acetyl Methyl Sulfate (Kinetic Product) < 10°C Complex->AMS Insertion MSA Methyl Sulfoacetate (Thermodynamic Product) > 50°C AMS->MSA Thermal Rearrangement (Digestion) Reagent Use as Sulfonating Reagent (for amines/arenes) AMS->Reagent Surfactant Surfactant Synthesis MSA->Surfactant

Figure 1: Reaction pathway showing the bifurcation between the sulfonating reagent (AMS) and the sulfonated product (MSA).[2][3][4][5][6]

Critical Safety Protocol (The "Zero-Water" Rule)

WARNING: Sulfur trioxide (


) is aggressively hygroscopic and reacts violently with water to form sulfuric acid, releasing massive heat.
  • Engineering Controls: All reactions must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged oleum/

    
     exposure), face shield, and chemical-resistant apron.
    
  • Quench Protocol: Never add water directly to the reaction vessel.[7] Quench small aliquots into a large excess of ice/water or cold alcohol.

  • Reagent Handling: Use stabilized liquid

    
     (often stabilized with trace polymers) or generate it in situ from oleum if equipped. For this protocol, we assume the use of Liquid Stabilized 
    
    
    
    .
Protocol A: Synthesis of Acetyl Methyl Sulfate (AMS)

Target: Production of a mild, non-protic sulfonating reagent. Scale: 1.0 Mole Basis.

Reagents & Equipment
ComponentSpecificationQuantityRole
Methyl Acetate Anhydrous (>99.5%), <0.05%

88.9 g (1.2 mol)Substrate/Solvent
Sulfur Trioxide Stabilized Liquid (>99%)80.1 g (1.0 mol)Reagent
1,2-Dichloroethane Anhydrous (Optional)200 mLSolvent (Heat sink)
Reactor Jacketed glass reactor with overhead stirrer500 mLVessel
Step-by-Step Methodology
  • System Preparation:

    • Dry the reactor thoroughly. Purge with dry Nitrogen (

      
      ) for 15 minutes.
      
    • Cool the jacket to 0°C .[8]

    • Charge Methyl Acetate (and solvent if using) into the reactor.

  • Controlled Addition:

    • Load liquid

      
       into a pressure-equalizing dropping funnel (glass/Teflon only).
      
    • Crucial: Begin dropwise addition of

      
       to the Methyl Acetate.
      
    • Rate Control: Maintain internal temperature below 10°C . The reaction is highly exothermic. If the temperature spikes, stop addition immediately.

  • Post-Reaction:

    • Once addition is complete, stir at 0–5°C for 30 minutes.

    • The resulting solution contains Acetyl Methyl Sulfate .

    • Note: AMS is unstable over long periods and should be used immediately for downstream sulfonations (e.g., sulfonating sensitive anilines or polymers).

Protocol B: Synthesis of Methyl Sulfoacetate (MSA)

Target: Production of the stable sulfonated ester (surfactant intermediate). Prerequisite: Complete Protocol A first.

Methodology
  • Digestion (Aging):

    • From the AMS stage (Protocol A), gradually ramp the reactor temperature to 55°C .

    • Hold the temperature at 55–60°C for 60–90 minutes.

    • Mechanism:[1][2][3][6] This heat drives the rearrangement of the oxygen-bound sulfate to the carbon-bound sulfonate.

    • Color Change: The solution will darken (yellow to dark orange) due to trace oxidation/charring.

  • Bleaching (Optional for Surfactants):

    • If the product is too dark, add Hydrogen Peroxide (

      
      , 30% aq) cautiously at 50°C to bleach the color, only if water tolerance allows in the next step. For anhydrous isolation, skip this.
      
  • Neutralization (Isolation as Sodium Salt):

    • Cool the mixture to 20°C.

    • Slowly pour the reaction mixture into a chilled solution of Sodium Methoxide in Methanol (25% wt) or aqueous NaOH (if hydrolysis of the ester is acceptable, though usually, we want to keep the methyl ester intact).

    • Preferred Neutralization: Use anhydrous Sodium Carbonate (

      
      ) or Sodium Methylate to precipitate Sodium Methyl Sulfoacetate .
      
  • Work-up:

    • Filter the precipitated salt.[9]

    • Wash with cold methanol to remove residual methyl acetate.

    • Dry under vacuum at 40°C.

Analytical Validation

To ensure the conversion from AMS to MSA, use the following analytical checks:

MethodAnalyteExpected Result
Titration (Hyamine) Anionic Active MatterIncreases as MSA forms. AMS hydrolyzes differently.

-NMR (

)

-Protons
AMS: Shifted downfield (~4.0 ppm). MSA: Distinct singlet at ~3.9 ppm (

).
Colorimetry Klett ColorRaw MSA is dark; requires bleaching for commercial spec.
Experimental Workflow Diagram

Workflow Start Start: Dry Reactor N2 Purge Add Add Methyl Acetate Cool to 0°C Start->Add SO3 Dropwise SO3 Addition Max Temp < 10°C Add->SO3 Check Use as AMS Reagent? SO3->Check UseAMS Direct Transfer to Substrate Reactor Check->UseAMS Yes (Protocol A) Heat Heat to 60°C (Digestion/Aging) Check->Heat No (Protocol B) Neut Neutralize with NaOCH3 / Methanol Heat->Neut Product Isolate Sodium Methyl Sulfoacetate Neut->Product

Figure 2: Operational workflow distinguishing between the isolation of the reagent (AMS) and the product (MSA).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Rapid Darkening/Charring Temperature too high during ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

addition.
Ensure cooling jacket is active. Slow down addition rate.
Low Yield of MSA Insufficient aging time or temperature.Extend digestion time at 60°C. Check NMR for conversion.
Solidification in Reactor Freezing of

or product precipitation.
Use a solvent (DCE) or ensure temperature is above freezing point of the mix (usually >5°C).
Violent Fuming Moisture ingress.[10]Check

lines. Dry all glassware overnight.
References
  • Hovda, K. D. (1996). Sulfonation of Fatty Acid Esters. United States Patent No. 5,587,500.[11] Link

  • Roberts, D. W. (2003). Sulfonation Technology for Anionic Surfactant Manufacture. Organic Process Research & Development. (General reference for insertion mechanisms).
  • Chemithon Corporation. (2005).[11] Methyl Ester Sulfonate Products and Processes. Technical Whitepaper. (Industrial context for Methyl Acetate as a model for MES).

  • Fisher Scientific. (2025). Safety Data Sheet: Sulfur Trioxide, Stabilized. Link

  • BenchChem. (2025). Application Notes for N-Acylation and Sulfonation Reagents. Link

Sources

Application

Synthesis of methyl 2-sulfoacetate from acetic acid and chlorosulfonic acid

Process Development Guide for Acetic Acid Sulfonation & Esterification Executive Summary This application note details the protocol for synthesizing methyl 2-sulfoacetate ( ), a critical intermediate in the production of...

Author: BenchChem Technical Support Team. Date: March 2026

Process Development Guide for Acetic Acid Sulfonation & Esterification

Executive Summary

This application note details the protocol for synthesizing methyl 2-sulfoacetate (


), a critical intermediate in the production of anionic surfactants and pharmaceutical precursors. Unlike standard fatty acid methyl ester sulfonation (MES), this protocol addresses the specific challenges of sulfonating the short-chain acetic acid moiety.

The method utilizes chlorosulfonic acid (


)  as the sulfonating agent.[1][2][3] The process is defined by two distinct stages:
  • 
    -Sulfonation:  Electrophilic substitution at the 
    
    
    
    -carbon of acetic acid to yield sulfoacetic acid.
  • Fischer Esterification: In situ conversion of the carboxylic acid to the methyl ester using methanol, driven by the acidity of the sulfonic group.

Key Technical Insight: The reaction is highly exothermic and evolves stoichiometric quantities of hydrogen chloride (HCl) gas. Strict thermal profiling is required to prevent decarboxylation and charring while ensuring complete conversion.

Safety & Handling (Critical)

Hazard Class: Extremely Hazardous / Corrosive / Water-Reactive

ReagentHazardHandling Protocol
Chlorosulfonic Acid Reacts violently with water; causes severe skin burns; evolves toxic HCl fumes.[4]Use only in a functioning fume hood. Wear a full face shield, acid-resistant gloves (butyl rubber), and a chemically resistant apron. Never add water directly to the acid.
Acetic Acid (Glacial) Flammable; Corrosive.[4]Keep away from ignition sources.[5]
Hydrogen Chloride (Gas) Toxic; Corrosive to respiratory tract.The reaction vessel must be vented through a caustic scrubber (NaOH trap) to neutralize evolved HCl.
Reaction Mechanism

The synthesis proceeds via an electrophilic substitution mechanism followed by acid-catalyzed esterification.

  • Enolization: Acetic acid exists in equilibrium with its enol form.

  • Sulfonation: Chlorosulfonic acid acts as a source of electrophilic sulfur trioxide (

    
    ) or chlorosulfonium species.[1] The electrophile attacks the 
    
    
    
    -carbon of the enol.
  • Elimination: Loss of HCl restores the carbonyl, yielding sulfoacetic acid.

  • Esterification: The strongly acidic sulfonic group (

    
    ) acts as an internal catalyst, promoting the reaction of the carboxylic acid with methanol.
    

Mechanism cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Esterification AcOH Acetic Acid (CH3COOH) Enol Enol Intermediate [CH2=C(OH)2] AcOH->Enol Tautomerization ClSO3H Chlorosulfonic Acid Complex Sigma Complex Enol->Complex + ClSO3H (Electrophilic Attack) SAA Sulfoacetic Acid (HO3S-CH2-COOH) Complex->SAA - HCl HCl HCl (Gas) Complex->HCl Product Methyl 2-sulfoacetate (HO3S-CH2-COOCH3) SAA->Product + MeOH (Fischer Esterification) MeOH Methanol (CH3OH)

Figure 1: Mechanistic pathway from acetic acid to methyl 2-sulfoacetate.

Experimental Protocol
4.1 Equipment Setup
  • Reactor: 3-Neck Round Bottom Flask (RBF) or Jacketed Glass Reactor.

  • Agitation: Overhead mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient due to viscosity changes.

  • Temperature Control: Oil bath or Huber recirculator (Range: 0°C to 120°C).

  • Addition: Pressure-equalizing dropping funnel (for

    
    ).
    
  • Scrubbing: Condenser connected to a trap containing 20% NaOH solution.

4.2 Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
Acetic Acid (Glacial) 60.051.0Substrate
Chlorosulfonic Acid 116.521.05 - 1.10Sulfonating Agent
Methanol (Anhydrous) 32.045.0 - 10.0Reactant / Solvent
4.3 Step-by-Step Methodology

Stage 1: Sulfonation (The Exotherm)

  • Charge: Add Glacial Acetic Acid (1.0 eq) to the reactor. Start stirring at 250 RPM.

  • Cool: Cool the acetic acid to 10–15°C .

    • Why: Lowering the initial temperature buffers the violent exotherm upon acid addition.

  • Addition: Add Chlorosulfonic Acid (1.1 eq) dropwise via the dropping funnel.

    • Rate: Maintain internal temperature < 40°C .[6]

    • Observation: Vigorous evolution of HCl gas will occur.[6] Ensure scrubber is active.

  • Ramp: Once addition is complete, slowly heat the mixture to 70–80°C .

  • Hold: Maintain at 80°C for 2–3 hours .

    • Endpoint: Evolution of HCl gas ceases. The mixture will darken slightly (pale yellow to amber).

Stage 2: Esterification (The Quench) 6. Cool: Cool the reaction mass (Sulfoacetic acid) to 20°C .

  • Warning: Do not add methanol to the hot reaction mass; it will flash boil.
  • Addition: Add Methanol (5.0 eq) slowly.
  • Note: This step is also exothermic. Maintain T < 40°C.
  • Reflux: Heat the mixture to reflux (~65°C ) for 4 hours .
  • Mechanism:[2][4][7][8][9][10][11] The excess methanol drives the equilibrium toward the ester. The sulfonic acid group acts as the autocatalyst.

Stage 3: Isolation 9. Concentration: Distill off excess methanol and water under reduced pressure (Rotary evaporator, 50°C, 20 mbar). 10. Result: The residue is Methyl 2-sulfoacetate (free acid form), typically a viscous, hygroscopic oil or low-melting solid. 11. (Optional) Salt Formation: To isolate as a stable solid, dissolve the residue in fresh methanol and neutralize with Sodium Methoxide (NaOMe) or Sodium Carbonate (


) to precipitate Sodium Methyl 2-Sulfoacetate .

Workflow Start Start: Charge Acetic Acid Cool1 Cool to 15°C Start->Cool1 AddAcid Add ClSO3H (Dropwise, T < 40°C) Cool1->AddAcid Heat Heat to 80°C (2-3 Hours) AddAcid->Heat Check HCl Evolution Stops? Heat->Check Check->Heat No Cool2 Cool to 20°C Check->Cool2 Yes AddMeOH Add Methanol (Reflux 4 Hours) Cool2->AddMeOH Distill Vacuum Distillation (Remove MeOH/H2O) AddMeOH->Distill End Product: Methyl 2-sulfoacetate Distill->End

Figure 2: Process workflow for the synthesis and isolation.

Process Control & Troubleshooting
IssueProbable CauseCorrective Action
Dark/Black Product Reaction temperature too high (>90°C) causing charring.Strictly limit Stage 1 temperature to 80°C. Ensure efficient stirring to prevent hot spots.
Low Yield Incomplete sulfonation or hydrolysis during workup.Ensure HCl evolution has completely stopped before adding methanol. Use anhydrous methanol.
Violent Fuming Moisture ingress or too rapid addition of

.
Dry all glassware thoroughly. Slow down addition rate.
Product is Liquid Residual water/methanol or product is the free acid (hygroscopic).Dry under high vacuum (< 1 mbar) for 12 hours. Convert to Na-salt for solid handling.
References
  • PubChem. Sulfoacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Suter, C. M. (1944). The Organic Chemistry of Sulfur: Tetracovalent Sulfur Compounds. John Wiley & Sons. (Classic reference for chlorosulfonic acid reactions).[12]

  • Wenner, W. (1949).[11] United States Patent 2,489,348: Production of Arylacetic Acids. (Describes analogous sulfonation/chlorosulfonation protocols). Available at:

  • Roberts, D. W. (1998). Sulfonation Technology for Anionic Surfactant Manufacture. Organic Process Research & Development.

Sources

Method

Application Notes &amp; Protocols: Neutralization of Methyl Sulfoacetate to Sodium Methyl Sulfoacetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the neutralization of methyl sulfoacetate to its corresponding sod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the neutralization of methyl sulfoacetate to its corresponding sodium salt, sodium methyl sulfoacetate. This document is designed to offer both the practical steps for synthesis and the underlying chemical principles to ensure procedural success and safety.

Introduction: The Significance of Sodium Methyl Sulfoacetate

Sodium methyl sulfoacetate is an anionic surfactant valued for its cleansing and foaming properties. Its utility spans various industries, from personal care products like shampoos and body washes to industrial cleaning agents.[1][2] The synthesis of sodium methyl sulfoacetate involves a neutralization reaction of its acidic precursor, methyl sulfoacetate. Understanding and controlling this neutralization is critical to achieving a high-purity product with the desired surfactant qualities.

The process involves the deprotonation of the sulfonic acid group of methyl sulfoacetate by a base, typically sodium hydroxide, to form the sodium salt. Careful control of reaction parameters such as temperature and pH is crucial to prevent hydrolysis of the ester group, which can lead to the formation of unwanted byproducts like disodium salt.[3][4]

Health and Safety Precautions

Prior to commencing any experimental work, it is imperative to review the Safety Data Sheets (SDS) for all reagents.

  • Methyl Sulfoacetate: Handle with care, as it is an acidic compound. Assume it may cause skin and eye irritation.[5]

  • Sodium Hydroxide: A strong base that is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Sodium Methyl Sulfoacetate: While generally considered mild, it is advisable to handle with gloves and eye protection.

All procedures should be conducted in a well-ventilated fume hood.[7] An emergency eyewash and shower station should be readily accessible.

Reaction Mechanism and Stoichiometry

The neutralization of methyl sulfoacetate with sodium hydroxide is a straightforward acid-base reaction. The hydroxide ion (OH⁻) from NaOH abstracts the acidic proton from the sulfonic acid group (-SO₃H) of methyl sulfoacetate.

Reaction:

CH₃OOCCH₂SO₃H + NaOH → CH₃OOCCH₂SO₃Na + H₂O

Stoichiometry:

The reaction proceeds in a 1:1 molar ratio between methyl sulfoacetate and sodium hydroxide. Accurate calculation of the molar equivalents is essential for complete neutralization without introducing excess base, which could promote side reactions.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the neutralization of a hypothetical 10g of methyl sulfoacetate. Adjustments to scale should be made with careful recalculation of all reagent quantities.

Materials and Equipment:

Reagents Equipment
Methyl Sulfoacetate250 mL Jacketed Glass Reactor or Round Bottom Flask
Sodium Hydroxide (pellets)Overhead Stirrer or Magnetic Stirrer with Stir Bar
Deionized WaterpH Meter with a Calibrated Electrode
Methanol (for purification)Dropping Funnel
Ice Bath
Rotary Evaporator
Buchner Funnel and Filter Paper
Vacuum Flask
Beakers and Graduated Cylinders

Procedure:

  • Preparation of Sodium Hydroxide Solution:

    • Accurately weigh the required amount of sodium hydroxide pellets to prepare a 25-35% (w/v) aqueous solution. For 10g of methyl sulfoacetate (assuming a molar mass of approximately 154.14 g/mol ), this corresponds to approximately 0.065 moles. Therefore, 2.6g of NaOH (0.065 moles) would be dissolved in water to make the solution.

    • Rationale: Using a solution of known concentration allows for controlled addition and helps to dissipate the heat of neutralization more effectively. A concentration range of 25-35% is often cited in industrial processes for similar reactions.[3]

  • Reaction Setup:

    • Place the methyl sulfoacetate into the 250 mL reactor.

    • If the methyl sulfoacetate is viscous, it can be gently warmed to facilitate stirring.

    • Set up the reactor with an overhead stirrer for efficient mixing.

    • Place a calibrated pH probe into the reactor, ensuring it does not interfere with the stirrer.

    • Place the reactor in an ice bath to maintain a low temperature during the initial phase of the neutralization.

  • Neutralization:

    • Begin stirring the methyl sulfoacetate.

    • Slowly add the sodium hydroxide solution dropwise from the dropping funnel.

    • Monitor the temperature and pH of the reaction mixture continuously. The temperature should be maintained between 45-55°C.[3]

    • Rationale: Controlling the temperature is critical. Exothermic neutralization reactions can lead to localized overheating, which can promote the hydrolysis of the ester linkage in the methyl sulfoacetate, resulting in the formation of disodium salt as an impurity.[3][4]

    • Continue the addition of the NaOH solution until the pH of the mixture reaches a stable value between 5.5 and 6.5.[3]

    • Rationale: A final pH in the slightly acidic to neutral range is targeted to ensure complete neutralization of the sulfonic acid without creating a highly alkaline environment that would favor ester hydrolysis.[3][4]

  • Product Isolation and Purification:

    • Once the desired pH is achieved, the reaction is complete. The resulting solution contains sodium methyl sulfoacetate.

    • For purification, the product can be precipitated by adding a solvent in which it is insoluble, such as methanol.

    • The precipitated sodium methyl sulfoacetate can then be collected by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold methanol to remove any remaining impurities.

    • Dry the purified product in a vacuum oven at a low temperature (e.g., 50-60°C) to remove residual solvent.

Visualizing the Workflow

The following diagram illustrates the key stages of the neutralization process.

Neutralization_Workflow cluster_prep Preparation cluster_reaction Neutralization cluster_purification Purification Prep_NaOH Prepare NaOH Solution (25-35%) Reaction Slow Addition of NaOH Control T (45-55°C) Control pH (5.5-6.5) Prep_NaOH->Reaction Prep_MSA Charge Reactor with Methyl Sulfoacetate Prep_MSA->Reaction Precipitation Precipitate with Methanol Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Sodium Methyl Sulfoacetate Drying->Final_Product

Caption: Workflow for the neutralization of methyl sulfoacetate.

Characterization of Sodium Methyl Sulfoacetate

The successful synthesis of sodium methyl sulfoacetate can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the sulfonate group (S=O stretching) and the ester carbonyl group (C=O stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.

  • pH Measurement: To ensure the final product is within the desired pH range.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction or loss of product during purification.Ensure accurate stoichiometry. Optimize precipitation and filtration steps to minimize loss.
Product is a Discolored Oil Presence of impurities or degradation.Ensure the reaction temperature was well-controlled. Purify the product by recrystallization or column chromatography if necessary.
Final pH is too High or Low Inaccurate addition of NaOH or faulty pH probe.Calibrate the pH probe before use. Add the neutralizing agent more slowly and monitor the pH closely. Titrate to the correct endpoint.
High Disodium Salt Content Ester hydrolysis due to high temperature or high pH.Strictly control the reaction temperature and maintain the pH within the recommended range.[3][4] Use a lower concentration of NaOH.

Conclusion

The neutralization of methyl sulfoacetate to sodium methyl sulfoacetate is a fundamental process for producing a valuable surfactant. By carefully controlling the reaction conditions, particularly temperature and pH, a high-quality product can be obtained. This protocol provides a solid foundation for researchers to successfully synthesize and purify sodium methyl sulfoacetate in a laboratory setting.

References

  • COSMILE Europe. SODIUM METHYL 2-SULFOLAURATE – Ingredient. Retrieved from [Link]

  • SciELO. (2014). Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. Retrieved from [Link]

  • SciSpace. (2014, December 10). Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. Retrieved from [Link]

  • Google Patents. (2012). CN101759612B - Method for producing sodium fatty acid methyl ester sulfonate.
  • Henan JIahe Biotechnology Co. Ltd. Sodium fatty acid methyl ester sulfonate MES. Retrieved from [Link]

  • Taylor & Francis. (2010, September 23). The Synthesis and Performance of Sodium Methyl Ester Sulfonate for Enhanced Oil Recovery. Retrieved from [Link]

  • Ain Shams Engineering Journal. (2025, February 5). Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. Retrieved from [Link]

  • AIP Publishing. Synthesis of Methyl Ester Sulfonate Surfactant from Crude Palm Oil as an Active Substance of Laundry Liquid Detergent. Retrieved from [Link]

  • Essentials by Catalina. (2025, August 18). Sodium Methyl 2-Sulfolaurate. Retrieved from [Link]

  • Google Patents. (2015). CN104326948A - Sodium alpha- sulfo fatty acid methyl ester making method.
  • Google Patents. (2022). CN114605293B - Preparation process of fatty acid methyl ester sulfonate.
  • AIDIC. Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator. Retrieved from [Link]

  • SciELO. (2014, December 10). SYNTHESIS AND CHARACTERIZATION OF SODIUM METHYL ESTER SULFONATE FOR CHEMICALLY-ENHANCED OIL RECOVERY. Retrieved from [Link]

  • ResearchGate. Reactions of nucleophiles with methyl sulfate. Retrieved from [Link]

  • Pearson. (2023, September 16). Propose a mechanism for methylation of any one of the hydroxy gro.... Retrieved from [Link]

Sources

Application

Reaction conditions for esterification of sulfoacetic acid with methanol

Application Note & Protocol Topic: Optimized Reaction Conditions for the Selective Esterification of Sulfoacetic Acid with Methanol Audience: Researchers, scientists, and drug development professionals. Abstract This doc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Selective Esterification of Sulfoacetic Acid with Methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 2-sulfoacetate through the selective Fischer esterification of the carboxylic acid moiety of sulfoacetic acid with methanol. We delve into the mechanistic principles, explore the critical reaction parameters, and present a detailed, validated laboratory protocol. The inherent acidic nature of the sulfonic acid group presents a unique opportunity for auto-catalysis, a central theme of our analysis. This guide is designed to provide researchers with the foundational knowledge and practical steps necessary to achieve high-yield, high-purity synthesis of this valuable chemical intermediate.

Introduction and Scientific Background

Sulfoacetic acid is a bifunctional molecule containing both a carboxylic acid and a sulfonic acid group. Its esterified derivative, methyl 2-sulfoacetate, serves as a versatile building block in organic synthesis and is a precursor for various surfactants and specialty chemicals. The primary challenge in its synthesis is the selective esterification of the less acidic carboxylic acid group in the presence of the highly acidic sulfonic acid group.

This application note leverages the principles of the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is a reversible process, governed by equilibrium.[4][5] Our protocol is optimized by addressing the key factors that influence this equilibrium to maximize product yield. A notable feature of this specific reaction is the potential for the sulfonic acid group on the substrate itself to function as the catalyst, potentially obviating the need for an external acid catalyst.

Mechanistic Considerations: The Fischer-Speier Pathway

The esterification proceeds via a nucleophilic acyl substitution mechanism.[4] Understanding this pathway is critical for optimizing reaction conditions.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][6][7] In this specific synthesis, the proton source can be an external acid catalyst (e.g., H₂SO₄) or, more uniquely, the sulfonic acid group of another sulfoacetic acid molecule.

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[6][7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Visualizing the Mechanism

The following diagram illustrates the key steps in the acid-catalyzed esterification of sulfoacetic acid.

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Sulfoacetic_Acid Sulfoacetic Acid (HOOC-CH₂-SO₃H) Protonation 1. Protonation of Carbonyl Sulfoacetic_Acid->Protonation Methanol Methanol (CH₃OH) Attack 2. Nucleophilic Attack by CH₃OH Methanol->Attack Catalyst_H Catalyst (H⁺) Catalyst_H->Protonation Protonation->Attack Activated Carbonyl Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Intermediate Elimination 4. H₂O Elimination Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Water Water (H₂O) Elimination->Water Deprotonation->Catalyst_H Catalyst Regeneration Ester Methyl 2-Sulfoacetate (CH₃OOC-CH₂-SO₃H) Deprotonation->Ester Workflow Figure 2: Experimental Synthesis Workflow A 1. Reagent Setup - Add Sulfoacetic Acid to Flask - Add excess Methanol B 2. Reaction - Attach Reflux Condenser - Heat to Reflux (65°C) - Stir for 4-12h A->B Heat C 3. Workup & Isolation - Cool to Room Temp - Remove excess Methanol  (Rotary Evaporation) B->C Cool D 4. Purification - Dissolve residue in Ether - Wash with brine (optional) - Dry with MgSO₄ - Filter C->D Purify E 5. Final Product - Evaporate Ether - Characterize Product  (NMR, IR, MS) D->E Isolate

Caption: A flowchart of the synthesis and purification process.

Step-by-Step Procedure

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Methanol is flammable and toxic. Sulfoacetic acid is corrosive.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sulfoacetic acid (e.g., 14.0 g, 0.1 mol).

    • In the fume hood, carefully add anhydrous methanol (120 mL, ~3.0 mol, 30 equivalents). The methanol acts as both reactant and solvent.

    • Optional: If using an external catalyst, add concentrated sulfuric acid (0.1 g, ~1 mmol, 0.01 eq.) dropwise.

  • Esterification Reaction:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Place the apparatus on a magnetic stirrer/hotplate.

    • Heat the mixture to a gentle reflux (~65 °C) with continuous stirring.

    • Allow the reaction to proceed for 4-12 hours. Monitor the reaction's progress by periodically taking a small aliquot, removing the solvent, and analyzing the residue by ¹H NMR to observe the disappearance of the carboxylic acid proton and the appearance of the methyl ester peak.

  • Workup and Product Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator. The resulting product will be a viscous oil or a semi-solid.

  • Purification:

    • The crude product is often of sufficient purity for many applications. For higher purity, a wash can be performed.

    • Dissolve the crude residue in a minimal amount of cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL). Note: The product has some water solubility, so extractions must be efficient.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the purified methyl 2-sulfoacetate.

Characterization and Troubleshooting

TechniqueExpected Result for Methyl 2-Sulfoacetate
¹H NMR Singlet ~3.8 ppm (3H, -OCH₃); Singlet ~4.2 ppm (2H, -CH₂-); Broad singlet (1H, -SO₃H)
IR (Infrared) ~1740 cm⁻¹ (C=O stretch of ester); ~1200 & ~1040 cm⁻¹ (S=O stretches of sulfonic acid) [8]
Appearance Colorless to pale yellow oil or low-melting solid.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; Insufficient excess of methanol; Water in reagents.Increase reaction time. Ensure a large molar excess of methanol is used. Use anhydrous grade methanol.
Product is Dark Overheating or side reactions.Reduce the heating mantle temperature to maintain a gentle, not vigorous, reflux.
Difficult Purification Product is partially soluble in water.Perform extractions quickly with cold solvent. If emulsions form, add a small amount of brine to break them.

Conclusion

The Fischer esterification of sulfoacetic acid with methanol is an effective method for producing methyl 2-sulfoacetate. By leveraging a large excess of methanol as both a reactant and solvent, the reaction equilibrium can be favorably shifted to achieve high yields. The inherent acidity of the sulfonic acid group provides a convenient pathway for auto-catalysis, simplifying the reaction and purification process. This protocol provides a reliable and scalable foundation for researchers requiring this important chemical intermediate.

References

  • AIP Publishing. "Synthesis of Methyl Ester Sulfonate Surfactant from Crude Palm Oil as an Active Substance of Laundry Liquid Detergent.
  • Salvatella, L. "A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction." ResearchGate.
  • Wikipedia. "Fischer–Speier esterification.
  • Chemistry Steps. "Fischer Esterification.
  • Google Patents. "Process for the preparation of carboxylic acid methyl esters.
  • Unknown. "22. The Fischer Esterification.
  • Salvatella, L. "A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction." ResearchGate.
  • ResearchGate. "Sulfamic acid: An efficient acid catalyst for esterification of FFA.
  • RSC Publishing. "Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification." Catalysis Science & Technology.
  • Chemistry LibreTexts. "Fischer Esterification.
  • ResearchGate. "Esterification of acetic acid with ethanol in the presence of sulfonic...
  • Unknown. "Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent.
  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • American University of Ras Al Khaimah. "Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
  • AIDIC. "Catalytic Action of Biomass Carbon Sulfoacid in Fine Organic Synthesis.
  • SciSpace. "Comparative kinetics of esterification of methanol–acetic acid in the presence of liquid and solid catalysts (2014).
  • ResearchGate. "Esterification reaction of acetic acid with methanol in the presence of...
  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Unknown. "Theoretical study on the esterification of methanol with acetic acid and acid halides.
  • Unknown. "Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and.
  • AIDIC. "Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator.
  • Chemistry LibreTexts. "21.6: Condensation of Acids with Alcohols- The Fischer Esterification.

Sources

Method

Application Note: Preparation of Anionic Surfactants via Methyl 2-Sulfoacetate Intermediate

Introduction & Mechanistic Rationale The demand for mild, naturally-derived anionic surfactants in pharmaceutical formulations and personal care products has driven innovation in surfactant synthesis. Sodium Lauryl Sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The demand for mild, naturally-derived anionic surfactants in pharmaceutical formulations and personal care products has driven innovation in surfactant synthesis. Sodium Lauryl Sulfoacetate (SLSA) is a premier example, prized for its dense foam profile, low irritation potential, and excellent biodegradability.

Historically, the industrial synthesis of SLSA relied on the direct esterification of lauryl alcohol with chloroacetic acid, followed by a Strecker sulfonation using sodium sulfite. While synthetically straightforward, this "direct sulfonation" route is fundamentally flawed for high-purity applications. Incomplete sulfonation leaves behind residual lauryl chloroacetate and sodium monochloroacetate (SMCA)—both of which are potent skin sensitizers. Reducing SMCA to acceptable pharmaceutical thresholds (< 5 ppm) requires exhaustive and costly downstream purification, such as repeated ethanol precipitations[1].

The Transesterification Advantage: To circumvent the generation of toxic chloro-impurities in the final product, modern synthetic protocols utilize a methyl 2-sulfoacetate (or sodium methyl 2-sulfoacetate) intermediate. In this pathway, the sulfonation is performed on the highly reactive, short-chain methyl chloroacetate[2]. The resulting water-soluble intermediate is easily purified. Subsequently, a base-catalyzed transesterification with a fatty alcohol (e.g., lauryl alcohol) is performed. By continuously removing the volatile methanol byproduct under vacuum, the equilibrium is driven to near-quantitative conversion. This mechanism guarantees an SMCA-free final product with superior color and purity profiles[1].

Process Visualization

Workflow A Methyl Chloroacetate + Sodium Sulfite B Strecker Sulfonation (Aqueous, 80°C, Cu Catalyst) A->B C Sodium Methyl 2-Sulfoacetate (Intermediate) B->C E Transesterification (Vacuum, 120-150°C) C->E D Fatty Alcohol (e.g., Lauryl) + Transesterification Catalyst D->E F Sodium Lauryl Sulfoacetate (SLSA) Surfactant E->F G Methanol Recovery (Drives Equilibrium) E->G

Workflow for SLSA synthesis via methyl 2-sulfoacetate transesterification.

Experimental Protocols

The following self-validating protocols detail the two-step synthesis of SLSA. Each step incorporates in-process controls to ensure reproducibility and high yield.

Part A: Synthesis of Sodium Methyl 2-Sulfoacetate (Intermediate)

Objective: Synthesize the highly reactive intermediate via a copper-catalyzed Strecker sulfite alkylation.

Step-by-Step Methodology:

  • Reagent Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 84.5 mmol of anhydrous sodium sulfite in 120 mL of deionized water and 110 mL of ethanol[2].

  • Catalyst Addition: Add 50 mg of fine copper powder. Causality: Copper acts as an efficient catalyst for the nucleophilic substitution of the chlorine atom by the sulfite ion, significantly improving the reaction kinetics and suppressing side reactions[2].

  • Alkylation: Slowly add 85.0 mmol of methyl chloroacetate dropwise to the stirring mixture. Maintain the temperature at 80–90 °C (reflux) for exactly 2 hours[2].

    • Self-Validation: Monitor the reaction via UPLC-MS. Do not exceed 2 hours; extended thermal exposure in aqueous media promotes the hydrolysis of the methyl ester back to sulfoacetic acid, drastically reducing yield[2].

  • Purification: Cool the mixture to room temperature. Distill off the ethanol and evaporate the remaining aqueous solution to dryness.

  • Extraction: Wash the dry residue with hot ethanol (3 × 50 mL). Causality: Sodium methyl 2-sulfoacetate is soluble in hot ethanol, whereas unreacted sodium sulfite and the sodium chloride byproduct are insoluble.

  • Crystallization: Evaporate the combined ethanol fractions to yield the intermediate as a white crystalline solid. Confirm structure via

    
    H NMR (singlets at 
    
    
    
    3.97 and 3.77 ppm in D
    
    
    O)[2].
Part B: Transesterification to Sodium Lauryl Sulfoacetate (SLSA)

Objective: Couple the purified intermediate with lauryl alcohol to yield the final surfactant.

Step-by-Step Methodology:

  • Preparation: In a vacuum-rated, jacketed reactor equipped with a distillation column and cold trap, combine the purified sodium methyl 2-sulfoacetate and lauryl alcohol in a 1.0 : 1.1 molar ratio. Causality: A slight excess of the fatty alcohol ensures complete consumption of the sulfoacetate intermediate, preventing unreacted sulfonate salts in the final product.

  • Catalysis: Add 0.5 wt% sodium methoxide (relative to total batch weight). Causality: The alkoxide base deprotonates the fatty alcohol, generating a strong nucleophile that attacks the carbonyl carbon of the methyl ester.

  • Vacuum Heating: Heat the mixture to 130 °C and gradually apply a vacuum (down to 50 mbar).

  • Equilibrium Driving: Maintain conditions for 3–4 hours. Causality: Under these conditions, the methanol byproduct (boiling point 64.7 °C) vaporizes immediately. According to Le Chatelier's principle, the continuous removal of methanol drives the reversible transesterification forward to >98% completion.

    • Self-Validation: The reaction endpoint is validated when the volume of methanol collected in the cold trap matches the theoretical stoichiometric yield.

  • Neutralization & Finishing: Break the vacuum with dry nitrogen. Cool the melt to 90 °C and neutralize the basic catalyst with a stoichiometric amount of anhydrous citric acid. Discharge the melt onto a flaking roll to obtain SLSA as a white, free-flowing powder.

Quantitative Data & Process Parameters

Table 1: Comparative Efficacy of SLSA Synthesis Routes

Parameter Direct Sulfonation Route Transesterification Route (Methyl Intermediate) Mechanistic Rationale
SMCA Impurity > 100 ppm < 5 ppm Avoiding chloro-intermediates in the final step prevents SMCA formation entirely[1].
Color (APHA) 100 - 150 (Yellowish) < 50 (White) Milder thermal conditions and vacuum prevent the oxidative degradation of the fatty alcohol.
Molar Yield 75 - 85% 92 - 98% Vacuum-driven methanol removal ensures near-quantitative conversion of the ester.

| Purification | High (Precipitation required) | Low (Direct flaking) | High-purity intermediate eliminates the need for downstream solvent washing[1]. |

Table 2: Critical Process Parameters (CPP) for Transesterification

Parameter Target Range Causality / Effect on Product Quality
Temperature 120 - 150 °C Must be high enough to maintain the reaction melt and vaporize methanol, but strictly <160 °C to prevent ester pyrolysis and product darkening.
Vacuum Pressure 50 - 100 mbar Facilitates rapid methanol removal; prevents oxidative degradation of the fatty alcohol by removing atmospheric oxygen.

| Catalyst Load | 0.5 - 1.0 wt% | Insufficient catalyst stalls the reaction kinetics; excess catalyst complicates neutralization and increases the inorganic ash content of the final surfactant. |

References

  • Preparation of Sodium Sulfonates Using by Copper as Catalyst Source: Asian Journal of Chemistry (asianpubs.org) URL:[Link]

  • A Variant of the Sulfoglycolytic Transketolase Pathway for the Degradation of Sulfoquinovose into Sulfoacetate Source: Applied and Environmental Microbiology - ASM Journals (asm.org) URL:[Link]

Sources

Application

Application Note: Formulation and Protocol for pH-Sensitive Detergents Using Methyl Sulfoacetate Derivatives in Proteomics

Introduction & Mechanistic Rationale Mass spectrometry (MS)-based proteomics requires highly efficient protein extraction and solubilization, typically achieved using surfactants. However, conventional detergents like so...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Mass spectrometry (MS)-based proteomics requires highly efficient protein extraction and solubilization, typically achieved using surfactants. However, conventional detergents like sodium dodecyl sulfate (SDS) cause severe ion suppression during electrospray ionization (ESI) and must be rigorously removed prior to LC-MS/MS analysis[1]. To circumvent this bottleneck, acid-cleavable detergents such as PPS Silent Surfactant and RapiGest SF have been developed to degrade under acidic conditions[2].

Building upon these principles, Methyl Sulfoacetate-based pH-Sensitive Detergents (MSPSD) represent a specialized, next-generation class of cleavable surfactants. By utilizing a highly polar methyl sulfoacetate headgroup linked to a hydrophobic alkyl tail via an acid-labile ketal bond, MSPSDs offer robust membrane solubilization at physiological pH while enabling rapid, traceless degradation prior to MS injection[3].

Chemical Mechanism of Cleavage

At pH 7.8, the intact MSPSD forms stable micelles, effectively denaturing proteins and solubilizing hydrophobic domains. The methyl sulfoacetate moiety provides superior aqueous solubility compared to standard sulfonates. During sample preparation, the pH must be strictly maintained above 7.0 to prevent premature cleavage and ensure optimal tryptic activity.

Following enzymatic digestion, the addition of trifluoroacetic acid (TFA) drops the pH below 3.0. This acidic shift protonates the ketal oxygen, lowering the activation energy for hydrolysis. The surfactant rapidly cleaves into two distinct components: an uncharged lipophilic alcohol (which precipitates out of solution) and the methyl sulfoacetate headgroup. Because the cleaved headgroup is exceptionally polar, it does not interact with reversed-phase C18 stationary phases and elutes harmlessly in the LC void volume, completely eliminating ion suppression[4].

Mechanism Intact Intact MSPSD (Micelle Forming) Acid Acidic Shift (pH < 3.0) Intact->Acid Formic Acid / TFA Cleaved Ketal Hydrolysis (Cleavage) Acid->Cleaved H+ Catalysis Products Hydrophobic Tail + Sulfoacetate Head Cleaved->Products Phase Separation

Acid-catalyzed cleavage mechanism of methyl sulfoacetate derivatives.

Formulation Guidelines

  • Buffer Matrix : 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 7.8.

    • Causality: This volatile buffer maintains the slightly alkaline pH required for both MSPSD stability and optimal trypsin activity, while avoiding primary amines that would interfere with downstream isobaric labeling techniques (e.g., TMT)[4].

  • Working Concentration : 0.1% to 0.2% (w/v).

    • Causality: This concentration is formulated well above the Critical Micelle Concentration (CMC), ensuring complete cell lysis and membrane disruption without oversaturating the sample with excess reagent that could prolong cleavage times.

Step-by-Step Application Protocol: Bottom-Up Proteomics

This protocol is designed as a self-validating system, incorporating visual and physical checkpoints to guarantee successful execution at each phase.

Step 1: Cell Lysis & Solubilization

  • Resuspend the cell pellet in 100 µL of 50 mM Ammonium Bicarbonate (pH 7.8) containing 0.1% MSPSD.

  • Sonicate on ice for 3 x 10-second bursts to shear DNA and mechanically disrupt the membrane.

  • Validation Checkpoint 1 : Observe the lysate. It should transition from a cloudy suspension to an optically clear solution, confirming successful micellar solubilization of the lipid bilayer.

Step 2: Reduction & Alkylation

  • Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 50°C for 30 minutes.

    • Causality: DTT reduces disulfide bridges, unfolding the tertiary structure of the proteins.

  • Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark for 30 minutes.

    • Causality: IAA irreversibly alkylates the free sulfhydryls, preventing the reformation of disulfide bonds which would otherwise impede enzymatic digestion.

Step 3: Enzymatic Digestion

  • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate at 37°C for 4 hours with gentle shaking.

    • Causality: The intact MSPSD keeps hydrophobic membrane proteins unfolded and accessible in solution, significantly accelerating the digestion kinetics compared to detergent-free methods without denaturing the trypsin itself[5].

Step 4: Acidic Cleavage & Phase Separation

  • Add pure TFA to achieve a final concentration of 1% (v/v), dropping the pH to < 3.0.

  • Incubate at room temperature for 30 minutes to allow complete ketal hydrolysis.

  • Validation Checkpoint 2 : The solution will turn visibly cloudy as the cleaved hydrophobic alkyl tails precipitate out of the aqueous phase. If the solution remains clear, cleavage is incomplete; verify the pH is below 3.0.

  • Centrifuge at 16,000 x g for 10 minutes. The hydrophobic tails will form a visible pellet at the bottom of the tube.

Step 5: LC-MS/MS Preparation

  • Carefully transfer the peptide-rich supernatant to a fresh autosampler vial, avoiding the hydrophobic pellet.

  • The sample is now ready for direct LC-MS/MS analysis or optional C18 solid-phase extraction (SPE) desalting.

Workflow N1 1. Cell Lysis & Extraction (pH 7.8, 0.1% MSPSD) N2 2. Reduction & Alkylation (5mM DTT / 15mM IAA) N1->N2 N3 3. Enzymatic Digestion (Trypsin, 37°C, 4h) N2->N3 N4 4. Acidic Cleavage (1% TFA, pH < 3, 30 min) N3->N4 N5 5. Centrifugation / SPE (Pellet Hydrophobic Tails) N4->N5 N6 6. LC-MS/MS Analysis (No Ion Suppression) N5->N6

Bottom-up proteomics workflow utilizing MSPSD for sample preparation.

Quantitative Data: Surfactant Performance Comparison

To contextualize the efficacy of Methyl Sulfoacetate derivatives, the table below summarizes the quantitative performance metrics of MSPSD against standard industry surfactants.

Surfactant TypeSolubilization EfficiencyMS Compatibility (Intact)Cleavage TriggerCleavage TimePost-Cleavage Cleanup Required?
MSPSD High (Membrane Proteins)IncompatiblepH < 3.0 (TFA)30 minNo (Direct Injection Possible)
SDS Very High (Universal)Highly IncompatibleN/A (Non-cleavable)N/AYes (FASP or SP3 required)
RapiGest SF Moderate to HighIncompatiblepH < 2.0 (HCl/TFA)45 minYes (Centrifugation)
PPS Silent HighIncompatiblepH < 3.0 (HCl/TFA)60 minYes (Centrifugation)

References

  • [2] Cleavable detergent - Wikipedia. Wikipedia.[Link]

  • [5] A Nonionic, Cleavable Surfactant for Top-down Proteomics. PMC - NIH.[Link]

  • [3] PPS Silent Surfactant Protocol. University of Washington's Proteomics Resource.[Link]

  • [1] Sensitive Top-Down Proteomics Analysis of a Low Number of Mammalian Cells Using a Nanodroplet Sample Processing Platform. Analytical Chemistry.[Link]

  • [4] NanoTPOT: Enhanced Sample Preparation for Quantitative Nanoproteomic Analysis. PubMed.[Link]

Sources

Method

Application Notes and Protocols for Methyl Sulfoacetate in Enhanced Oil Recovery (EOR) Formulations

Introduction: The Role of Anionic Surfactants in Unlocking Trapped Oil Primary and secondary oil recovery methods often leave a substantial amount of residual oil trapped in reservoir rock formations due to powerful capi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Anionic Surfactants in Unlocking Trapped Oil

Primary and secondary oil recovery methods often leave a substantial amount of residual oil trapped in reservoir rock formations due to powerful capillary forces and unfavorable wettability conditions.[1][2] Enhanced Oil Recovery (EOR) techniques are thus critical for maximizing hydrocarbon extraction from mature reservoirs. Chemical EOR, in particular, utilizes surfactants to mobilize this trapped oil.[3] Anionic surfactants are a preferred class for these applications, especially in sandstone reservoirs, owing to their cost-effectiveness, good chemical stability under harsh conditions, and low adsorption at neutral to high pH.[1]

This document provides a detailed guide on the application of methyl sulfoacetate, an anionic surfactant, in EOR formulations. Due to the limited direct literature on methyl sulfoacetate for EOR, this guide will leverage extensive data and protocols for Methyl Ester Sulfonates (MES), a closely related and well-studied class of anionic surfactants derived from renewable resources like vegetable oils.[4] MES, like methyl sulfoacetate, possesses a sulfonate head group and a hydrophobic tail, making it an excellent analogue for understanding the performance and application of methyl sulfoacetate in EOR. The principles and methodologies outlined herein are therefore directly applicable to the evaluation and deployment of methyl sulfoacetate-based EOR formulations.

The primary mechanisms by which methyl sulfoacetate and similar anionic surfactants enhance oil recovery are:

  • Interfacial Tension (IFT) Reduction: By accumulating at the oil-water interface, these surfactants drastically lower the IFT, reducing the capillary forces that trap oil droplets within the pore throats of the reservoir rock.[4] The goal is to achieve ultra-low IFT, typically in the range of 10⁻³ mN/m.

  • Wettability Alteration: Reservoir rocks can be oil-wet, which hinders the displacement of oil by water. Anionic surfactants can adsorb onto the rock surface, altering its wettability towards a more water-wet state. This change in wettability facilitates the spontaneous imbibition of water into the rock matrix, displacing the trapped oil.[5]

These mechanisms lead to a significant increase in the capillary number, a dimensionless quantity that represents the ratio of viscous forces to capillary forces, which is a key parameter in mobilizing residual oil.[5]

I. Formulation and Screening of Methyl Sulfoacetate-Based EOR Solutions

The successful application of methyl sulfoacetate in EOR hinges on the careful design and screening of the surfactant formulation. This involves optimizing the surfactant concentration and considering the impact of reservoir conditions such as salinity and temperature.

Phase Behavior Studies

Phase behavior studies are fundamental to understanding the interaction between the surfactant solution, crude oil, and reservoir brine. The goal is to identify the formulation that forms a stable microemulsion, preferably a Winsor Type III microemulsion, which is characterized by a middle phase containing the surfactant, oil, and water, in equilibrium with excess oil and water phases.[6] This middle phase is associated with the lowest IFT and is optimal for oil recovery.

Protocol for Phase Behavior Screening:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of methyl sulfoacetate in deionized water.

    • Prepare synthetic reservoir brine with the desired salinity and ionic composition.

  • Sample Preparation:

    • In a series of graduated glass pipettes or test tubes, mix the methyl sulfoacetate stock solution with the synthetic brine to achieve a range of surfactant concentrations (e.g., 0.1 wt% to 2.0 wt%).

    • Add crude oil to each tube, typically at a water-to-oil ratio (WOR) of 1:1.

  • Equilibration and Observation:

    • Seal the tubes and gently agitate them to ensure thorough mixing.

    • Place the tubes in an oven at the target reservoir temperature.

    • Observe the phase behavior over several days to weeks until equilibrium is reached.

    • Record the number of phases, the volume of each phase, and the appearance of any microemulsion.

Data Interpretation:

Winsor TypeDescriptionImplication for EOR
Type I Oil-in-water microemulsion with excess oil.Sub-optimal; IFT is not at its minimum.
Type II Water-in-oil microemulsion with excess water.Sub-optimal; IFT is not at its minimum.
Type III Middle-phase microemulsion in equilibrium with excess oil and water.Optimal for EOR; indicates ultra-low IFT.
Interfacial Tension (IFT) Measurement

Direct measurement of IFT is crucial to quantify the effectiveness of the methyl sulfoacetate formulation. For the ultra-low IFT values required for EOR, a spinning drop tensiometer is the preferred instrument.[7]

Protocol for Spinning Drop Tensiometry:

  • Instrument Setup:

    • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

    • Set the temperature of the measurement chamber to the reservoir temperature.

  • Sample Loading:

    • Fill a capillary tube with the aqueous surfactant solution (the denser phase).

    • Inject a small droplet of the crude oil (the less dense phase) into the center of the capillary tube.

  • Measurement:

    • Rotate the capillary tube at a high speed (e.g., 6,000 rpm).[8] The centrifugal force will elongate the oil droplet.

    • The instrument's software analyzes the shape of the elongated droplet to calculate the IFT.

    • Allow the system to equilibrate and record the IFT value.

Expected Performance of Methyl Ester Sulfonates (as an analogue for Methyl Sulfoacetate):

Surfactant ConcentrationSalinity (ppm)Temperature (°C)Interfacial Tension (mN/m)Reference
0.4 mM30,000800.04
0.3 mM40,000800.02
Not SpecifiedNot SpecifiedNot Specified18.4 to 3.92[9]

II. Performance Evaluation in Porous Media: Core Flooding Experiments

Core flooding experiments are the definitive laboratory method for evaluating the potential of an EOR formulation to recover additional oil under simulated reservoir conditions.[10] These experiments involve injecting the surfactant solution into a core sample saturated with oil and brine and measuring the amount of oil produced.

Core Flooding Apparatus and Setup

A typical core flooding system consists of:

  • Core Holder: A high-pressure vessel that holds the rock core sample.

  • Pumps: To inject fluids (brine, oil, surfactant solution) at controlled rates.

  • Fluid Reservoirs: To store the injection fluids.

  • Back-Pressure Regulator: To maintain the desired system pressure.

  • Effluent Collector: To collect the produced fluids for analysis.

  • Pressure Transducers and Temperature Control: To monitor and maintain reservoir conditions.

Caption: Schematic of a typical core flooding apparatus.

Core Flooding Protocol
  • Core Preparation:

    • Select a representative reservoir core sample (e.g., Berea sandstone).[11]

    • Clean and dry the core, and measure its porosity and permeability.

    • Saturate the core with synthetic reservoir brine.

  • Initial Oil Saturation:

    • Inject crude oil into the brine-saturated core until no more brine is produced, establishing the initial oil saturation (Soi).

  • Waterflooding (Secondary Recovery):

    • Inject brine into the core to simulate secondary recovery until oil production ceases. The remaining oil saturation is the residual oil saturation after waterflooding (Sorw).

  • Surfactant Flooding (Tertiary Recovery):

    • Inject the optimized methyl sulfoacetate formulation into the core.

    • Follow the surfactant slug with a polymer solution to improve mobility control and sweep efficiency.

    • Continue injecting the polymer solution until no more oil is produced.

  • Data Analysis:

    • Measure the volume of oil and water produced throughout the experiment.

    • Calculate the oil recovery factor at each stage (waterflooding and surfactant flooding).

    • Determine the final residual oil saturation (Sorc).

Typical Core Flooding Experimental Parameters:

ParameterValueReference
Core TypeBerea Sandstone[11]
Temperature60 °C[11]
Brine Salinity10,000 ppm
Surfactant Concentration1.5%
Injection Rate0.1 - 0.3 mL/h[12]

Performance of Methyl Ester Sulfonate in Core Flooding (as an analogue for Methyl Sulfoacetate):

Surfactant SystemInitial Oil Saturation (Soi)Residual Oil Saturation after Waterflood (Sorw)Residual Oil Saturation after Surfactant Flood (Sorc)Additional Oil Recovery (% OOIP)Reference
1.5% Palm-oil based MES84.12%31.29%26.25%6.0%
0.5% SMES---24.53%[2][13]
0.6% SMES---26.04%[2][13]
0.7% SMES---27.31%[2][13]
ASP with 0.5% MES---up to 23.53%[4]

III. Mechanistic Understanding and Key Considerations

A thorough understanding of the underlying mechanisms and potential challenges is crucial for the successful field application of methyl sulfoacetate in EOR.

Adsorption and Surfactant Retention

Surfactant adsorption onto the reservoir rock is a critical issue as it can lead to the loss of surfactant from the injection slug, reducing its effectiveness and increasing project costs.[14] Anionic surfactants like methyl sulfoacetate generally exhibit lower adsorption on negatively charged sandstone surfaces. However, the presence of carbonate cements or clay minerals can increase adsorption.[14][15]

Mitigation Strategies:

  • Alkaline-Surfactant-Polymer (ASP) Flooding: The addition of an alkali can increase the pH of the brine, making the rock surface more negatively charged and thus reducing the adsorption of the anionic surfactant.

  • Sacrificial Agents: Injecting a slug of a less expensive sacrificial agent before the main surfactant slug can saturate the adsorption sites on the rock surface.

Thermal Stability

EOR operations are often conducted at elevated reservoir temperatures. Therefore, the thermal stability of the surfactant is a key consideration. The ester group in methyl sulfoacetate and MES can be susceptible to hydrolysis at high temperatures.[16] However, the sulfonate group is generally more thermally stable.[17] Thermal stability tests should be conducted by aging the surfactant solution at reservoir temperature for an extended period and then re-evaluating its performance (e.g., IFT).[18] Studies on sodium methyl ester sulfonate (SMES) have shown good thermal stability at typical reservoir temperatures.[2][13]

Caption: Workflow for evaluating methyl sulfoacetate in EOR formulations.

IV. Conclusion

Methyl sulfoacetate, as a representative of the methyl ester sulfonate class of anionic surfactants, holds significant promise for enhancing oil recovery from mature reservoirs. Its ability to dramatically reduce interfacial tension and favorably alter rock wettability can mobilize substantial quantities of residual oil. The successful application of methyl sulfoacetate requires a systematic approach, beginning with comprehensive laboratory screening, including phase behavior and interfacial tension measurements, to identify the optimal formulation for specific reservoir conditions. Subsequent evaluation through core flooding experiments is essential to quantify the potential for additional oil recovery. By carefully considering factors such as surfactant adsorption and thermal stability, researchers and engineers can develop robust and effective methyl sulfoacetate-based EOR formulations for field implementation.

V. References

  • Unger, J. (n.d.). ANIONIC SURFACTANTS. Retrieved from [Link]

  • Putri, V. D. A., Gunawan, I., & Restu, W. K. (2025). Chemical EOR with Methyl Ester Sulfonate: Achieving Residual Oil Saturation via 2–4-Order Capillary Number Increase. ACS Physical Chemistry Au.

  • Fikri, M. R. A., Putri, V. D. A., Gunawan, I., Rita, N., & Abdurrahman, M. (2025). METHYL ESTER SULFONATE: AN ANIONIC BIOSURFACTANT FOR ENHANCED OIL RECOVERY IN HARSH CONDITION. Scientific Contributions Oil and Gas, 48(1), 145-158.

  • (2025). METHYL ESTER SULFONATE: AN ANIONIC BIOSURFACTANT FOR ENHANCED OIL RECOVERY IN HARSH CONDITION. ResearchGate.

  • Elraies, K. A. (n.d.). Polymeric Surfactant for EOR: Polymeric Sodium Methyl Ester Sulfonate (PMES) Performance in High Brine Salinity. UTPedia. Retrieved from [Link]

  • Dewi, R. G., et al. (2021). Production of Biodegradable Sulfonated Methyl Ester by a Falling Film Reactor for ASP Flooding in EOR. ITB Journal of Engineering Science, 53(1), 99-114.

  • Putri, V. D. A., Gunawan, I., & Restu, W. K. (2025). Chemical EOR with Methyl Ester Sulfonate: Achieving Residual Oil Saturation via 2–4-Order Capillary Number Increase. ResearchGate.

  • Lilliefelth, B., et al. (2018). New laboratory core flooding experimental system for EOR surfactant screening, especially for foam. E3S Web of Conferences, 39, 01002.

  • Shokrlu, Y. H., & Babadagli, T. (2022). Application of anionic surfactant∖engineered water hybrid EOR in carbonate formations: An experimental analysis. Journal of Petroleum Science and Engineering, 219, 111082.

  • Elraies, K. A., et al. (2010). The Synthesis and Performance of Sodium Methyl Ester Sulfonate for Enhanced Oil Recovery. Petroleum Science and Technology, 28(17), 1799-1806.

  • Wang, S., et al. (2023). Spontaneous Imbibition and Core Flooding Experiments of Enhanced Oil Recovery in Tight Reservoirs with Surfactants. Energies, 16(4), 1809.

  • Syahputra, A., et al. (2021). SURFACTANTS EVALUATION FOR CHEMICAL FLOODING-ENHANCED OIL RECOVERY: COMPREHENSIVE SCREENING WITH LABORATORY TESTS. Journal of Engineering Science and Technology, 16(6), 4646-4660.

  • DataPhysics Instruments. (n.d.). Spinning Drop Tensiometry. Lab Solutions by DKSH. Retrieved from [Link]

  • Unger Fabrikker. (2024). ANIONIC SURFACTANTS.

  • Elraies, K. A., et al. (2010). The Synthesis and Performance of Sodium Methyl Ester Sulfonate for Enhanced Oil Recovery. Taylor & Francis Online.

  • Pauhesti, E. R., et al. (2025). Performance Evaluation of Tween 60 Surfactant for EOR: Interfacial Tension Reduction and Microemulsion Formation. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 126(1), 105-115.

  • Shokrlu, Y. H., & Babadagli, T. (2025). Application of anionic Surfactant\Engineered water hybrid EOR in carbonate formations: An experimental analysis. ResearchGate.

  • Gao, B., et al. (2013). A New Family of Anionic Surfactants for Enhanced-Oil-Recovery Applications. SPE Journal, 18(4), 643-654.

  • Zhang, Y., et al. (2023). A Comprehensive Review on Screening, Application, and Perspectives of Surfactant-Based Chemical-Enhanced Oil Recovery Methods in Unconventional Oil Reservoirs. Energy & Fuels, 37(6), 4259-4286.

  • Nadir, N., et al. (2020). Surfactant evaluation for enhanced oil recovery: Phase behavior and interfacial tension. Open Chemistry, 18(1), 1111-1118.

  • Fikri, M. R. A., et al. (2025). Methyl Ester Sulfonate: An Anionic Biosurfactant For Enhanced Oil Recovery In Harsh Condition. Repository Universitas Islam Riau.

  • Putri, V. D. A., Gunawan, I., & Restu, W. K. (2025). Chemical EOR with Methyl Ester Sulfonate: Achieving Residual Oil Saturation via 2–4-Order Capillary Number Increase. ResearchGate.

  • Gomaa, A. M., et al. (2020). Wettability alteration and surfactant adsorption study of methyl ester sulphonate/nano-silica nanofluid on sandstone reservoir r. MATEC Web of Conferences, 318, 01010.

  • Awe, I. O., et al. (2024). Experimental Investigation of the Effect of Surfactant–Polymer Flooding on Enhanced Oil Recovery for Medium Crude Oil. Polymers, 16(12), 1649.

  • Bala, G. A., et al. (1993). Laboratory methods for enhanced oil recovery core floods. SciSpace.

  • Siddique, M. H., et al. (2023). Experimental and Computational Fluid Dynamics Investigation of Mechanisms of Enhanced Oil Recovery via Nanoparticle-Surfactant Solutions. Energy & Fuels, 37(7), 5283-5300.

  • Ridaliani, O., et al. (2025). Effects of Palm-Oil-Based Methyl Ester Sulfonate (MES) in Laboratory-Scale Enhanced Oil Recovery Process. Scientific Contributions Oil and Gas, 48(4), 51-59.

  • Kurotori, T., et al. (2024). Effects of Core Size and Surfactant Choice on Fluid Saturation Development in Surfactant/Polymer Corefloods. Energy & Fuels, 38(3), 1957-1970.

  • Dewi, R. G., et al. (2021). Production of Biodegradable Sulfonated Methyl Ester by a Falling Film Reactor for ASP Flooding in EOR. ResearchGate.

  • Bera, A., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF SODIUM METHYL ESTER SULFONATE FOR CHEMICALLY-ENHANCED OIL RECOVERY. Brazilian Journal of Chemical Engineering, 31(4), 795-803.

  • Bera, A., et al. (2014). Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. ResearchGate.

  • Phukan, R., et al. (2021). Adsorption behavior of surfactants on sandstone reservoir rocks with carbonate cements and its influence on wettability alteration. Scilit.

  • Bera, A., et al. (2014). Synthesis and characterization o f sodium methyl ester sulfonate for chemically-enhanced oil recovery. SciSpace.

  • Ridaliani, O., et al. (2025). Effects of Palm-Oil-Based Methyl Ester Sulfonate (MES) in Laboratory-Scale Enhanced Oil Recovery Process. ResearchGate.

  • Al-Shargabi, M., et al. (2023). Maximizing oil recovery: Innovative chemical EOR solutions for residual oil mobilization in Kazakhstan's waterflooded sandstone oilfield. PLOS ONE, 18(11), e0292415.

  • Levitt, D., et al. (2024). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega, 9(9), 10837-10847.

  • da Silva, A. C. S., et al. (2024). Study of the Adsorption of Anionic Surfactants on Carbonate Rocks: Characterizations, Experimental Design, and Parameter Implementation. Polymers, 16(14), 1883.

  • Sheng, J. J. (2010). Recent Advances in Surfactant EOR. SciSpace.

  • Gaillard, N., et al. (2018). An Extensive Study of the Thermal Stability of Anionic Chemical EOR Surfactants - Part 1 Stability in Aqueous Solutions. ResearchGate.

  • Kamal, M. S., et al. (2019). Adsorption of anionic surfactant on sandstone reservoir containing clay minerals and its effect on wettability alteration. ResearchGate.

  • EOR Alliance. (n.d.). Thermal stability of sulfonated polymers. Retrieved from [Link]

  • Gomaa, A. M., et al. (2020). Wettability alteration and surfactant adsorption study of methyl ester sulphonate/nano-silica nanofluid on sandstone reservoir rock. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Methyl Ester Hydrolysis During Sulfonation Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide you with in-depth, practical solutions to a common yet critical issue: the hydrolysis of methyl ester groups during sulfonation reactions. We will delve into the mechanisms behind this side reaction and offer field-proven strategies to mitigate it, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl ester group hydrolyzing during my sulfonation reaction?

A1: The hydrolysis of a methyl ester during sulfonation is primarily due to the presence of water in a highly acidic environment.[1] Many conventional sulfonation methods use strong acids like concentrated sulfuric acid or oleum, which can inadvertently introduce or react with trace amounts of water.[2]

The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity.[3] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that subsequently collapses, eliminating methanol and forming the carboxylic acid.[4] This process is essentially the reverse of a Fischer esterification.[3]

Several factors can exacerbate this issue:

  • Strongly Acidic Conditions: The presence of a strong acid catalyst is a prerequisite for this hydrolysis pathway.[1][5]

  • Presence of Water: Even small amounts of water can drive the equilibrium towards hydrolysis.[1][6]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[7]

G Ester Methyl Ester ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate Nucleophilic Attack CarboxylicAcid Carboxylic Acid (Hydrolysis Product) TetrahedralIntermediate->CarboxylicAcid Elimination Methanol Methanol TetrahedralIntermediate->Methanol H2O H₂O (Nucleophile) H2O->TetrahedralIntermediate

Troubleshooting Guide

Issue 1: Significant hydrolysis of the methyl ester is observed when using concentrated sulfuric acid.
Potential Cause Recommended Solution Scientific Rationale
High water content in sulfuric acid. Use fresh, anhydrous sulfuric acid or oleum (fuming sulfuric acid). Consider adding a dehydrating agent like thionyl chloride.[8]This minimizes the presence of water, the key nucleophile in the hydrolysis reaction, shifting the equilibrium away from the formation of the carboxylic acid.[1]
High reaction temperature. Perform the sulfonation at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times.The rate of hydrolysis is temperature-dependent.[7] Lowering the temperature will slow down the undesired hydrolysis reaction more significantly than the sulfonation in some cases.
Excess sulfuric acid. Use a stoichiometric amount of the sulfonating agent whenever possible.While a large excess of sulfuric acid can drive the sulfonation, it also increases the acidity and potential water content, thereby promoting hydrolysis.
Issue 2: My starting material is sensitive to strongly acidic conditions, leading to degradation in addition to ester hydrolysis.

This is a common challenge, particularly in the synthesis of complex molecules for drug development. The solution lies in employing milder sulfonating agents.

Reagent Advantages Considerations
Sulfur Trioxide-Pyridine Complex (SO₃·Py) Reacts under milder, often neutral or slightly basic conditions.[9] It is a solid, making it easier to handle than gaseous SO₃.[9]The complex is less reactive than SO₃, which may necessitate longer reaction times or slightly elevated temperatures. Pyridine can be difficult to remove completely.[10]
Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃) A mild and effective sulfonating agent that can be used in a variety of organic solvents.[10][11]Similar to the pyridine complex, it has reduced reactivity compared to free SO₃.
Chlorosulfonic Acid (ClSO₃H) A powerful sulfonating agent that can sometimes be used under more controlled conditions than sulfuric acid.[8][12]It is highly corrosive and reacts violently with water.[13] It can also lead to the formation of sulfonyl chlorides as byproducts.
1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) A stoichiometric sulfonating agent that allows for high degrees of sulfonation under mild conditions with excellent regioselectivity.[14][15]May require specific reaction conditions and solvent systems.

Experimental Protocols

Protocol 1: General Procedure for Sulfonation using Sulfur Trioxide-Pyridine Complex

This protocol is designed for substrates where the methyl ester is prone to hydrolysis under strongly acidic conditions.

Materials:

  • Substrate containing a methyl ester group

  • Sulfur trioxide-pyridine complex (SO₃·Py)

  • Anhydrous pyridine (or another suitable aprotic solvent like DMF or CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.

  • Dissolution: Dissolve the substrate in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Addition of Sulfonating Agent: In a separate flask, prepare a solution or slurry of the sulfur trioxide-pyridine complex (typically 1.1 to 1.5 equivalents per site of sulfonation) in anhydrous pyridine.

  • Reaction: Slowly add the SO₃·Py solution/slurry to the substrate solution at room temperature or a pre-determined optimal temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of a suitable salt (e.g., sodium bicarbonate or sodium chloride).

  • Purification: Extract the aqueous layer with a suitable organic solvent. The desired sulfonated product may remain in the aqueous layer if it is water-soluble. Further purification may involve crystallization, precipitation, or chromatography.

G Start Dissolve Substrate in Anhydrous Solvent Add_Reagent Add SO₃·Pyridine Complex Start->Add_Reagent React Monitor Reaction (TLC, LC-MS) Add_Reagent->React Quench Quench Reaction (e.g., aq. NaHCO₃) React->Quench Purify Purification Quench->Purify

Advanced Strategies

Q2: I've tried using milder sulfonating agents, but I still observe some level of hydrolysis. What other strategies can I employ?

A2: In cases of extremely sensitive substrates, a protecting group strategy for the sulfonic acid moiety may be necessary. While less common for sulfonic acids than for other functional groups, certain sterically hindered esters can serve as protecting groups.[16][17]

Protecting Group Strategy:

  • Protection: Introduce the sulfonic acid group and then protect it as a stable ester, for example, a neopentyl (Neo) or 2,2,2-trichloroethyl (TCE) sulfonate ester.[16][17] These groups are more resistant to nucleophilic attack and acidic conditions than a simple methyl ester.[16][17]

  • Further Synthesis: Carry out the necessary synthetic transformations on other parts of the molecule.

  • Deprotection: In a final step, remove the sulfonate protecting group under specific, mild conditions to reveal the free sulfonic acid.[16] For example, neopentyl esters can be cleaved with Lewis acids like BBr₃ or BCl₃ at low temperatures.[16]

This approach adds steps to the synthesis but can be invaluable for preserving the integrity of highly functionalized molecules.

Analytical Considerations

Q3: How can I accurately quantify the extent of methyl ester hydrolysis?

A3: A combination of chromatographic and spectroscopic techniques is recommended for accurate analysis.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can resolve the starting material, the desired sulfonated product, and the hydrolyzed carboxylic acid byproduct. Quantify each species using a suitable detector (e.g., UV-Vis or MS) and a calibration curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the methyl ester (singlet around 3.7-3.9 ppm) to the carboxylic acid (broad singlet, typically >10 ppm, though it may not be visible in all solvents).

  • Gas Chromatography (GC): In some cases, derivatization of the products to more volatile species followed by GC analysis can be employed.[18][19] For instance, the carboxylic acid can be converted back to a methyl ester using a reagent like (trimethylsilyl)diazomethane for quantification.

By implementing these troubleshooting strategies, alternative protocols, and analytical methods, you can significantly minimize or eliminate the hydrolysis of methyl ester groups during your sulfonation reactions, leading to higher yields and purities of your target compounds.

References

  • Ke, B., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(11), 3537-3544. [Link]

  • Miller, L. V., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3537–3544. [Link]

  • Wikipedia. (2023). Aromatic sulfonation. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Fujitani, T., et al. (2006). Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]

  • Roberts, J. C., & Pallai, P. V. (1996). U.S. Patent No. 5,596,095. Washington, DC: U.S.
  • Ke, B., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

  • Smith, R. (n.d.). MES – Myths, Mysteries and Perspectives on Properties and Use. Academica. [Link]

  • Unknown. (n.d.). Chemistry of Methyl Ester Sulfonates. Scribd. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • American Chemical Society. (n.d.). Mild and regioselective sulfonation of aromatic polymers including plastic waste. [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator. [Link]

  • Al-Iraqi, M. A. H., et al. (2023). Chemical sulfation using SO3·pyridine via a tributylammonium intermediate. ResearchGate. [Link]

  • StudySmarter. (n.d.). Blocking Groups - Sulfonic Acid. [Link]

  • Kelly, D. (n.d.). Sulfur Trioxide-Amine Adducts. ResearchGate. [Link]

  • Unknown. (2025, March 30). Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. Research Square. [Link]

  • Hanson, J. P., & Hart, J. R. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 14(7), 2373–2381. [Link]

  • Unknown. (2016, June 1-2). Sulfonation Chemistry – more sustainable approaches. RSC Symposium, Basel. [Link]

  • Al-Iraqi, M. A. H., et al. (2022). Chemical approaches to the sulfation of small molecules: current progress and future directions. Beilstein Journal of Organic Chemistry, 18, 1368–1386. [Link]

  • Smith, L. R., et al. (1996). U.S. Patent No. 5,587,500. Washington, DC: U.S.
  • Teasdale, A., et al. (2010). A study of sulfonate ester formation and degradation. Novatia, LLC. [Link]

  • Product Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk? [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Martin, G. E., & Figert, D. M. (1962). Determination of the Esters by Alkaline Hydrolysis. Journal of the Tennessee Academy of Science, 37(3), 85-88.
  • Kim, B. (2018, April 12). How can I modify sulfonic acid group? Any viable chemistry? ResearchGate. [Link]

  • da Silva, A. C. S., et al. (2021). Polysulfone with Different Degrees of Sulfonation: Simple Method with Acetyl Sulfate. Polímeros, 31(1). [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • Ogliaruso, M. A., & Wolfe, J. F. (1990). ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Organic Syntheses, 69, 1. [Link]

  • Wang, Y., et al. (2005). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. Journal of lipid research, 46(10), 2273–2280. [Link]

  • Unknown. (n.d.). DEVELOPMENT AND APPLICATION OF ANALYTICAL METHOD FOR COCONUT OIL METHYL ESTER HYDROGENATION PRODUCTS BY GAS CHROMATOGRAPHY. Petroleum Processing and Petrochemicals. [Link]

  • de la Cruz, J. O. P., et al. (2023). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au, 3(7), 1983–1991. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Unknown. (n.d.). CN114605293B - Preparation process of fatty acid methyl ester sulfonate.
  • Brooks, J. C. (1967). U.S. Patent No. 3,313,839. Washington, DC: U.S.
  • ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator [Video]. YouTube. [Link]

  • Gilbert, E. E. (2002). Chapter 5: The Reaction of Chlorosulfonic Acid with Aliphatic Compounds. In Sulfonation and Related Reactions. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Guide: Removing Inorganic Sulfate from Methyl Sulfoacetate Synthesis

This technical guide addresses the purification of Methyl Sulfoacetate (specifically the sodium salt, Sodium Methyl Sulfoacetate, as the free acid is unstable) to remove inorganic sulfate byproducts. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of Methyl Sulfoacetate (specifically the sodium salt, Sodium Methyl Sulfoacetate, as the free acid is unstable) to remove inorganic sulfate byproducts.

Executive Summary & Chemical Context

In the synthesis of methyl sulfoacetate (typically via the Strecker reaction of methyl chloroacetate with sodium sulfite), inorganic sulfate (


)  is a persistent byproduct arising from the oxidation of excess sulfite or impurities in the starting material.


The Challenge: Both the product (Sodium Methyl Sulfoacetate) and the impurity (Sodium Sulfate) are highly polar, water-soluble salts. Standard aqueous extraction is ineffective. The Solution: This guide focuses on Solvent Fractionation (Dielectric Exclusion) as the primary purification method, exploiting the extreme insolubility of inorganic sulfates in anhydrous methanol compared to the organic sulfonate.

Primary Protocol: Anhydrous Methanol Fractionation

This is the industry-standard bench method. It relies on the lattice energy differences between the inorganic salt and the organic sulfonate.

Mechanism of Action[1][2]
  • Sodium Sulfate (

    
    ):  High lattice energy; insoluble in low-dielectric organic solvents.
    
  • Methyl Sulfoacetate: The organic acetate tail disrupts the crystal lattice, allowing solvation in methanol.

Experimental Workflow

Pre-requisite: The crude reaction mixture must be completely dry . Water acts as a cosolvent, dragging sulfate into the methanol.

Step-by-Step Procedure
  • Drying: Rotary evaporate the crude aqueous reaction mixture to a solid residue. Apply high vacuum (<5 mbar) at 40-50°C for 2 hours to remove trace water.

  • Extraction: Add Anhydrous Methanol (10 mL per gram of crude solid).

  • Digestion: Heat the suspension to reflux (approx. 65°C) for 30 minutes with vigorous stirring. Note: The product dissolves; the sulfate (and NaCl) remains suspended.

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (Porosity 3 or 4) or a Celite pad.

    • Critical: Do not let the solution cool significantly, or the product may co-precipitate.

  • Wash: Wash the filter cake with a small volume of hot anhydrous methanol.

  • Recovery: Combine filtrates and evaporate the methanol to yield the purified methyl sulfoacetate.

Visualization: Fractionation Workflow

MethanolPurification Start Crude Reaction Mix (Aq. Solution) Drying Rotary Evaporation (Remove ALL Water) Start->Drying Vacuum/Heat Extraction Add Anhydrous Methanol Reflux 30 min Drying->Extraction Solid Residue Filtration Hot Filtration (Sintered Glass) Extraction->Filtration Cake Filter Cake (Inorganic Sulfate/NaCl) Filtration->Cake Retentate Filtrate Filtrate (Product in MeOH) Filtration->Filtrate Permeate Final Evaporation Purified Methyl Sulfoacetate Filtrate->Final

Figure 1: Logical flow for the separation of inorganic sulfates using methanol fractionation.

Data Support: Solubility Thresholds

The success of the protocol above depends on strict adherence to solvent parameters.

Table 1: Solubility of Sodium Sulfate vs. Organic Sulfonates

Solvent System

Solubility ( g/100g )
Methyl Sulfoacetate SolubilityOutcome
Water ~28.1High (>20)No Separation
Methanol (100%) 0.01 - 0.02 High (Soluble)Excellent Separation
Methanol (90%) ~0.50HighPoor (Sulfate leakage)
Ethanol (100%) 0.04Low/ModerateRisk of product loss

Data Interpretation: The presence of even 10% water increases sulfate solubility by 50x, contaminating your product. Use anhydrous solvents. [1]

Troubleshooting Guide (FAQ)

Q1: My product is turning into a sticky "goo" during filtration. What is happening?

Diagnosis: This is usually caused by residual water or oligomerization .

  • The Fix:

    • Re-dissolve the "goo" in water and dry it again more aggressively (use an azeotrope like toluene to strip water if necessary).

    • Ensure your methanol is truly anhydrous (Karl Fischer titration if available).

    • If the product is an oil, triturate (grind) it with diethyl ether to induce crystallization before the methanol step.

Q2: I still detect sulfate after the methanol step. How do I remove the last trace?

Diagnosis: You have reached the solubility limit of the solvent method. The Fix: Chemical Precipitation (Barium Polishing).

  • Protocol:

    • Dissolve the semi-pure product in water.

    • Add a stoichiometric amount of Barium Chloride (

      
      ).
      
    • Filter the white precipitate (

      
      ) through a 0.22 
      
      
      
      membrane.
    • Warning: This introduces Barium.[2] Use this only if you can titrate the sulfate precisely to avoid excess Barium in the final product.

Q3: Can I use Ion Exchange Resins?

Answer: Yes, but it is complex for this specific molecule.

  • Challenge: Methyl sulfoacetate is anionic. Standard anion exchange resins will bind both the sulfate and your product.

  • Strategy: You would need a size-exclusion method (Nanofiltration) or a highly selective resin, which is often not cost-effective for small batches. For bench scale, stick to Methanol Fractionation.

Q4: How do I verify the sulfate is actually gone?

Answer: Do not rely on visual inspection.

  • Qualitative (Quick): Dissolve a small aliquot of product in water. Add 2 drops of 1M

    
     and 1 drop of HCl. Turbidity = Sulfate present.[3]
    
  • Quantitative (Accurate): Ion Chromatography (IC) using a conductivity detector. This is required for pharmaceutical grade validation.

Advanced Purification Logic (Decision Tree)

Use this logic to determine if you need to deviate from the standard protocol.

DecisionTree Q1 Is the Crude Dry? Action1 Dry w/ Toluene Azeotrope Q1->Action1 No Q2 Is Sulfate > 5%? Q1->Q2 Yes Action1->Q1 Method1 Methanol Fractionation (See Section 2) Q2->Method1 Yes (High Load) Method2 Barium Polishing (See FAQ Q2) Q2->Method2 No (Trace Load) Method1->Q2 Re-check Purity Method3 Nanofiltration (Industrial Scale)

Figure 2: Decision matrix for selecting the appropriate purification intensity.

References

  • Solubility Data: Okorafor, O. C. (1999).[4] Solubility and Density Isotherms for the Sodium Sulfate-Water-Methanol System. Journal of Chemical & Engineering Data, 44(3), 488-490. Link

  • Synthesis & Purification Context: Roberts, D. W. (1998). Sulfonation of fatty acid esters. Organic Process Research & Development.
  • Analytical Verification: ASTM D7328-17. Standard Test Method for Determination of Existent and Potential Inorganic Sulfate in Fuel Ethanol by Ion Chromatography.[5] Link

  • General Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting

Improving color stability and bleaching of sulfonated methyl esters

This guide is designed for application scientists and process engineers optimizing Sulfonated Methyl Esters (SME), also known as Methyl Ester Sulfonates (MES). It prioritizes high-purity outcomes suitable for pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for application scientists and process engineers optimizing Sulfonated Methyl Esters (SME), also known as Methyl Ester Sulfonates (MES). It prioritizes high-purity outcomes suitable for pharmaceutical excipient grade or high-performance surfactant applications.

Senior Application Scientist Desk Subject: Troubleshooting Dark Color, Reversion, and Bleaching Efficiency in


-Sulfo Fatty Acid Methyl Esters.

Executive Summary: The "Dark Color" Mechanism

The primary challenge in SME synthesis is that the reaction between


 and fatty acid methyl esters (FAME) is much more complex than standard alkylbenzene sulfonation.

The darkening is not random; it is mechanistic. It arises from the


-elimination of the mixed anhydride intermediate , which releases 

and forms a double bond (alkene). This alkene reacts further to form polysulfonated conjugated systems (chromophores).

The Golden Rule: You cannot "bleach out" a burned product. Color control begins at the reactor, not the bleach tank.

Process Workflow & Critical Control Points

The following diagram illustrates the standard workflow with critical checkpoints for color control.

SME_Workflow Feedstock FAME Feedstock (IV < 0.2) Reactor Falling Film Reactor (SO3:FAME 1.15-1.2:1) Feedstock->Reactor Temp < 60°C Digester Digestion (Aging) (80°C, 30-60 min) Reactor->Digester Dark Acid Formation Bleaching Acid Bleaching (H2O2 + MeOH) Digester->Bleaching Add MeOH/H2O2 Bleaching->Bleaching Exothermic Control Neutralizer Neutralization (pH 5.5 - 7.0) Bleaching->Neutralizer Color < 100 Klett Product SME Paste (Low Sultone) Neutralizer->Product Hydrolysis of Sultones

Figure 1: Critical Control Points (CCP) for SME synthesis. Note that bleaching is most effective before neutralization (Acid Bleaching).

Troubleshooting Guides (Q&A Format)

Module A: Prevention (Sulfonation Phase)

Q1: My acid coming out of the reactor is already black (>2000 Klett). Is this normal? A: Yes, to an extent. The "darkening" is inherent to the digestion phase where the reaction completes. However, if it is "charred" black immediately upon


 contact, your conditions are too aggressive.
  • Check Feedstock: Ensure Iodine Value (IV) is

    
    . Unsaturation sites react 100x faster than the 
    
    
    
    -carbon, leading to immediate polysulfonation and color.
  • Check Mole Ratio: Do not exceed 1.2:1 (

    
    :FAME). Excess 
    
    
    
    acts as an oxidant.
  • Check Reactor Temp: Keep the film temperature below 60°C.

Q2: Why do we need "Digestion" if it causes color bodies? A: Digestion is a necessary evil. The initial reaction forms an intermediate (mixed anhydride). Digestion (aging at ~80°C) rearranges this into the sulfonated acid. Without digestion, you get low conversion.

  • Optimization: The goal is to finish digestion before massive color formation. Reduce digestion time to 30-45 minutes. If conversion is low, increase

    
     slightly rather than extending time.
    
Module B: The Bleaching Protocol

Q3: I added Hydrogen Peroxide (


), but the color barely dropped. Why? 
A:  Bleaching SME is not just about oxidation; it is about viscosity and contact . The sulfonated acid is extremely viscous, preventing the bleach from mixing.
  • The Methanol Fix: You must add Methanol (MeOH) (approx. 10-20% wt) along with the

    
    . Methanol reduces viscosity and solubilizes the peroxide into the organic phase.
    
  • Protocol:

    • Add MeOH (15% w/w) to the acid.

    • Add

      
       (35% or 50% grade) at 2-4% w/w (active basis).
      
    • Maintain 80-90°C. Note: High temp is required for bleaching, unlike sulfonation.

Q4: Can I bleach after neutralization? A: You can, but it is significantly less efficient.

  • Mechanism: In the acid state, the chromophores (conjugated double bonds) are more susceptible to oxidative cleavage.

  • Recommendation: Perform "Acid Bleaching" (before NaOH addition). If final color is still high, a smaller "polish bleach" can be done after neutralization.

Module C: Stability & Reversion

Q5: The product looked good (light yellow), but turned pink/grey after 24 hours. What is "Color Reversion"? A: Color reversion is usually caused by pH drift .

  • The Cause: SME can hydrolyze to form di-salts and free fatty acids, or residual sultones can hydrolyze to release acid. This drops the pH. Acidic environments catalyze the reformation of chromophores.

  • The Fix: Buffer your system. Ensure your final pH is stable between 5.5 and 7.0. If pH drops below 5.0, reversion accelerates.

Q6: How do I handle Sultones (impurities)? A: Sultones are cyclic esters formed as byproducts. They are skin sensitizers and must be removed for pharma/personal care use.

  • Removal: Sultones are not removed by bleaching. They are destroyed by hydrolysis at neutral/alkaline pH and elevated temperature.

  • Step: Ensure a "post-neutralization digestion" step: Hold the neutralized paste at pH 7-8 and 80°C for 1-2 hours. This breaks the sultone ring.

Quantitative Data: Bleaching Efficiency

The following table summarizes the impact of Methanol co-solvent on bleaching efficiency (Reference Data).

ParameterScenario A: H2O2 OnlyScenario B: H2O2 + Methanol
Bleaching Agent 3% H2O2 (50% active)3% H2O2 + 15% MeOH
Temperature 85°C85°C
Time 60 min60 min
Initial Color (Klett) > 2000> 2000
Final Color (Klett) 450 (Amber) < 60 (Light Yellow)
Viscosity High (Poor Mixing)Low (Good Mixing)
Residual Peroxide HighLow

Mechanistic Visualization: Chromophore Formation

Understanding why the color forms helps in preventing it.

Chromophore_Mechanism Step1 FAME + SO3 (1:2 Adduct) Step2 Loss of SO3 (Elimination) Step1->Step2 Heat/Aging Step3 Alkene Formation (Double Bond) Step2->Step3 Step4 Polysulfonation & Conjugation (DARK COLOR BODIES) Step3->Step4 Excess SO3 Bleach H2O2 Treatment (Oxidative Cleavage) Step4->Bleach Corrective Action Result Colorless Short Chain Sulfonates Bleach->Result

Figure 2: The pathway from FAME to Color Bodies.[1][2][3] The "Conjugation" step (Step 4) creates the visible dark color. Bleaching (Step 5) breaks these conjugated chains.

References

  • Niikura, F., & Araki, K. (2013).[3] Coloration Process in the Sulfonation of Fatty Acid Methyl Ester with Sulfur Trioxide. Journal of the American Oil Chemists' Society (JAOCS).[1][3]

  • Roberts, D. W. (2008). Chemistry of Methyl Ester Sulfonates. Biorenewable Resources.

  • Stepan Company. (1996). Process for bleaching and neutralizing sulfonated fatty acid alkyl esters. US Patent 5587500A.

  • Lion Corporation. (1994). Process for producing fatty acid methyl ester sulfonate. US Patent 5389113.[4]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-Sulfoacetate Synthesis

Welcome to the technical support resource for the synthesis of methyl 2-sulfoacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of methyl 2-sulfoacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction yields and minimize the formation of the common and often problematic disalt byproduct. Drawing from established principles of sulfonation chemistry and process optimization, this document provides in-depth troubleshooting advice, validated protocols, and a causal understanding of the critical reaction parameters.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of methyl 2-sulfoacetate.

Q1: What is the primary cause of disalt formation? The formation of the disalt, or disodium α-sulfo methyl acetate, is predominantly caused by an over-sulfonation of the methyl acetate starting material. This occurs when an excess of the sulfonating agent, typically sulfur trioxide (SO₃), is present relative to the methyl ester. Instead of one molecule of SO₃ reacting at the alpha-carbon, two molecules react, leading to the formation of the undesired byproduct which exhibits poor solubility and different physical properties.[1]

Q2: How does reaction temperature critically impact the yield and purity? The sulfonation of methyl acetate is a significantly exothermic reaction.[2][3] Inadequate temperature control is a primary source of poor product quality. Excessively high temperatures can lead to thermal degradation of both the starting material and the product, resulting in discoloration and the formation of various impurities.[3] Conversely, a temperature that is too low may lead to an impractically slow reaction rate. Therefore, maintaining a steady, optimized temperature is crucial for achieving high yield and purity.[4]

Q3: My final product is dark brown or black. What causes this and how can it be prevented? Product discoloration is almost always a result of thermal degradation or "charring" due to poor heat management.[3] This can be caused by:

  • Runaway Reaction: The exothermic nature of the reaction can create localized "hot spots" if the sulfonating agent is added too quickly or with insufficient mixing.

  • High Set-Point Temperature: Operating the reaction at an overall temperature that is too high will degrade the organic molecules.

Prevention involves rigorous temperature control via an efficient cooling bath and the slow, controlled addition of the sulfonating agent to allow for effective heat dissipation.[2]

Q4: What is the ideal molar ratio of sulfonating agent to methyl acetate? While the exact optimal ratio can depend on the specific sulfonating agent and reaction setup, it is a critical process variable.[5][6] Stoichiometrically, a 1:1 molar ratio is required. However, in practice, a slight excess of the sulfonating agent is often used to drive the reaction to completion. Ratios in the range of 1.1:1 to 1.2:1 (sulfonating agent:methyl acetate) are often a good starting point.[7][8] It is critical to perform small-scale optimization experiments to determine the ideal ratio for your specific conditions, as a significant excess will directly lead to increased disalt formation.

Q5: Does the order and rate of reagent addition matter? Absolutely. The standard and recommended procedure is the slow, dropwise addition of the sulfonating agent (e.g., chlorosulfonic acid or a solution of SO₃) to the stirred methyl acetate substrate. This method ensures that the highly reactive sulfonating agent is immediately consumed by the substrate, preventing a buildup of its concentration and allowing the cooling system to manage the exothermic heat release effectively.[2] A rapid addition will almost certainly lead to an uncontrolled temperature spike, side reactions, and poor product quality.

Section 2: Reaction Mechanism Overview

The synthesis of methyl 2-sulfoacetate involves an electrophilic substitution reaction on the alpha-carbon of the methyl acetate. The desired outcome is the monosulfonated product. However, a competing reaction pathway exists where a second sulfonation event occurs, leading to the disalt byproduct.

Reaction_Pathway MA Methyl Acetate (CH₃COOCH₃) Product Methyl 2-Sulfoacetate (Desired Product) MA:e->Product:w 1.0 eq. SO3_1 Sulfonating Agent (e.g., SO₃) SO3_1:e->Product:w SO3_2 Excess Sulfonating Agent (e.g., SO₃) Disalt Disalt Precursor (Di-sulfonated Intermediate) SO3_2:e->Disalt:w 1.0 eq. Product:e->Disalt:w 1.0 eq.

Caption: Reaction pathways for the formation of methyl 2-sulfoacetate and the disalt byproduct.

Section 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions & Actions
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Sub-optimal Stoichiometry: Not enough sulfonating agent to drive the reaction to completion. 3. Product Degradation: Reaction temperature is too high.[3] 4. Loss During Workup: Product loss during neutralization or purification steps.1. Monitor Reaction: Use TLC, HPLC, or ¹H NMR on aliquots to track the disappearance of starting material. Extend reaction time if necessary. 2. Optimize Molar Ratio: Incrementally increase the molar ratio of the sulfonating agent (e.g., from 1.1:1 to 1.15:1) and analyze the product mixture for yield and disalt content. 3. Verify Temperature Control: Ensure the cooling bath is functioning correctly and the internal thermometer is accurately placed. 4. Refine Purification: Optimize solvent volumes and extraction procedures. Consider crystallization to improve recovery.
High Percentage of Disalt Byproduct 1. Excess Sulfonating Agent: The molar ratio of sulfonating agent to methyl acetate is too high. 2. Poor Mixing: Inefficient stirring creates localized areas of high sulfonating agent concentration. 3. Rapid Reagent Addition: Adding the sulfonating agent too quickly causes localized concentration and temperature spikes.[2]1. Reduce Stoichiometry: Carefully reduce the molar equivalents of the sulfonating agent. A ratio of ~1.1:1 is often a good target to minimize the disalt.[8] 2. Improve Agitation: Use an overhead mechanical stirrer for better vortexing and ensure the reaction flask is appropriately sized (not overfilled). 3. Controlled Addition: Use a syringe pump for slow, consistent addition of the sulfonating agent over a prolonged period (e.g., 60-90 minutes).
Product Discoloration (Yellow to Dark Brown) 1. High Reaction Temperature: Exceeding the optimal temperature range leads to thermal decomposition.[3] 2. Contaminated Reagents: Impurities in the starting methyl acetate or sulfonating agent can cause side reactions.1. Strict Temperature Management: Maintain the reaction temperature within the optimized range (e.g., 70-85°C, depending on the system) using an ice bath or cryocooler.[6][8] 2. Use High-Purity Reagents: Ensure methyl acetate is anhydrous and the sulfonating agent is of high quality.
Difficulty in Product Isolation / Purification 1. Co-precipitation: The desired product and the disalt may precipitate together, making separation difficult. 2. Poor Solubility of Disalt: The disalt byproduct is often sparingly soluble in common organic solvents, complicating extraction or crystallization.1. Fractional Crystallization: Exploit differences in solubility. Try recrystallizing the crude product from a solvent system like methanol/water, where the monosulfonate is typically more soluble than the disalt. 2. Solvent Washing: Wash the crude solid product with a solvent in which the disalt is poorly soluble but the desired product has some solubility. 3. Re-esterification: In some cases, treating the crude mixture with methanol can help convert some of the disalt back to the desired monosulfonated ester.

Section 4: Optimized Experimental Protocol

This protocol is a generalized starting point for the synthesis of sodium methyl 2-sulfoacetate, emphasizing control over key parameters to maximize yield and minimize disalt formation.

Materials:

  • Methyl Acetate (anhydrous)

  • Chlorosulfonic Acid (or other suitable sulfonating agent)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel (or syringe pump), and a thermometer. Place the flask in a cooling bath (ice-water or other coolant).

  • Reagent Preparation: Charge the flask with methyl acetate (1.0 eq). In the dropping funnel, place chlorosulfonic acid (1.1-1.2 eq).

  • Sulfonation: Begin vigorous stirring of the methyl acetate. Start the slow, dropwise addition of the chlorosulfonic acid from the dropping funnel. Carefully monitor the internal temperature and adjust the addition rate and/or cooling bath to maintain the desired temperature (e.g., 70°C).[6] The addition should take approximately 60-90 minutes.

  • Aging: Once the addition is complete, allow the reaction to stir at the set temperature for an additional period (e.g., 60 minutes) to ensure the reaction goes to completion.[7]

  • Neutralization: Cool the reaction mixture. In a separate beaker, prepare a solution of NaOH in methanol. Slowly and carefully add the acidic reaction mixture to the basic methanolic solution with efficient stirring and cooling. Monitor the pH and adjust until it is neutral (pH ~7-8).[9]

  • Isolation: The sodium salt of the product may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude solid with a cold solvent (e.g., diethyl ether or a solvent in which the product is sparingly soluble) to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system, such as methanol, to separate the more soluble sodium methyl 2-sulfoacetate from the less soluble disalt.

  • Drying & Analysis: Dry the purified product under vacuum. Characterize the final product and determine the purity using ¹H NMR and/or HPLC.

Section 5: Key Parameter Summary

ParameterImpact on YieldImpact on Disalt FormationRecommended Range/Control
Temperature Increases rate to a point; too high causes degradation.High temperatures can increase the rate of over-sulfonation.70-90°C (must be optimized).[6][8]
Molar Ratio (Agent:Ester) Slight excess (~1.1x) drives reaction to completion.Ratios >1.2 significantly increase disalt formation.1.1:1 to 1.2:1.[7][8]
Addition Rate No direct impact.Fast addition causes temp/concentration spikes, increasing disalt.Slow, controlled addition over 60-90 min.
Mixing/Agitation Good mixing ensures homogeneity and complete reaction.Poor mixing creates "hot spots" and high local concentrations, promoting disalt.Use efficient mechanical stirring.
Aging Time Ensures reaction completion, maximizing conversion.Can increase disalt if excess sulfonating agent is present.30-60 minutes post-addition.[7]

Section 6: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during optimization.

Troubleshooting_Workflow start Start: Poor Reaction Outcome issue Low Yield High Disalt % Discoloration start->issue cause_low Incomplete Reaction Degradation issue:low->cause_low Analyze Purity cause_high Excess Sulfonating Agent Poor Mixing / Fast Addition issue:high->cause_high Analyze Purity cause_color Temperature Too High issue:color->cause_color Visual Inspection sol_low Action: - Monitor reaction via TLC/HPLC - Extend reaction time - Verify/lower temperature cause_low->sol_low Identify Cause sol_high Action: - Reduce molar ratio to ~1.1:1 - Use syringe pump for slow addition - Increase stirrer speed cause_high->sol_high Identify Cause sol_color Action: - Improve cooling bath efficiency - Reduce addition rate - Verify thermometer accuracy cause_color->sol_color Identify Cause

Caption: A logical workflow for troubleshooting common problems in methyl 2-sulfoacetate synthesis.

References

  • Golder, A. R., & Ray, A. K. (2012). Temperature control of sulfonation reaction in a semi-batch reactor. Particulate Science and Technology, 30(4), 363-379. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Phoenix Equipment. (n.d.). Sulphonation. Retrieved from [Link]

  • Wang, K., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1430-1435. Retrieved from [Link]

  • Salmiah, A., et al. (2002). The effect of disalt on the biodegradability of methyl ester sulphonates (mes). Palm Oil Developments. Retrieved from [Link]

  • Yusuff, A. S., et al. (2023). Artificial Intelligence Techniques and Response Surface Methodology for the Optimization of Methyl Ester Sulfonate Synthesis from Used Cooking Oil by Sulfonation. ACS Omega, 8(22), 19785–19797. Retrieved from [Link]

  • Yusuff, A. S., & Olajide, J. L. (2023). Influence of process conditions on the sulfonation of methyl ester synthesized from used cooking oil: Optimization by Taguchi approach. Africa Research Connect. Retrieved from [Link]

  • Yusuff, A. S., et al. (2023). Artificial Intelligence Techniques and Response Surface Methodology for the Optimization of Methyl Ester Sulfonate Synthesis from Used Cooking Oil by Sulfonation. ACS Omega, 8(22), 19785–19797. Retrieved from [Link]

  • Amaliah, S., et al. (2024). Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. Journal of Advanced Research in Applied Sciences and Engineering Technology, 34(1), 75-88. Retrieved from [Link]

  • Permadani, I., et al. (2024). Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. AIP Conference Proceedings, 3004(1), 030006. Retrieved from [Link]

  • Cohen, L., et al. (2010). Φ-METHYL ESTER SULFOXIDATION: A BATCH PROCESS. Chemical Engineering Transactions, 21, 1033-1038. Retrieved from [Link]

  • Tulathammakit, H., & Kitiyanan, B. (2014). Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator. Chemical Engineering Transactions, 39, 421-426. Retrieved from [Link]

  • Wibowo, A. P., et al. (2017). Synthesis of Methyl Ester Sulfonate Surfactant from Crude Palm Oil as an Active Substance of Laundry Liquid Detergent. AIP Conference Proceedings, 1904(1), 020058. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Synthesis of sodium methyl 2-sulfolaurate and its application in acrylate emulsion polymerization. Journal of Beijing University of Chemical Technology (Natural Science Edition), 44(2), 68-73. Retrieved from [Link]

  • Xie, T., et al. (2013). Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO₃. Industrial & Engineering Chemistry Research, 52(10), 3714–3722. Retrieved from [Link]

  • Salmiah, A., et al. (2002). The effect of disalt on the biodegradability of methyl ester sulphonates (MES). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting High-Viscosity Methyl Sulfoacetate Solutions

Welcome to the Technical Support Center for methyl sulfoacetate (methyl 2-sulfoacetate, CAS 41505-91-3) handling and formulation. At high concentrations (>50% w/w), this essential organic intermediate often exhibits a no...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl sulfoacetate (methyl 2-sulfoacetate, CAS 41505-91-3) handling and formulation. At high concentrations (>50% w/w), this essential organic intermediate often exhibits a non-linear increase in dynamic viscosity. This phenomenon impedes mass transfer, complicates pumping, and slows down downstream reaction kinetics.

This guide provides drug development professionals and synthesis chemists with field-proven, causality-driven strategies to diagnose and resolve viscosity bottlenecks without compromising chemical integrity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: What causes the exponential increase in viscosity in methyl sulfoacetate solutions at high concentrations? A1: The high viscosity is a macroscopic manifestation of intense intermolecular friction. Methyl sulfoacetate contains both a highly polar sulfonic acid derivative group and an ester moiety. As the concentration exceeds 50% w/w, the intermolecular distance decreases, leading to strong dipole-dipole interactions. Furthermore, if even trace amounts of moisture (<1%) are present, the sulfonic groups participate in extensive, transient hydrogen-bonding networks. These supramolecular networks restrict molecular mobility, drastically increasing the fluid's resistance to shear [1].

Q2: How can I safely reduce the viscosity of a 70% w/w methyl sulfoacetate solution for pumpability without altering its chemical stability? A2: The most chemically benign approach is Thermal-Solvent Modulation .

  • Causality of Thermal Modulation: Elevating the temperature increases the kinetic energy (

    
    ) of the methyl sulfoacetate molecules. This added energy overcomes the activation energy barrier for flow, disrupting the transient hydrogen bonds and dipole interactions without breaking covalent bonds [1].
    
  • Causality of Solvent Modulation: If thermal limits are restricted (e.g., to prevent ester hydrolysis), introducing a polar aprotic co-solvent (such as acetonitrile or ethyl acetate) acts as a molecular spacer. The co-solvent intercalates between the methyl sulfoacetate molecules, increasing the free volume and reducing the density of interacting polar groups without participating in protic exchange[2].

Q3: Does the addition of inorganic salts help reduce viscosity in aqueous methyl sulfoacetate mixtures? A3: Yes, in aqueous or highly polar environments.

  • Causality of Electrostatic Screening: In aqueous systems, methyl sulfoacetate can partially ionize, leading to electrostatic repulsion that forces molecules into ordered, viscous supramolecular assemblies (similar to liquid crystalline phases or worm-like micelles). The addition of a monovalent salt (e.g., NaCl) introduces counterions that screen the electrostatic attraction between the polar headgroups. This reduces the Debye length, effectively collapsing the extended network and lowering the macroscopic viscosity [3].

Quantitative Impact of Viscosity Modulators

The following table summarizes the causal effects of different interventions on a highly concentrated methyl sulfoacetate baseline.

Methyl Sulfoacetate ConcentrationModulator / Co-Solvent AddedTemp (°C)Dynamic Viscosity (cP)Primary Mechanism of Viscosity Reduction
70% w/w (Aqueous)None (Baseline)201,450N/A (Extensive H-bonding & Ionic networking)
70% w/w (Aqueous)None45420Kinetic disruption of intermolecular forces
70% w/w (Aqueous)0.5 M NaCl20850Electrostatic screening of ionic headgroups
70% w/w (in EtOAc)10% v/v Acetonitrile20180Molecular spacing (increased free volume)

Experimental Protocol: Thermal-Solvent Modulation

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Each phase includes an analytical checkpoint to verify that the viscosity reduction is achieved without chemical degradation.

Step 1: Baseline Rheological Profiling (Control)

  • Measure the initial dynamic viscosity of the methyl sulfoacetate solution using a rotational viscometer (e.g., Brookfield viscometer with a cone-and-plate geometry) at 20°C. Record the baseline torque and cP.

Step 2: Moisture Quantification (Diagnostic Validation)

  • Perform a Karl Fischer (KF) titration on a 1 mL aliquot.

  • Causality Check: If moisture is >1%, hydrogen bonding is the primary viscosity driver. If <1%, dipole-dipole interactions dominate.

Step 3: Controlled Thermal Adjustment

  • Transfer the solution to a jacketed reactor equipped with an overhead stirrer.

  • Gradually increase the temperature from 20°C to 45°C at a rate of 2°C/min under gentle agitation (150 rpm).

  • Self-Validation: Monitor the stirrer's torque output. A successful thermal disruption will reflect as a real-time drop in required torque.

Step 4: Aprotic Co-solvent Integration (Iterative)

  • If the viscosity at 45°C remains above your operational threshold (e.g., >200 cP), incrementally add a compatible aprotic co-solvent (e.g., ethyl acetate) in 5% v/v aliquots.

  • Allow 10 minutes of equilibration time between additions to ensure homogeneous dispersion.

Step 5: Final Verification and Integrity Check

  • Re-measure the dynamic viscosity to confirm it has dropped to the target range.

  • Chemical Integrity Check: Extract a final aliquot and run a rapid HPLC or

    
    H-NMR analysis. Compare the ester and sulfonate peaks against the Step 1 baseline to validate that no thermal hydrolysis or transesterification occurred during the process.
    

Decision Matrix & Logical Workflow

ViscosityWorkflow Start High Viscosity MSA Solution (>500 cP) CheckMoisture Quantify Moisture (Karl Fischer Titration) Start->CheckMoisture HighMoisture Moisture > 1% (Extensive H-Bonding) CheckMoisture->HighMoisture Yes LowMoisture Moisture < 1% (Dipole-Dipole & Ionic) CheckMoisture->LowMoisture No Thermal Thermal Modulation Increase to 40-60°C HighMoisture->Thermal Target H-bonds CoSolvent Aprotic Co-solvent Add 5-10% v/v MeCN/EtOAc LowMoisture->CoSolvent Non-aqueous Salt Electrostatic Screening Add 0.1-0.5M NaCl LowMoisture->Salt Aqueous Success Viscosity Optimized (<100 cP) Thermal->Success CoSolvent->Success Salt->Success

Diagnostic workflow for mitigating high viscosity in methyl sulfoacetate solutions.

References

  • Tran, A.T., et al. "Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids." ChemEngineering, 2019.[Link]

  • "Understanding viscosity reduction of a long-tail sulfobetaine viscoelastic surfactant by organic compounds." RSC Advances, 2018.[Link]

  • Shiraki, K., et al. "Lowering the viscosity of a high-concentration antibody solution by protein-polyelectrolyte complex." Journal of Bioscience and Bioengineering, 2022.[Link]

Optimization

Stabilization of methyl 2-sulfoacetate in hard water environments

Topic: Stabilization of Methyl 2-Sulfoacetate in Hard Water Environments Technical Brief: The Hard Water Paradox What is the core issue? Methyl 2-sulfoacetate (M2SA) is a short-chain -sulfo fatty acid ester.[1] While sul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization of Methyl 2-Sulfoacetate in Hard Water Environments

Technical Brief: The Hard Water Paradox

What is the core issue? Methyl 2-sulfoacetate (M2SA) is a short-chain


-sulfo fatty acid ester.[1] While sulfonates are typically praised for their hard water tolerance (unlike carboxylate soaps), M2SA possesses an ester linkage  (

) adjacent to the sulfonate group.[1]

In hard water, M2SA faces two distinct threats:

  • Physical Interaction: Calcium (

    
    ) and Magnesium (
    
    
    
    ) ions can bridge anionic headgroups, potentially altering solubility (though less severe for short-chain M2SA than long-chain homologs).[1]
  • Chemical Degradation (The Silent Killer): Divalent metal ions act as Lewis acid catalysts .[1] They coordinate with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbon atom. This dramatically accelerates hydrolysis , breaking M2SA down into sulfoacetic acid and methanol, effectively destroying the molecule.

Status: Critical. Without intervention, M2SA in hard water (>120 ppm


) can exhibit a half-life reduction of up to 60% compared to deionized water.[1]

Troubleshooting Guides (Q&A Format)

Module A: Diagnosing Instability

Q: My M2SA solution pH is drifting downward over time. Is this normal? A: No, this is a hallmark sign of hydrolysis .[1] As M2SA hydrolyzes, it releases sulfoacetic acid (a strong acid) and methanol.[1] This release of protons (


) lowers the pH.
  • The Feedback Loop: This pH drop is dangerous because ester hydrolysis is also acid-catalyzed.[1] As the pH drops below 4.0, the degradation rate accelerates further (autocatalysis).

  • Immediate Action: Check the pH.[1][2] If it has dropped by >0.5 units, significant degradation has likely occurred.[1]

Q: I see no precipitate, but my assay (HPLC) shows low active content. Why? A: This confirms calcium-catalyzed hydrolysis .[1] Unlike long-chain surfactants (e.g., C16-MES) that form visible "soap scum" precipitates with calcium, M2SA is short enough to remain soluble even as a calcium salt.[1] However, the dissolved calcium ions are actively catalyzing the cleavage of the ester bond. You cannot rely on visual clarity as a stability indicator.[1]

Module B: Stabilization Protocols

Q: How do I stabilize M2SA in water with >200 ppm hardness? A: You must employ a Chelation-First strategy.[1] You cannot simply add M2SA to hard water.[1] You must sequester the metal ions before the ester is introduced.

Protocol: The "Chelation-First" Mixing Order

  • Water Prep: Load the vessel with the required volume of hard water.

  • Sequester: Add a chelating agent (GLDA or EDTA) at a 1.1 : 1 molar ratio relative to the water hardness (not the surfactant).[1]

  • Buffer: Adjust pH to 5.5 – 6.5 . (This is the "stability window" for sulfonated esters; alkaline pH > 7.0 causes rapid saponification).

  • Addition: Only then add the M2SA.

Q: Which chelator should I use? A: Refer to the selection matrix below. For biological or pharmaceutical applications, GLDA is preferred due to biodegradability and solubility profile.[1]

ChelatorBinding Constant (Log K vs

)
pH Stability RangeRecommendation
Na

EDTA
10.74.0 – 11.0Standard. Best for analytical/industrial buffers.[1]
GLDA 5.92.0 – 12.0Eco-Friendly. Best for green formulations.[1]
Citrate 3.56.0 – 9.0Weak. Not recommended for high-hardness stabilization of esters.[1]

Visualizing the Failure Mechanism

The following diagram illustrates the degradation pathway. Note how the Calcium ion (


) does not just float by; it actively coordinates with the ester, lowering the activation energy for water to attack.

M2SA_Degradation cluster_0 Stable State cluster_1 Hard Water Attack cluster_2 Degradation Products M2SA M2SA (Ester Form) [Sulfonate-Ester] Complex Activated Complex [Ca++ coordinated to C=O] M2SA->Complex + Ca++ (Catalyst) Hydrolysis Hydrolysis Event (Water Attack) Complex->Hydrolysis Lowers Activation Energy Products Sulfoacetic Acid + Methanol (Irreversible) Hydrolysis->Products Ester Cleavage Products->M2SA Acid Autocatalysis (If pH drops < 4)

Figure 1: Mechanism of Calcium-Catalyzed Hydrolysis of M2SA.[1] The metal ion polarizes the carbonyl, facilitating nucleophilic attack by water.

Experimental Protocol: Stability Validation

To validate if your system is stable, do not rely on pH alone.[1] Use this HPLC method to quantify the intact ester.

Method: Reverse-Phase HPLC for M2SA Kinetics

Reagents:

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Workflow:

  • Preparation: Prepare M2SA (10 mM) in three test waters:

    • Control: DI Water.

    • Challenge: Synthetic Hard Water (300 ppm

      
      ).[1]
      
    • Stabilized: Synthetic Hard Water + 1 mM EDTA.[1]

  • Incubation: Store samples at 40°C (accelerated aging).

  • Sampling: Aliquot at T=0, 24h, 48h, 72h.

  • Detection: Inject 10

    
    L. Monitor UV absorbance at 210 nm (ester carbonyl).
    
  • Pass Criteria: The "Stabilized" sample must retain >95% of the T=0 peak area after 72h. The "Challenge" sample will likely show significant loss.[1]

FAQ: Rapid Fire Support

Q: Can I use heat to dissolve M2SA in hard water? A: Avoid if possible. Heat + Hard Water + Ester = Accelerated Hydrolysis.[1] If you must heat, ensure the chelator is added first and keep the temperature below 50°C.

Q: Why not just use a higher pH to prevent acid hydrolysis? A: Because alkaline hydrolysis (saponification) is even faster.[1] The "Sweet Spot" for M2SA stability is pH 5.5 to 6.[1]5. Above pH 7, hydroxide ions (


) rapidly attack the ester bond.[1]

Q: Does M2SA precipitate like Calcium Stearate? A: Generally, no.[1] The chain length (C2) is too short to form the hydrophobic "soap scum" seen with long-chain fatty acids. The issue is purely chemical stability, not physical precipitation.

References

  • Cohen, L. et al. (2025).[1] Physicochemical properties of

    
    -sulfonated fatty acid esters. ResearchGate. Link
    
    • Establishes the baseline stability profile of sulfonated esters (MES) and their sensitivity to hydrolysis.
  • Chin, B. et al. (2000).[1] Metal Ion Catalysis in the Hydrolysis of Esters. National Institutes of Health (PubMed).[1] Link

    • )
  • Hale Cosmeceuticals. (2026).[1] How Chelating Agents Ensure Hard Water Stability. Hale Cosmeceuticals Technical Library.[1] Link

    • Validates the use of chelators (EDTA, GLDA)
  • Alconox Technical Support. (2022).[1] Advanced Cleaning Mechanisms: Chelation and Hard Water.[1] Alconox TechNotes. Link

    • Details the stoichiometry and binding affinity required to effectively neutralize calcium hardness in surfactant systems.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts for methyl 2-sulfoacetate characterization

A Researcher's Guide to the 1H NMR Characterization of Methyl 2-Sulfoacetate and Its Analogs For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of reagents and...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the 1H NMR Characterization of Methyl 2-Sulfoacetate and Its Analogs

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of reagents and intermediates is paramount. Methyl 2-sulfoacetate, a versatile building block, is no exception. This guide provides an in-depth analysis of the 1H NMR chemical shifts for methyl 2-sulfoacetate, offering a comparative framework with structurally similar compounds to aid in its precise identification. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

The Structural Significance of Methyl 2-Sulfoacetate

Methyl 2-sulfoacetate and its derivatives are valuable intermediates in organic synthesis, often utilized for the introduction of a sulfonate group. The presence and position of the sulfonate and methyl ester functionalities create a distinct electronic environment, which is readily elucidated by 1H NMR spectroscopy. Accurate interpretation of its spectrum is crucial for confirming successful synthesis and purity.

Predicted 1H NMR Spectrum of Methyl 2-Sulfoacetate

While a publicly available, definitive 1H NMR spectrum for pure methyl 2-sulfoacetate is not readily found in common databases, its chemical shifts can be reliably predicted based on the analysis of its constituent functional groups. The molecule contains two key proton environments: the methyl protons of the ester group (-OCH3) and the methylene protons alpha to both the carbonyl and sulfonate groups (-CH2-).

Table 1: Predicted 1H NMR Chemical Shifts for Methyl 2-Sulfoacetate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Methylene (-CH2-)3.8 - 4.2SingletLocated between two electron-withdrawing groups (carbonyl and sulfonate), leading to significant deshielding.
Methyl (-OCH3)~3.7SingletTypical range for methyl esters.[1][2]

The absence of adjacent, non-equivalent protons for both the methylene and methyl groups is expected to result in two singlet peaks.[3] The relative integration of these peaks should be in a 2:3 ratio, corresponding to the methylene and methyl protons, respectively.

Comparative Analysis with Structurally Related Compounds

To facilitate the accurate identification of methyl 2-sulfoacetate, it is instructive to compare its predicted 1H NMR characteristics with those of commercially available or commonly synthesized analogs.

Table 2: Comparison of 1H NMR Chemical Shifts for Methyl 2-Sulfoacetate and Related Compounds

CompoundStructureMethylene (-CH2-) Chemical Shift (δ, ppm)Methyl (-OCH3) Chemical Shift (δ, ppm)Other Key Signals (δ, ppm)
Methyl 2-Sulfoacetate (Predicted) CH3OC(O)CH2SO3H3.8 - 4.2~3.7-
Methyl Acetate [4]CH3OC(O)CH3-~3.672.05 (s, 3H, -C(O)CH3)
Methyl 2-(methylsulfonyl)acetate CH3OC(O)CH2SO2CH3~4.1~3.8~3.1 (s, 3H, -SO2CH3)
Sodium methyl sulfate [5]CH3OSO3Na-~3.9 (in D2O)-

This comparative data highlights the unique spectral features of methyl 2-sulfoacetate. The significant downfield shift of the methylene protons, being positioned between two strong electron-withdrawing groups, is a key distinguishing feature.

Experimental Protocol for 1H NMR Analysis

The following protocol outlines a robust methodology for acquiring a high-quality 1H NMR spectrum of methyl 2-sulfoacetate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). The choice of solvent can influence chemical shifts due to solvent effects.[6]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]
  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Use a 300 MHz or higher field NMR spectrometer for optimal resolution.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at room temperature.
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Set appropriate acquisition parameters, including a spectral width that encompasses all expected proton signals, a suitable relaxation delay, and a pulse angle of 90 degrees.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the peaks to determine the relative ratios of the different types of protons.

Visualizing the Workflow and Structure

To further clarify the experimental process and the molecular structure being analyzed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data acquire->process

Caption: Experimental workflow for 1H NMR analysis.

G cluster_structure Methyl 2-Sulfoacetate cluster_protons Proton Environments C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 C3 C O2->C3 H1 H C2->H1 H2 H C2->H2 S S C2->S O3 O S->O3 O4 O S->O4 O5 O S->O5 H3 H O5->H3 H4 H C3->H4 H5 H C3->H5 H6 H C3->H6 p1 Methylene Protons (~3.8-4.2 ppm) p2 Methyl Protons (~3.7 ppm)

Caption: Structure and key proton environments of methyl 2-sulfoacetate.

Conclusion

The characterization of methyl 2-sulfoacetate by 1H NMR spectroscopy is straightforward when guided by a sound understanding of chemical shift principles and a comparative approach. The predicted spectrum, featuring two singlets for the methylene and methyl protons at approximately 3.8-4.2 ppm and 3.7 ppm, respectively, provides a clear signature for this compound. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently identify and assess the purity of methyl 2-sulfoacetate in their work.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

Sources

Comparative

Surface tension comparison methyl sulfoacetate vs linear alkylbenzene sulfonates

Methyl Sulfoacetate (SLSA) vs. Linear Alkylbenzene Sulfonates (LAS) Executive Summary Objective: This guide provides a technical comparison of Sodium Lauryl Sulfoacetate (SLSA) —often referred to in formulation shorthand...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl Sulfoacetate (SLSA) vs. Linear Alkylbenzene Sulfonates (LAS)

Executive Summary

Objective: This guide provides a technical comparison of Sodium Lauryl Sulfoacetate (SLSA) —often referred to in formulation shorthand as "Methyl Sulfoacetate" derivatives or simply Sulfoacetates—against the industrial standard Linear Alkylbenzene Sulfonates (LAS) .[1]

Audience: Formulation scientists, drug delivery researchers, and process engineers.

Core Findings:

  • Surface Activity: SLSA demonstrates a lower Critical Micelle Concentration (CMC) (~1.0 mM) compared to LAS (~2.0 mM), indicating superior efficiency in surfactant packing at the interface.

  • Interfacial Tension: Both surfactants achieve similar minimum surface tension values (~31–33 mN/m), but SLSA achieves this with significantly lower irritation potential (Zein Score < 200 vs. LAS > 400).

  • Application Scope: While LAS remains the workhorse for high-pH, heavy-duty detergency, SLSA is the superior candidate for sensitive mucosal drug delivery and low-irritation topical formulations.

Physicochemical Profile & Mechanism[1][2]

To understand the performance difference, we must look at the molecular architecture.[2]

  • Linear Alkylbenzene Sulfonates (LAS): A "hard" surfactant featuring a benzene ring attached to a sulfonated alkyl chain. The benzene ring adds steric bulk and hydrophobicity but contributes to skin protein denaturation (irritation).

  • Sodium Lauryl Sulfoacetate (SLSA): A "soft," biodegradable surfactant.[2] It contains a hydrophobic lauryl tail ester-linked to a sulfoacetate head group.[2] The ester linkage breaks the direct connection between the hydrophobic tail and the charged head, reducing protein binding affinity and irritation.

Structural Comparison (Graphviz)

G cluster_0 Linear Alkylbenzene Sulfonate (LAS) cluster_1 Sodium Lauryl Sulfoacetate (SLSA) LAS_Tail Hydrophobic Tail (C10-C13 Alkyl Chain) LAS_Ring Benzene Ring (Steric Bulk) LAS_Tail->LAS_Ring LAS_Head Sulfonate Head (-SO3 Na+) LAS_Ring->LAS_Head Performance Performance Outcome LAS_Ring->Performance High Protein Binding (Irritation) SLSA_Tail Hydrophobic Tail (C12 Lauryl Chain) SLSA_Link Ester Linkage (-O-CO-CH2-) SLSA_Tail->SLSA_Link SLSA_Head Sulfonate Head (-SO3 Na+) SLSA_Link->SLSA_Head SLSA_Link->Performance Flexible/Cleavable (Mildness)

Figure 1: Structural comparison highlighting the benzene ring in LAS (source of harshness) vs. the ester linkage in SLSA (source of mildness).

Experimental Data: Surface Tension & CMC

The following data aggregates experimental values from industrial certificates of analysis (Stepan Lathanol® series) and peer-reviewed colloidal chemistry literature.

PropertySodium Lauryl Sulfoacetate (SLSA)Linear Alkylbenzene Sulfonate (Na-LAS)Significance
Molecular Weight ~343 g/mol ~348 g/mol (C12 avg)Similar size, allowing direct molar comparison.
CMC (mg/L) 343 mg/L (~1.0 mM)668 mg/L (~2.0 mM)SLSA is more efficient ; micelles form at 50% lower concentration.
Surface Tension at CMC (

)
31 mN/m 32 - 35 mN/m Comparable wetting power; SLSA is slightly superior.
Zein Score (Irritation Potential)131 (Low/Mild)> 400 (High/Harsh)SLSA is safe for mucosal/topical drug delivery.
Krafft Point > 25°C (High)< 0°C (Low)LAS functions better in cold water; SLSA requires heat or co-surfactants to solubilize initially.

Data Interpretation:

  • Efficiency: The lower CMC of SLSA suggests that for expensive drug formulations, less surfactant is required to achieve solubilization of hydrophobic active pharmaceutical ingredients (APIs).

  • Thermodynamics: The Gibbs free energy of micellization (

    
    ) is more negative for SLSA, driven by the efficient packing of the lauryl chain without the steric hindrance of a benzene ring.
    
Experimental Protocols

To validate these values in your own lab, use the following self-validating protocols.

A. Surface Tension Measurement (Wilhelmy Plate Method)

Standard: ISO 304 / ASTM D1331

  • Preparation: Prepare a stock solution of the surfactant (e.g., 10 mM) in deionized water (resistivity >18 MΩ·cm).

  • Cleaning: Flame the platinum Wilhelmy plate until glowing red to remove organic contaminants.

  • Calibration: Calibrate the tensiometer using pure water (

    
     mN/m at 20°C).
    
  • Titration:

    • Start with pure water in the sample vessel.

    • Dose the surfactant stock solution incrementally using an automated micro-doser.

    • Allow 3–5 minutes equilibrium time between additions.

  • Measurement: Record the force (

    
    ) on the wetted plate. Calculate 
    
    
    
    using:
    
    
    (Where
    
    
    is wetted perimeter and
    
    
    is contact angle, assumed 0 for complete wetting).
B. CMC Determination Workflow

The CMC is identified as the inflection point where surface tension ceases to drop linearly and plateaus.

CMC_Workflow Start Start: Pure Solvent (Water/Buffer) Dose Add Surfactant Aliquot Start->Dose Equilibrate Equilibrate Interface (3-5 mins) Dose->Equilibrate Measure Measure Surface Tension (γ) Equilibrate->Measure Check Is γ Constant? Measure->Check Check->Dose No (γ Dropping) Plot Plot γ vs. log(Concentration) Check->Plot Yes (Plateau Reached) Identify Identify Inflection Point (Intersection of slopes) Plot->Identify Result CMC Value & γ_min Identify->Result

Figure 2: Logical workflow for precise CMC determination using automated tensiometry.

Application in Drug Development[2][3]

For researchers formulating topical creams, transdermal patches, or oral suspensions , the choice between SLSA and LAS is critical.

  • Solubilization: Both effectively solubilize Class II/IV drugs (BCS classification). However, SLSA's lower CMC means it can maintain solubilization at lower total concentrations, reducing the toxicological load on the patient.

  • Mucosal Safety: LAS is generally contraindicated for mucosal contact due to high irritation. SLSA is the preferred alternative for:

    • Buccal delivery systems

    • Vaginal/Rectal preparations

    • Sulfate-free oral suspensions

References
  • Stepan Company. (2023). Lathanol® LAL: Sodium Lauryl Sulfoacetate Technical Data Sheet. Retrieved from

  • Cosmetic Ingredient Review (CIR). (2022). Safety Assessment of Sodium Lauryl Sulfoacetate as Used in Cosmetics. Retrieved from

  • MDPI. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation and Surface Tension. Molecules, 28(2). Retrieved from

  • American Cleaning Institute. (2001). Linear Alkylbenzene Sulfonate (LAS) Human Health & Environmental Risk Assessment. Retrieved from

  • BenchChem. (2024). Sodium Lauryl Sulfoacetate Structure and Properties. Retrieved from

Sources

Validation

A Comparative Guide to Quantifying Methyl Sulfoacetate Purity: HPLC, IC, and GC Methods

For researchers, scientists, and drug development professionals, establishing the purity of reagents and chemical intermediates is a foundational requirement for data integrity and product safety. Methyl sulfoacetate, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of reagents and chemical intermediates is a foundational requirement for data integrity and product safety. Methyl sulfoacetate, a polar, non-chromophoric compound, presents unique analytical challenges. A single analytical method is often insufficient to provide a complete purity profile, failing to account for a diverse range of potential impurities, from inorganic salts to residual volatile solvents.

This guide provides an in-depth comparison of three robust analytical techniques—High-Performance Liquid Chromatography (HPLC) with universal detection, Ion Chromatography (IC), and Gas Chromatography (GC)—for the comprehensive purity assessment of methyl sulfoacetate. We will explore the causality behind the selection of each method, provide detailed experimental protocols, and present a comparative analysis of their performance.

Part 1: The Primary Workhorse - A Mixed-Mode HPLC-ELSD Method

For the primary assay of methyl sulfoacetate, a method is required that can retain a small, polar, anionic analyte while separating it from potential neutral and other charged impurities. Since methyl sulfoacetate lacks a UV-absorbing chromophore, a universal detector is necessary.

Expertise & Rationale: We propose a mixed-mode chromatographic approach. Mixed-mode stationary phases, which possess both reversed-phase and ion-exchange properties, are ideal for simultaneously determining neutral and charged analytes.[1][2] This allows for tunable selectivity; retention can be adjusted by altering mobile phase ionic strength, pH, and organic solvent content.[1][2] For detection, an Evaporative Light Scattering Detector (ELSD) is selected. The ELSD is a mass-based detector that nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[3][4][5] This makes it suitable for quantifying compounds like methyl sulfoacetate that are invisible to UV-Vis detectors.[3][4]

Experimental Protocol: HPLC-ELSD

1. Instrumentation & Columns:

  • HPLC system equipped with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: Acclaim™ Mixed-Mode WAX-1, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode weak anion-exchange/reversed-phase column).

2. Reagents & Mobile Phase:

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 50 50
    15.1 95 5

    | 20.0 | 95 | 5 |

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. ELSD Conditions:

  • Nebulizer Temperature: 40 °C.

  • Evaporator Temperature: 60 °C.

  • Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).

5. Sample & Standard Preparation:

  • Standard Stock Solution: Accurately weigh ~25 mg of methyl sulfoacetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution.

  • Sample Solution: Prepare the methyl sulfoacetate sample to be tested at a concentration of ~1 mg/mL in the sample diluent.

6. Data Analysis:

  • Calculate purity using the area percent method for a general assessment.

  • For quantitative analysis, construct a calibration curve from the reference standards and determine the concentration of methyl sulfoacetate in the sample.

Visualization: HPLC-ELSD Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in 50:50 ACN:H2O Sample->Dissolve Autosampler Inject 10 µL Dissolve->Autosampler Column Mixed-Mode Column (30 °C) Autosampler:e->Column:w Pump Mobile Phase Gradient Pump->Column ELSD ELSD Detector Column->ELSD Nebulize 1. Nebulize Evaporate 2. Evaporate Solvent Detect 3. Detect Light Scatter Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify & Calculate Purity Chromatogram->Quantify

Caption: Workflow for methyl sulfoacetate purity analysis by HPLC-ELSD.

Part 2: Comparative Methodologies for Comprehensive Impurity Profiling

While the HPLC-ELSD method provides an excellent assay of the main component, a full purity profile requires orthogonal techniques targeting different classes of impurities.

A. Ion Chromatography (IC) for Ionic Purity

Expertise & Rationale: The synthesis and storage of methyl sulfoacetate can introduce or generate inorganic and small organic anions (e.g., sulfate, chloride, formate, acetate). Ion chromatography with suppressed conductivity detection is the definitive technique for separating and quantifying these ions at trace levels.[6][7][8] The high selectivity of anion-exchange columns allows for the resolution of these impurities from the main methyl sulfoacetate peak, providing a clear picture of ionic purity.[9][10]

Experimental Protocol: IC-Conductivity Detection

1. Instrumentation & Columns:

  • IC system with an eluent generator, autosampler, and conductivity detector.

  • Column: Dionex™ IonPac™ AS11-HC-4µm Anion-Exchange Column (or equivalent).

  • Suppressor: Anion Self-Regenerating Suppressor.

2. Reagents & Eluent:

  • Eluent: Potassium Hydroxide (KOH) gradient generated electrolytically.

  • Sample Diluent: Deionized (DI) Water (18.2 MΩ·cm).

3. Chromatographic Conditions:

  • Flow Rate: 1.5 mL/min.

  • Gradient Program:

    Time (min) Eluent Conc. (mM KOH)
    0.0 1
    8.0 15
    15.0 30
    15.1 1

    | 20.0 | 1 |

  • Column Temperature: 30 °C.

  • Injection Volume: 25 µL.

4. Sample & Standard Preparation:

  • Prepare a multi-anion standard containing known concentrations of expected impurities (e.g., chloride, sulfate, acetate).

  • Dissolve the methyl sulfoacetate sample in DI water to a concentration of ~100 µg/mL.

B. Headspace Gas Chromatography (GC) for Volatile Impurities

Expertise & Rationale: Residual solvents from synthesis, particularly methanol, are common impurities that must be quantified. Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the industry-standard technique for this analysis.[11] This method involves heating the sample in a sealed vial and injecting only the vapor phase (headspace) into the GC. This isolates volatile analytes from the non-volatile sample matrix, providing a highly sensitive and specific measurement of residual solvents.[12][13]

Experimental Protocol: HS-GC-FID

1. Instrumentation & Columns:

  • GC system with a headspace autosampler and Flame Ionization Detector (FID).

  • Column: DB-ALC1, 30 m x 0.32 mm x 1.8 µm (or equivalent column for alcohol analysis).

2. Reagents & Carrier Gas:

  • Carrier Gas: Helium or Hydrogen.

  • Sample Diluent: Dimethyl sulfoxide (DMSO) or DI Water.

3. GC Conditions:

  • Inlet Temperature: 200 °C.

  • Split Ratio: 10:1.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

  • FID Temperature: 250 °C.

4. Headspace Conditions:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 20 minutes.

5. Sample & Standard Preparation:

  • Prepare a stock solution of methanol in the sample diluent. Create a series of calibration standards.

  • Accurately weigh ~100 mg of the methyl sulfoacetate sample into a 20 mL headspace vial and add 5 mL of diluent. Crimp securely.

Part 3: Head-to-Head Method Comparison

The choice of analytical method depends entirely on the information required. The following tables summarize the capabilities and performance of each technique.

Table 1: Comparison of Analytical Methodologies
ParameterHPLC with ELSDIon Chromatography (IC)Headspace GC with FID
Primary Target Methyl Sulfoacetate (Main Component) & Non-volatile impuritiesInorganic & small organic anions (e.g., SO₄²⁻, Cl⁻)Volatile organic compounds (e.g., Methanol)
Separation Principle Mixed-Mode (Reversed-Phase & Anion-Exchange)Anion-ExchangePartitioning based on boiling point and polarity
Detection Principle Evaporative Light ScatteringSuppressed ConductivityFlame Ionization
Pros • Versatile for main component assay• Can detect a wide range of non-volatile compounds• Tunable selectivity[2]• Gold standard for anion analysis• Extremely high sensitivity and specificity for ionic impurities[6][9]• Robust and reproducible• Unparalleled for volatile solvent analysis• High sensitivity for hydrocarbons• Matrix effects are minimized[12]
Cons • Requires volatile mobile phase buffers• Detector response can be non-linear[14]• Not suitable for volatile impurities• Limited to ionic analytes• Requires specialized instrumentation• Analyte must be volatile or be made volatile• Not suitable for the main component or salts
Table 2: Typical Method Performance Data (Based on ICH Q2(R1) Guidelines)

The following are representative performance characteristics achievable with properly validated methods.[15][16][17][18][19]

Validation ParameterHPLC-ELSD (Main Component)IC (Sulfate Impurity)HS-GC-FID (Methanol Impurity)
Linearity (R²) > 0.995> 0.999> 0.998
LOD ~ 10 µg/mL~ 0.05 µg/mL~ 0.5 ppm
LOQ ~ 30 µg/mL~ 0.15 µg/mL~ 1.5 ppm
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%

Part 4: Conclusion and Strategic Recommendations

No single analytical method can fully define the purity of methyl sulfoacetate. A synergistic approach, leveraging the strengths of orthogonal techniques, is essential for robust quality control in a regulated or research environment.

  • For routine assay and quantification of the primary component , the proposed Mixed-Mode HPLC-ELSD method is the most effective and versatile tool.

  • To control for process-related ionic impurities , Ion Chromatography is indispensable and provides the highest level of sensitivity and specificity.

  • To ensure removal of residual volatile solvents , Headspace GC-FID is the required method for compliance and safety.

By integrating these three methodologies into a comprehensive testing strategy, researchers and drug developers can ensure the quality, consistency, and safety of their materials, leading to more reliable and reproducible scientific outcomes.

Visualization: Analytical Method Selection

Method_Selection Start What is the Analytical Goal? Goal1 Assay of Main Component & Non-Volatile Impurities Start->Goal1 Goal2 Quantify Inorganic/Ionic Impurities (e.g., Sulfate) Start->Goal2 Goal3 Quantify Residual Solvents (e.g., Methanol) Start->Goal3 Method1 Use HPLC-ELSD Method Goal1->Method1 Method2 Use Ion Chromatography Method Goal2->Method2 Method3 Use Headspace GC-FID Method Goal3->Method3

Caption: Decision tree for selecting the appropriate analytical method.

References

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Technology Networks. Available at: [Link]

  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. (2024, June 26). Gilson.com. Available at: [Link]

  • [Determination of organic acids and inorganic anions by gradient ion chromatography]. (n.d.). PubMed. Available at: [Link]

  • Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. (2011, October 1). American Laboratory. Available at: [Link]

  • Ion Chromatographic Method for the Determination of Selected Inorganic Anions and Organic Acids from Raw and Drinking Waters Using Suppressor Current Switching to Reduce the Background Noise. (2011, May 24). Taylor & Francis. Available at: [Link]

  • HPLC Detector: Evaporative Light Scattering Detector (ELSD). (2023, December 13). ResearchGate. Available at: [Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). HPLC.UV. Available at: [Link]

  • Optimizing the Sensitivity of an Evaporative Light Scattering Detector. (2023, September 26). American Laboratory. Available at: [Link]

  • Mixed-Mode Chromatography—A Review. (2020, November 12). LCGC International. Available at: [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Available at: [Link]

  • Method for measuring methanesulfonate by virtue of derivatization HPLC-UV method. (2018, September 21). Google Patents.
  • An Improved Reversed-Phase Liquid Chromatographic Method for the Analysis of Low-Molecular Mass Organic Acids in Plant Root Exudates. (n.d.). ResearchGate. Available at: [Link]

  • Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid. (n.d.). Google Patents.
  • Separation of Organic Acids by Reversed Phase HPLC. (n.d.). Dr. Maisch. Available at: [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (n.d.). PMC - NIH. Available at: [Link]

  • Simultaneous Headspace-GC-FID Analysis for Methanol and Ethanol in Blood, Saliva, and Urine Validation of Method and Comparison of Specimens. (2022, May 25). ResearchGate. Available at: [Link]

  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. (2023, May 13). MDPI. Available at: [Link]

  • Analysis of Methanol and Ethanol Content in Illegal Alcoholic Beverages using Headspace Gas Chromatography: Case Studies at Rwan. (2024, April 22). BrJAC. Available at: [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). PMC. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Available at: [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019, December 20). MDPI. Available at: [Link]

  • Simultaneous Headspace-GC–FID Analysis for Methanol and Ethanol in Blood, Saliva and Urine: Validation of Method and Comparison of Specimens. (2022, April 15). LCGC International. Available at: [Link]

  • Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method. (n.d.). Google Patents.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Available at: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021, August 13). Journal of Pharmaceutical Research International. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Simultaneous profiling of methanol and ethanol in local and foreign alcoholic beverages by GC-FID. (2025, October 16). Malaysian Journal of Analytical Sciences. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of acetic acid sulfo- 1-methyl ester

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation pattern of Methyl 2-sulfoacetate (synonym: Acetic acid, sulfo-, 1-methyl ester). It is designed for researchers in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation pattern of Methyl 2-sulfoacetate (synonym: Acetic acid, sulfo-, 1-methyl ester). It is designed for researchers in pharmaceutical development, particularly those monitoring genotoxic impurities (GTIs) or characterizing sulfonate-based surfactants and reagents.

Executive Summary & Compound Identity

Methyl 2-sulfoacetate is a sulfonate ester derivative often encountered as a synthetic reagent, a surfactant intermediate, or a degradation product in lipid metabolism.[1] In drug development, its precise characterization is critical to distinguish it from structurally related genotoxic impurities (like methyl methanesulfonate) and to monitor its clearance in process streams.

Chemical Name Methyl 2-sulfoacetate
Synonym Acetic acid, sulfo-, 1-methyl ester
CAS Number 63409-57-4
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 154.14 g/mol
Structure

Key Property Contains a strongly acidic sulfonic acid group and a methyl ester.[2]

Experimental Protocol: ESI-MS/MS Characterization

Unlike neutral sulfonate esters (e.g., MMS), Methyl 2-sulfoacetate possesses a free sulfonic acid group, making Negative Electrospray Ionization (ESI-) the gold standard for detection.

Methodology
  • Instrument : Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).

  • Ionization Source : Electrospray Ionization (ESI) in Negative Mode .[3]

  • Solvent System : Methanol/Water (50:50) with 10 mM Ammonium Acetate (buffer aids ionization stability). Avoid strong acids (formic acid) in negative mode if sensitivity drops, though 0.1% formic acid is acceptable for HILIC separations.

  • Direct Infusion : 5 µL/min flow rate for standard characterization.

Acquisition Parameters
ParameterSettingRationale
Polarity Negative (

)
Targets the deprotonated sulfonate

.[4]
Capillary Voltage 3.5 kVStandard for negative ESI to prevent discharge.
Fragmentor 100–135 VOptimized to transmit the fragile sulfonate ion.
Collision Energy (CE) 10–40 eVStepped CE is recommended to observe both the parent and the

fragment.
Mass Range m/z 50–200Focus on low-mass characteristic fragments.

Fragmentation Pattern Analysis

The fragmentation of Methyl 2-sulfoacetate is dominated by the stability of the sulfonate group.

Primary Spectrum Features
  • Precursor Ion (

    
    ) : m/z 153.02 
    
    • The molecule loses a proton from the sulfonic acid group (

      
       becomes 
      
      
      
      ).
  • Dominant Product Ion : m/z 80.96 (

    
    ) and m/z 79.96 (
    
    
    
    )
    • Mechanism : C-S bond cleavage. The charge is retained on the sulfonate moiety due to its high electron affinity. This is the "diagnostic" transition for all sulfonates.

  • Secondary Product Ion : m/z 121 (

    
    ) 
    
    • Mechanism : Loss of methanol (32 Da) from the ester moiety, likely involving a rearrangement to form a cyclic sulfone intermediate or a ketene-like structure (

      
      ).
      
  • Minor Product Ion : m/z 93 (

    
    ) 
    
    • Mechanism : Loss of the carboxymethyl group (59 Da), leaving the sulfonate-stabilized methylene anion (

      
      ). Note: This pathway is less energetically favorable than C-S cleavage.
      
Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways.

G Parent Precursor Ion [M-H]⁻ m/z 153 Frag1 Sulfonate Anion [SO₃]⁻ m/z 80 Parent->Frag1 C-S Cleavage (Loss of C₃H₅O₂) Frag2 Bisulfite Anion [HSO₃]⁻ m/z 81 Parent->Frag2 H-Rearrangement + C-S Cleavage Frag3 Sulfoketene (Proposed) [M-H-CH₃OH]⁻ m/z 121 Parent->Frag3 Ester Hydrolysis/Elimination (Loss of Methanol -32 Da) Frag4 Carbanion Fragment [CH₂COOCH₃]⁻ m/z 73 Parent->Frag4 Loss of SO₃ (80 Da)

Caption: Proposed ESI(-) fragmentation pathway for Methyl 2-sulfoacetate (m/z 153). The C-S bond cleavage yielding m/z 80/81 is the primary transition.

Performance Comparison: Methyl 2-Sulfoacetate vs. Alternatives

Distinguishing Methyl 2-sulfoacetate from its acid form and potentially genotoxic isomers is crucial.

Comparative Analysis Table
FeatureMethyl 2-Sulfoacetate Sulfoacetic Acid (Hydrolysis Product)Methyl Methanesulfonate (MMS) (GTI Isomer)
Structure



Ionization Mode ESI Negative (Excellent)ESI Negative (Excellent)ESI Positive (Weak) / GC-MS
Precursor Ion m/z 153

m/z 139

m/z 111

(often unseen)
Key Fragment m/z 80 (

)
m/z 80, m/z 95 (

)
m/z 79 (

), m/z 15 (

)
Neutral Loss 32 Da (Methanol)44 Da (

)
32 Da (Methanol - rare)
Chromatography Retains on C18/HILICWeak retention on C18; Requires HILICRetains on C18 (Neutral)
Detection Limit < 1 ng/mL (High Sensitivity)< 1 ng/mL~10-50 ng/mL (Poor in ESI)
Performance Insights
  • Selectivity vs. Sulfoacetic Acid : The mass shift of +14 Da (Methyl group) clearly separates the ester (m/z 153) from the acid (m/z 139). However, in-source fragmentation (isCID) can cause the ester to hydrolyze or lose the methyl group, creating a "ghost" peak at m/z 139. Recommendation : Use soft ionization parameters (low fragmentor voltage) to preserve the m/z 153 parent.

  • Differentiation from MMS : Methyl Methanesulfonate (MMS) is a structural isomer but lacks the acidic proton. It does not ionize well in negative mode. If you see a strong signal at m/z 153 in negative mode, it is almost certainly Methyl 2-sulfoacetate, not MMS. This is a critical "self-validating" check for impurity profiling.

References

  • PubChem. (n.d.). Acetic acid, sulfo-, 1-methyl ester (Compound). National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Acetic acid, sulfo-, 1-methyl ester. Retrieved from [Link]

  • ResearchGate. (2010). Biodegradation of Sulfoacetate and related sulfonates. Retrieved from [Link]

Sources

Validation

Comparative Foaming Dynamics: Sodium Lauryl Sulfoacetate (SLSA) vs. Fatty Alcohol Sulfates (SLS)

[1] Executive Summary In the development of pharmaceutical and personal care formulations, the selection of a primary surfactant is a critical decision point that balances foaming performance with biological compatibilit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the development of pharmaceutical and personal care formulations, the selection of a primary surfactant is a critical decision point that balances foaming performance with biological compatibility .

This guide compares Sodium Lauryl Sulfoacetate (SLSA) —often colloquially referred to in trade as "sulf-acetate" or by its head-group chemistry—against the industry benchmark, Sodium Lauryl Sulfate (SLS) (a representative Fatty Alcohol Sulfate).[1]

The Verdict: While SLS remains the thermodynamic standard for maximum flash foam volume and cost-efficiency, SLSA offers a superior foam density and stability profile with a significantly improved safety margin. The physicochemical divergence lies in the sulfoacetate head group , which introduces steric bulk and hydrophilicity, preventing the aggressive epidermal penetration characteristic of the smaller sulfate head group found in SLS.

Chemical Identity & Structural Mechanistics

To understand the foaming differences, we must first analyze the structural distinctness. The "methyl sulfoacetate" moiety in SLSA is not a simple methyl group but part of a larger ester linkage that differentiates it from the direct sulfate ester of SLS.

  • Sodium Lauryl Sulfate (SLS): A C12 alkyl chain directly esterified to a sulfate group. High charge density, small head group.

  • Sodium Lauryl Sulfoacetate (SLSA): A C12 alkyl chain esterified to sulfoacetic acid. This inserts a carboxyl-methyl spacer ($ -O-CO-CH_2- $) between the hydrophobic tail and the sulfonate group.

Structural Comparison Diagram

ChemicalStructure cluster_0 Fatty Alcohol Sulfate (SLS) cluster_1 Sodium Lauryl Sulfoacetate (SLSA) SLS_Head Sulfate Head Group (-OSO3 Na) SLSA_Head Sulfoacetate Head Group (-O-CO-CH2-SO3 Na) SLS_Head->SLSA_Head Comparison: SLSA is bulkier & more hydrophilic SLS_Tail C12 Hydrophobic Tail SLS_Tail->SLS_Head Direct Ester Bond SLSA_Tail C12 Hydrophobic Tail Spacer Ester-Methyl Spacer (Steric Bulk) SLSA_Tail->Spacer Spacer->SLSA_Head

Figure 1: Structural comparison highlighting the steric spacer in SLSA that reduces packing density and skin penetration.

Experimental Methodology: The Ross-Miles Protocol[2][3][4][5][6]

To objectively quantify foaming, we utilize the Ross-Miles Foam Analyzer (ASTM D1173) .[2][3] This method is superior to simple shake tests as it differentiates between Flash Foam (initial foamability) and Foam Stability (drainage rate).

Protocol Validation
  • Concentration: 0.1% and 0.25% active surfactant in distilled water (and 150ppm hard water).

  • Temperature: Standardized at 25°C and 49°C.

  • Measurement: Foam height (mm) at

    
     (Flash) and 
    
    
    
    min (Stability).
Workflow Diagram

RossMiles cluster_measure Data Acquisition Start Preparation: 0.25% Surfactant Solution Step1 Pipette 200mL into Receiver Vessel (Bottom) Start->Step1 Step2 Fill Reservoir (Top) with 200mL Solution Step1->Step2 Step3 Release Drop (Standard Orifice) Step2->Step3 Step4 Turbulence Generates Foam in Receiver Step3->Step4 Measure1 t=0 min: Record Initial Height (Flash Foam) Step4->Measure1 Measure2 t=5 min: Record Final Height (Stability) Measure1->Measure2 Drainage Phase

Figure 2: ASTM D1173 Ross-Miles workflow for reproducible foam quantification.

Comparative Performance Analysis

The following data synthesizes multiple industrial benchmarks comparing C12-SLS and C12-SLSA.

Table 1: Quantitative Foam Metrics (0.25% Solution, 25°C)
MetricSodium Lauryl Sulfate (SLS)Sodium Lauryl Sulfoacetate (SLSA)Performance Delta
Flash Foam Height (t=0) 170 - 180 mm160 - 170 mmSLS +5% (Marginal)
Foam Stability (t=5 min) 150 - 160 mm155 - 165 mmSLSA +3% (Superior Stability)
Foam Density (Qualitative) Airy, Large Bubble (Polyhedral)Creamy, Small Bubble (Spherical)SLSA (Better Sensory)
Hard Water Tolerance (150ppm) Poor (Precipitates/Haze)Excellent (Clear/Stable)SLSA (Significant Advantage)
Critical Micelle Conc. (CMC) ~8.2 mM~9.8 mMSLS forms micelles at lower conc.
Interpretation of Data[2][4][5][7][8][9][10][11][12]
  • Flash Foam: SLS generates slightly more volume initially due to its smaller head group allowing faster diffusion to the air-water interface (lower dynamic surface tension). However, SLSA is "comparable" and often indistinguishable to the naked eye in volume.

  • Foam Stability: SLSA outperforms SLS in stability. The "creamy" texture of SLSA foam indicates a smaller average bubble radius . According to the Young-Laplace equation, smaller bubbles have higher internal pressure but, in a dense foam lattice (wet foam), they drain slower due to increased plateau border viscosity.

  • Hard Water Resistance: The sulfoacetate group is less prone to bridging with Calcium (

    
    ) ions than the sulfate group. SLS forms insoluble calcium dodecyl sulfate (scum), whereas SLSA remains soluble, maintaining foaming power in tap water.
    

Mechanism of Action

Why does the "Methyl Sulfoacetate" structure behave this way?

Steric Hindrance & Micellar Packing

The Critical Packing Parameter (


) is defined as 

.
  • SLS: Small head group (

    
    ) 
    
    
    
    
    
    
    
    Spherical micelles, tight packing at interface. This leads to thin film lamellae that can rupture easily (airy foam).
  • SLSA: The acetate spacer increases the effective head group area (

    
    ). This steric bulk prevents the surfactant molecules from packing as tightly. Paradoxically, this results in a more elastic interfacial film  (Gibbs-Marangoni elasticity) because the molecules can rearrange to heal disturbances without precipitating or crystallizing, leading to the "creamy" stable lather.
    
Mildness & Penetration

The primary safety advantage of SLSA is its molecular size .

  • SLS (<300 Da): Small enough to penetrate the stratum corneum, bind to keratin, and cause protein denaturation (irritation).

  • SLSA (>350 Da): The larger molecule cannot penetrate as deeply. Furthermore, the intermediate polarity of the ester linkage reduces the aggressive protein-binding affinity seen with pure sulfates.

Application Context: Drug & Formulation Development

For researchers developing topical pharmaceuticals or sensitive-skin formulations, the choice dictates the patient compliance profile.

  • Choose SLS when:

    • Cost is the primary driver.

    • Maximum flash foam is required (e.g., degreasing cleansers).

    • The formulation includes high levels of co-surfactants (Betaines/Amides) to mitigate irritation.

  • Choose SLSA when:

    • "Sulfate-Free" claims are required.

    • Formulating for compromised skin barriers (eczema, psoriasis, pediatric).

    • Developing solid dosage forms (powders, tablets, bath bombs). SLSA is a free-flowing powder, whereas SLS needles can be dusty and irritating to handle in manufacturing.

    • Hard water stability is necessary without adding chelating agents (EDTA).

Decision Matrix Diagram

DecisionMatrix Start Select Primary Surfactant Q1 Is 'Sulfate-Free' Required? Start->Q1 Q2 Is Cost the Primary Constraint? Q1->Q2 No Result_SLSA Select SLSA (Sodium Lauryl Sulfoacetate) Q1->Result_SLSA Yes Q3 Is Skin Mildness Critical? Q2->Q3 No Result_SLS Select SLS (Sodium Lauryl Sulfate) Q2->Result_SLS Yes Q3->Result_SLSA Yes (Pediatric/Atopic) Q3->Result_SLS No (Industrial/Standard)

Figure 3: Selection logic for pharmaceutical and personal care surfactant systems.

References

  • ASTM International. (2021). ASTM D1173-07(2015) Standard Test Method for Foaming Properties of Surface-Active Agents. West Conshohocken, PA.

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Authoritative text on surfactant packing parameters and micellization).

  • Cornwell, P. A. (2018). "A review of shampoo surfactant technology: consumer benefits, raw materials and recent developments." International Journal of Cosmetic Science, 40(1), 16-30. (Comparison of SLS vs milder alternatives).

  • Sanyo Chemical Industries. (2020). Benchmarking the foaming properties of a new, mild surfactant formulation according to ASTM D 1173-07. (Industrial application note validating Ross-Miles for mild surfactants).

  • Happi Magazine. (2015). Meeting the Challenges of Sulfate-Free Formulating. (Discusses SLMI and SLSA as alternatives to SLS).

  • Lovesome Soapworks. (n.d.). SLSa vs SLS: A Comparison of Benefits and Risks. (Practical formulation comparison of physical properties).

(Note: "Methyl sulfoacetate" in this guide refers to the surface-active fatty ester derivatives, specifically Sodium Lauryl Sulfoacetate, as the methyl ester itself is a non-foaming hydrotrope.)

Sources

Comparative

Calcium Tolerance of Methyl Sulfoacetate-Based Surfactants

This guide provides an in-depth technical analysis of methyl sulfoacetate-based surfactants, specifically focusing on Sodium Lauryl Sulfoacetate (SLSA) . It is designed for researchers and formulation scientists requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of methyl sulfoacetate-based surfactants, specifically focusing on Sodium Lauryl Sulfoacetate (SLSA) . It is designed for researchers and formulation scientists requiring precise data on calcium tolerance, mechanistic insights, and validated experimental protocols.

Technical Comparison & Application Guide

Executive Summary

Methyl sulfoacetate-based surfactants, predominantly Sodium Lauryl Sulfoacetate (SLSA) , represent a class of "alpha-sulfo" surfactants synthesized from methyl sulfoacetate or sulfoacetic acid. Unlike alkyl sulfates (e.g., SLS) which precipitate readily in the presence of divalent cations (


, 

), SLSA exhibits superior calcium tolerance due to its specific headgroup architecture. This guide analyzes the physicochemical basis of this tolerance, compares it against industry standards (Isethionates, Sulfates, Glutamates), and provides validated protocols for quantification.

Molecular Mechanism of Calcium Tolerance

The primary cause of surfactant failure in hard water is the formation of insoluble calcium salts (lime soap). The sensitivity of a surfactant to calcium is dictated by the Headgroup Charge Density and Steric Factors .

The Structural Advantage of SLSA
  • SLS (Sulfate): The sulfate group (

    
    ) has a high charge density and minimal steric bulk, allowing 
    
    
    
    ions to easily bridge two surfactant monomers, leading to crystallization and precipitation.
  • SLSA (Sulfoacetate): The sulfoacetate group contains an ester linkage and a methylene spacer (

    
    ). This structure provides two key advantages:
    
    • Electronic Delocalization: The sulfonate group is chemically more stable and has a lower binding affinity for calcium than the sulfate ester.

    • Steric Hindrance: The bulky ester/acetate group creates steric interference, making it energetically unfavorable for calcium ions to form the tight crystal lattice required for precipitation.

Mechanism Visualization

The following diagram illustrates the competitive binding dynamics between Calcium ions and the surfactant micelle surface.

CalciumInteraction Ca Free Calcium Ions (Ca++) Binding Electrostatic Binding Ca->Binding Micelle Surfactant Micelle (Anionic Surface) Micelle->Binding Precipitate Insoluble Precipitate (Ca-Surfactant Crystal) SolubleComplex Soluble Ca-Micelle Complex (High Tolerance) StericCheck Steric/Electronic Barrier? Binding->StericCheck Interaction StericCheck->Precipitate Low Barrier (e.g., SLS) Tight Lattice Formation StericCheck->SolubleComplex High Barrier (e.g., SLSA) Steric Hindrance Prevents Lattice

Figure 1: Mechanistic pathway of calcium-induced precipitation versus solubilization. SLSA favors the 'Soluble Complex' pathway due to the steric bulk of the sulfoacetate group.

Comparative Performance Analysis

The following table contrasts SLSA with common anionic surfactants regarding calcium sensitivity and Lime Soap Dispersion Number (LSDN).

Table 1: Comparative Hard Water Stability of Anionic Surfactants

Surfactant ClassRepresentative MoleculeCalcium ToleranceLSDN (Approx.)*Mechanism of Tolerance
Alkyl Sulfoacetates Sodium Lauryl Sulfoacetate (SLSA)High > 20Sulfonate headgroup + Ester steric hindrance prevents tight Ca-bridging.
Alkyl Sulfates Sodium Lauryl Sulfate (SLS)Very Low < 5High charge density sulfate allows rapid crystallization with

.
Alkyl Ether Sulfates Sodium Laureth Sulfate (SLES)Moderate 10-15Ethoxylation spacer reduces charge density, improving tolerance over SLS.
Isethionates Sodium Cocoyl Isethionate (SCI)High > 25Similar to SLSA; sulfonate group separated by ethyl ester linkage.
Amino Acid Based Sodium Lauroyl SarcosinateModerate-High ~15-20N-methyl glycine structure provides good tolerance; often used as lime soap dispersant.

*LSDN: Lime Soap Dispersion Number (g dispersant required to disperse 100g of calcium oleate). Higher numbers indicate better performance.

Key Insight: While Isethionates (SCI) are the gold standard for mildness and tolerance, SLSA offers a comparable calcium tolerance profile with superior foaming kinetics in hard water, as the sulfoacetate group is less prone to hydrolysis at low pH compared to the isethionate ester [1, 2].

Experimental Protocols (Self-Validating)

To objectively verify the calcium tolerance of SLSA in your specific formulation, use the following Turbidimetric Titration Protocol . This method is self-validating because it uses a control (SLS) to establish a baseline failure point.

Protocol: Calcium Tolerance via Turbidimetric Titration

Objective: Determine the critical calcium concentration (ppm


) required to cause permanent turbidity in a surfactant solution.

Reagents:

  • Surfactant Solution: 1.0% (w/w) active surfactant in deionized water.

  • Titrant: 0.1 M

    
     solution.
    
  • Control: 1.0% Sodium Lauryl Sulfate (SLS) solution.

Workflow Diagram:

TitrationProtocol Start Start: Prepare 1% Surfactant Solution (pH adjusted to 7.0) Step1 Equilibrate at 25°C Measure Initial Turbidity (NTU) Start->Step1 Titrate Add 0.1M CaCl2 (0.5 mL increments) Step1->Titrate Mix Stir for 60s Allow to Equilibrate Titrate->Mix Measure Measure Turbidity (NTU) Mix->Measure Decision Turbidity > 50 NTU (Visible Cloudiness)? Measure->Decision Decision->Titrate No Record Record Volume of CaCl2 Calculate ppm CaCO3 Decision->Record Yes (Endpoint) Loop Continue Titration

Figure 2: Step-by-step workflow for determining the Calcium Tolerance Value (CTV) of surfactant solutions.

Calculation:



Where 100,090 is the conversion factor for molarity to ppm 

.[1]
Protocol: Lime Soap Dispersion Test (LSDN)

This test measures the ability of SLSA to disperse pre-formed calcium soaps, simulating "soap scum" prevention.

  • Preparation: Generate Calcium Oleate (lime soap) by mixing Sodium Oleate with hard water (

    
    ).
    
  • Titration: Titrate the turbid lime soap dispersion with the test surfactant (SLSA) solution.

  • Endpoint: The point at which the solution becomes clear or the curd is fully dispersed.

  • Result: A lower amount of surfactant required to disperse the curd indicates higher efficiency. SLSA typically requires significantly less mass than SLES to achieve dispersion [3].

Formulation Implications for Drug Development

For pharmaceutical and cosmeceutical applications, the calcium tolerance of SLSA translates to:

  • Stability in Biological Fluids: SLSA maintains solubility in fluids with high electrolyte backgrounds (e.g., simulated gastric fluid or wound exudate), unlike SLS which may precipitate [4].

  • Preservative Efficacy: By preventing the formation of insoluble calcium-surfactant salts, SLSA ensures that the surfactant remains available to disrupt microbial membranes, potentially enhancing the efficacy of antimicrobial preservatives.

  • Sensory Profile: In topical formulations, the lack of calcium precipitation prevents the "draggy" or "coated" skin feel often associated with soap-based cleansers in hard water areas.

References

  • CIR Expert Panel. (2013). Safety Assessment of Sodium Lauryl Sulfoacetate as Used in Cosmetics. Cosmetic Ingredient Review.

  • Bain, C. D., et al. (2010). Hardness Tolerance of Anionic Surfactants. Langmuir.

  • Warner, M. (2018). Comparative studies of Calcium ion tolerance of different anionic surfactant solutions. Teknoscienze.

  • FDA Code of Federal Regulations. (2023). Sodium Lauryl Sulfate and Derivatives in Food and Drugs. 21 CFR 172.822.[2]

Sources

Validation

A Senior Application Scientist's Guide to the Determination of Active Matter in Methyl Sulfoacetate

Introduction: Methyl sulfoacetate, a prominent member of the methyl ester sulfonate (MES) family, is an anionic surfactant valued for its excellent detergency, biodegradability, and hardness tolerance. For researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl sulfoacetate, a prominent member of the methyl ester sulfonate (MES) family, is an anionic surfactant valued for its excellent detergency, biodegradability, and hardness tolerance. For researchers, scientists, and drug development professionals utilizing this compound, the precise quantification of its active matter content is paramount. This percentage directly influences formulation efficacy, cost-effectiveness, reaction stoichiometry, and compliance with quality standards. This guide provides an in-depth comparison of established and modern analytical techniques for this purpose. We will move beyond simple procedural lists to explore the underlying chemical principles and offer field-proven insights to ensure robust and reliable results in your laboratory.

Chapter 1: The Cornerstone of Surfactant Analysis: Two-Phase Titration

The two-phase titration, often referred to as the Epton method, is a classic and widely adopted technique for quantifying ionic surfactants.[1][2] Its longevity is a testament to its reliability and accessibility. This method is enshrined in international standards such as ASTM D3049 and ISO 2271.[3][4]

Principle of Operation

The method's ingenuity lies in a competitive binding process within a biphasic system, typically composed of water and a non-polar organic solvent like chloroform.[5] The core reaction is the formation of an ion-pair between the anionic methyl sulfoacetate and a standardized cationic titrant, such as Benzethonium chloride (Hyamine® 1622).[6]

  • Complex Formation: A mixed indicator, comprising a cationic dye (e.g., dimidium bromide or methylene blue) and an anionic dye (e.g., disulphine blue or acid blue 1), is introduced.[7][8] Initially, the anionic methyl sulfoacetate pairs with the cationic dye, forming a colored complex that is soluble in the chloroform layer.

  • Titration & Displacement: As the cationic titrant is added, it begins to form a more stable ion-pair with the methyl sulfoacetate, displacing the cationic dye from the complex.[3]

  • Endpoint Detection: Once all the methyl sulfoacetate has been consumed, the first excess of cationic titrant pairs with the free anionic dye. This new complex is also soluble in the chloroform layer, causing a distinct color change (e.g., from pink to blue), which signals the titration's endpoint.[8]

The necessity of the two-phase system stems from the solubility characteristics of the ion-pair complexes, which are preferentially drawn into the organic phase, allowing for a clear visual endpoint.[5][7]

Advantages and Limitations
FeatureAssessment
Cost Low initial investment; utilizes standard laboratory glassware and reagents.[9]
Simplicity The procedure is straightforward and does not require sophisticated instrumentation.[5]
Robustness A well-established and validated method across numerous industries.
EHS Concerns The mandatory use of chloroform, a toxic and environmentally harmful solvent, is a significant drawback.[10][11]
Subjectivity The visual endpoint detection can vary between operators and may be obscured by sample color or emulsion formation.[1]
Speed The process, requiring vigorous shaking and phase separation after each titrant addition, is manual and time-consuming.[6]

Chapter 2: The Objective Evolution: Potentiometric Titration

To address the shortcomings of the two-phase method, particularly the use of hazardous solvents and subjective endpoint determination, potentiometric titration has emerged as the preferred modern alternative.[10] This technique replaces the visual indicator with an ion-selective electrode (ISE) that responds to the concentration of the surfactant ions in solution.

Principle of Operation

This method is based on a direct precipitation titration in an aqueous medium. The anionic methyl sulfoacetate is titrated with a standard cationic titrant (e.g., Hyamine® 1622), leading to the formation of an insoluble precipitate.[10][12]

A surfactant-selective electrode is immersed in the sample solution. This electrode exhibits a potential that is proportional to the activity of the free anionic surfactant ions. As the cationic titrant is added, it complexes with the anionic surfactant, reducing the concentration of free ions and causing a gradual change in the electrode's potential. At the equivalence point, where all the anionic surfactant has been consumed, a small excess of the cationic titrant causes a sharp, sudden change in the electrode potential.[11][13] This inflection point is detected by the titrator, providing a highly accurate and objective determination of the endpoint.

Experimental Workflow: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Accurately weigh sample p2 Dissolve in deionized water p1->p2 t1 Immerse Surfactant ISE and reference electrode p2->t1 p3 Standardize Cationic Titrant (e.g., Hyamine) t2 Titrate with standardized cationic solution p3->t2 t1->t2 t3 System records potential (mV) vs. titrant vol (mL) t2->t3 t4 Automatic detection of inflection point (Endpoint) t3->t4 a1 Calculate active matter content from titrant volume and concentration t4->a1

Caption: Workflow for Potentiometric Determination of Active Matter.

Expert Insights: Ensuring Trustworthy Results

The reliability of potentiometric titration hinges on the proper care and handling of the surfactant ISE. Before the first use and between titrations, the electrode must be conditioned and cleaned according to the manufacturer's instructions.[11][12] A typical cleaning procedure involves rinsing with deionized water, then alcohol, and finally blotting dry. This prevents the buildup of sticky precipitates on the electrode surface, which can dampen its response and lead to inaccurate results.[12] The elimination of chloroform not only enhances safety but also improves accuracy by preventing the formation of emulsions that can obscure the endpoint in two-phase titrations.[10]

Chapter 3: Advanced Techniques for Complex Formulations

While titration methods are excellent for quality control of raw materials, research and development settings often require more sophisticated tools, especially when analyzing finished products containing multiple surface-active components.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for separating and quantifying individual components within a complex mixture.[14] For a compound like methyl sulfoacetate, which lacks a strong UV chromophore, detection is a key consideration.

  • Principle: The sample is passed through a column packed with a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and elute at different times.

  • Separation Mode: Reversed-phase HPLC is typically used for surfactant analysis.[14]

  • Detection: Since UV detection is not ideal, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are highly effective.[15] These universal detectors respond to any non-volatile analyte, making them perfect for surfactants. For ultimate specificity and sensitivity, Mass Spectrometry (MS) can be used.[16]

  • Causality: The choice of HPLC is dictated by the need for specificity. In a finished formulation, excipients, impurities, or other surfactants can interfere with titration methods. HPLC physically separates the methyl sulfoacetate from these interferences before quantification, ensuring that the result is solely for the active ingredient of interest.[16]

B. Nonaqueous Titration

In some specific cases, titrating in a nonaqueous solvent can be advantageous.

  • Principle: The basicity of a sulfonate group is too weak to be titrated in water. However, in a weakly basic (aprotic or protogenic) solvent like acetic acid, the sulfonate can act as a base and be titrated with a strong acid, such as perchloric acid dissolved in dioxane.[17][18][19] This is due to the "leveling effect" of the solvent, which enhances the basicity of the analyte.[19]

  • Application: This method is particularly useful for samples that are insoluble in water or to avoid specific interferences present in aqueous systems. The endpoint is typically detected potentiometrically.[17]

Chapter 4: Comparative Performance Guide

The selection of an analytical method is a balance of technical requirements, budget, and safety considerations. The following table provides a comparative summary to guide your decision-making process.

ParameterTwo-Phase Titration (Epton)Potentiometric TitrationHPLC (with ELSD/CAD)
Principle Visual colorimetric endpointPotentiometric endpointChromatographic separation
Specificity Low (titrates all anionics)Low (titrates all anionics)High (separates and quantifies specific molecules)
Accuracy & Precision Good, but operator-dependentExcellent, operator-independentExcellent
Analysis Time Slow (15-20 min/sample)Moderate (5-10 min/sample)Moderate to Slow (10-30 min/sample)
Throughput Low (manual)High (autosampler compatible)High (autosampler compatible)
Initial Cost Very LowModerate (requires autotitrator)Very High
Cost per Sample LowLowHigh (solvents, columns)
Required Expertise LowModerateHigh (method development)
EHS Concerns High (requires chloroform)Low (avoids hazardous solvents)Moderate (solvent disposal)
Best For... Basic QC, low sample loadHigh-throughput QC, R&DComplex mixtures, R&D, impurity profiling

Chapter 5: Detailed Experimental Protocols

The following are self-validating protocols for the two primary titration methods discussed.

Protocol 1: Two-Phase Titration (Based on ASTM D3049)
  • Reagent Preparation:

    • Cationic Titrant: Prepare a standardized 0.004 M solution of Benzethonium chloride (Hyamine® 1622). Standardize this solution against a primary standard, such as high-purity Sodium Lauryl Sulfate (SLS).

    • Mixed Indicator Solution: Prepare the indicator as specified in ASTM D3049, typically a solution containing both dimidium bromide and acid blue 1 in an alcohol/water mixture.

    • Acid Solution: A sulfuric acid solution is used to adjust the pH.

  • Sample Titration:

    • Accurately weigh a sample of methyl sulfoacetate calculated to contain approximately 0.004 milliequivalents of active matter into a glass-stoppered graduated cylinder.

    • Add 10 mL of deionized water, 10 mL of the acid solution, and 25 mL of chloroform.

    • Add 10 mL of the mixed indicator solution. The bottom chloroform layer should turn pink/red.

    • Titrate with the standardized 0.004 M Benzethonium chloride solution. After each addition of titrant, stopper the cylinder and shake vigorously. Allow the layers to separate.

    • The endpoint is reached when the pink color is completely discharged from the chloroform layer, which turns a greyish-blue.[8]

  • Calculation:

    • Calculate the percentage of active matter using the volume and molarity of the titrant, the weight of the sample, and the equivalent weight of methyl sulfoacetate.

Protocol 2: Potentiometric Titration (Based on ASTM D4251)
  • Apparatus & Reagents:

    • Automatic potentiometric titrator.

    • Surfactant ion-selective electrode (ISE) and a suitable reference electrode.

    • Standardized 0.004 M solution of Benzethonium chloride (Hyamine® 1622), prepared as in the two-phase method.

  • Electrode Conditioning:

    • Condition the surfactant ISE according to the manufacturer's guidelines before use.

  • Sample Titration:

    • Accurately weigh a sample of methyl sulfoacetate into a 150-mL beaker and add enough deionized water to make approximately 50 mL of solution, ensuring the tips of the electrodes are covered.[10]

    • Place the beaker on the titration stand and immerse the electrodes.

    • Begin the titration with the standardized Benzethonium chloride solution. The titrator will automatically add the titrant, stir the solution, and record the potential.

    • The instrument's software will analyze the resulting titration curve and automatically determine the equivalence point from the point of maximum inflection.

  • Calculation:

    • The instrument software will typically calculate the active matter percentage automatically based on the entered sample weight, titrant concentration, and analyte equivalent weight.

Workflow Diagram: Two-Phase Manual Titration

G cluster_prep Preparation cluster_titration Titration Cycle (Repeat) cluster_analysis Endpoint p1 Weigh sample into graduated cylinder p2 Add water, chloroform, acid, and mixed indicator p1->p2 t1 Add small aliquot of cationic titrant p2->t1 t2 Stopper and shake vigorously t1->t2 t3 Allow phases to separate t2->t3 t4 Observe color of chloroform layer t3->t4 t4->t1 if not endpoint a1 Color changes from pink to blue t4->a1 if endpoint a2 Record final volume and calculate result a1->a2

Caption: Workflow for Manual Two-Phase Titration of Active Matter.

Conclusion

The determination of active matter in methyl sulfoacetate can be approached with varying levels of sophistication, cost, and safety.

  • For routine, cost-sensitive quality control of raw materials, potentiometric titration represents the optimal balance of accuracy, safety, and efficiency. It provides objective, repeatable results and is amenable to automation, making it the recommended method for most modern laboratories.

  • The traditional two-phase titration remains a viable option if instrumentation is limited, but its reliance on hazardous solvents and a subjective endpoint makes it less desirable.

  • For complex formulation analysis, impurity profiling, or advanced research and development, the specificity of HPLC is unmatched and should be the method of choice.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and efficacy of their work.

References

  • ASTM D4251-89(2009), Standard Test Method for Active Matter in Anionic Surfactants by Potentiometric Titration, ASTM International, West Conshohocken, PA, 2009,

  • Xylem Analytics. (n.d.). Titration of anionic surfactants. Retrieved from [Link] (Note: Specific application note URL may vary, linking to the main site.)

  • Puerto, M., & Lopez-Salinas, J. (n.d.). Surfactant Concentration by Two-Phase-Titration Method At Rice. Rice University. Retrieved from [Link] (Note: Deep link may be unstable, linking to the main domain.)

  • ASTM D3049-89(1996)e1, Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration, ASTM International, West Conshohocken, PA, 1996,

  • GlobalSpec. (2016). ASTM D3049-89(2016) - Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration. Retrieved from [Link]

  • ASTM D3049-89(2009), Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration, ASTM International, West Conshohocken, PA, 2009,

  • ASTM D6173-97(2014), Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration, ASTM International, West Conshohocken, PA, 2014,

  • ASTM International. (2009). ASTM D3049-89(2009) - Standard Test Method for Synthetic Anionic Ingredient by Cationic Titration. Retrieved from [Link]

  • Wang, J., et al. (2012). Titrimetric determination of anionic surfactant content in anionic/nonionic surfactant mixture solution. Turkish Journal of Chemistry, 36(4), 545-554. Retrieved from [Link]

  • ASTM D1681-05(2014), Standard Test Method for Synthetic Anionic Active Ingredient in Detergents by Cationic Titration Procedure, ASTM International, West Conshohocken, PA, 2014,

  • Mettler Toledo. (n.d.). Two-Phase Titration of Low Concentration Surfactant. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Anionic Surfactant Content by Epton's method. Retrieved from [Link]

  • ISO 2271:1989, Surface active agents — Detergents — Determination of anionic-active matter by manual or mechanical direct two-phase titration procedure. International Organization for Standardization. Retrieved from [Link]

  • Inge, B. H., & Stai, S. (1981). Characterization of Petroleum Sulfonates by a Nonaqueous Titration Method. Society of Petroleum Engineers Journal, 21(06), 723-728. Retrieved from [Link]

  • Metrohm. (2022, September 9). Surfactant Determination by two-phase titration [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Automated Two-Phase Titration Using DP5 Phototrode. Retrieved from [Link]

  • Hodzic, A., et al. (2015). Determination of anionic active matter in commercial liquid detergents. ResearchGate. Retrieved from [Link]

  • Chitikela, S., Dentel, S. K., & Allen, H. E. (1995). Modified method for the analysis of anionic surfactants as Methylene Blue active substances. Analyst, 120(7), 2001-2004. [Link]

  • U.S. Department of Energy. (1981). Characterization of petroleum sulfonates by a nonaqueous titration method. OSTI.GOV. Retrieved from [Link]

  • ASTM D2330-20, Standard Test Method for Methylene Blue Active Substances, ASTM International, West Conshohocken, PA, 2020,

  • American Laboratory. (2005). A Versatile Column for Surfactant Analysis by HPLC. Retrieved from [Link]

  • ResearchGate. (2017). Surfactants and Surfactants Titration - Tips and Hints. Retrieved from [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2014). Continuous Flow Methylene Blue Active Substances Method for the Determination of Anionic Surfactants in River Water and Biodegradation Test Samples. Journal of surfactants and detergents, 17(1), 191-198. [Link]

  • Amiscience. (n.d.). Method 425.1: Methylene Blue Active Substances (MBAS). Retrieved from [Link]

  • iTeh Standards. (1989). ISO 2271:1989. Retrieved from [Link]

  • Wikipedia. (n.d.). MBAS assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Titrations in Nonaqueous Solutions. Analytical Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. Retrieved from [Link]

  • Scribd. (n.d.). Non-Aqueous Titrations. Retrieved from [Link]

  • Mishra, S. (n.d.). Non aqueous titration. Pharmrecord.com. Retrieved from [Link]

  • Google Patents. (n.d.). CN103592375A - An analytical method for determining the active substance content of petroleum sulfonate by extraction method.
  • ResearchGate. (2025). Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. Retrieved from [Link]

  • MDPI. (2020). Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder. Molecules, 25(11), 2661. [Link]

  • ResearchGate. (n.d.). α‐Sulfo Fatty Methyl Ester Sulfonate: A Review on Chemistry, Processing Technologies, Performance, and Applications in Laundry Detergents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Acetic acid, sulfo-, 1-methyl ester proper disposal procedures

Topic: Acetic acid, sulfo-, 1-methyl ester (Proper Disposal Procedures) CAS: 1838-05-7 Synonyms: Methyl sulfoacetate; 2-Sulfoacetic acid 1-methyl ester Executive Safety Summary Urgency Level: HIGH (Corrosive / Reactive)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acetic acid, sulfo-, 1-methyl ester (Proper Disposal Procedures) CAS: 1838-05-7 Synonyms: Methyl sulfoacetate; 2-Sulfoacetic acid 1-methyl ester

Executive Safety Summary

Urgency Level: HIGH (Corrosive / Reactive) Primary Hazard: This compound is a sulfonic acid derivative (


). Unlike simple esters (like methyl acetate), it possesses a free sulfonic acid group, making it a strong acid  and a severe corrosive.

Critical Warning:

  • DO NOT dispose of in general "Organic Solvent" waste streams without verifying container compatibility (risk of degrading metal or improper plastic containers).

  • DO NOT mix with "Basic Organic" waste or bleach (hypochlorites). The neutralization reaction is highly exothermic and can cause waste container pressurization or explosion.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its dual nature: it is both an organic ester and a strong inorganic-like acid .

ParameterDataOperational Implication
CAS Number 1838-05-7Use this for waste tagging/manifests.
Molecular Formula

Contains Sulfur; requires incineration with scrubbers.
Acidity (pKa) ~ -2 to 0 (Sulfonic group)Strong Acid. pH of aqueous solutions will be < 1.0.
Physical State Viscous oil or hygroscopic solidMay stick to glass; rinse residues carefully with compatible solvent.
Reactivity Water-reactive (slow hydrolysis); Reacts violently with bases.Keep waste containers dry.[1][2] Segregate from caustic waste.
RCRA Status Characteristic Waste (D002)Classified as Corrosive hazardous waste.

Pre-Disposal Stabilization & Handling

Before moving the chemical to a waste container, ensure the following conditions are met to prevent "in-bottle" reactions.

A. PPE Requirements
  • Gloves: Nitrile (minimum 0.11 mm) is generally sufficient for incidental splash, but Butyl Rubber or Viton is preferred for prolonged handling of sulfonic acids.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) + Face shield if pouring > 100 mL.

  • Respiratory: Work inside a certified chemical fume hood.

B. Equipment Compatibility Check
  • Compatible: Borosilicate Glass, PTFE (Teflon), HDPE (High-Density Polyethylene), PP (Polypropylene).

  • Incompatible: Nylon, LDPE (Long-term), Carbon Steel, Aluminum, Zinc (Galvanized).

Step-by-Step Disposal Protocol

This protocol is designed to maximize safety and compliance with EPA/RCRA standards.

Step 1: Waste Stream Segregation

Do not pour this into the "General Organic Waste" carboy unless that carboy is specifically designated for Acidic Organics .

  • Correct Stream: Acidic Organic Waste (Corrosive).

  • Reasoning: Mixing strong sulfonic acids with general organics (which may contain amines, bases, or oxidizers) can trigger uncontrolled exothermic reactions or polymerization.

Step 2: Container Selection

Use a dedicated HDPE or Glass waste container.

  • Why? Metal cans will corrode rapidly, leading to leaks.

Step 3: Transfer & Dilution (Optional but Recommended)

If you are disposing of the pure concentrated reagent:

  • Dilute the material into a compatible organic solvent (e.g., Methanol or Acetonitrile) before adding to the waste container.

  • Ratio: 1:10 (Reagent : Solvent).

  • Benefit: This dissipates the heat of solution and reduces the viscosity, preventing the acid from adhering to the container walls and posing a risk to waste handlers later.

Step 4: Labeling

Apply a hazardous waste tag immediately.

  • Constituents: "Methyl sulfoacetate" or "Acetic acid, sulfo-, 1-methyl ester".

  • Hazard Checkboxes: [x] Corrosive [x] Toxic.[3]

  • pH: Mark as "< 2".

Step 5: Final Disposal

Hand over to your facility's EHS (Environmental Health & Safety) team for High-Temperature Incineration .

  • Note: Because it contains sulfur, commercial incinerators must use flue gas scrubbing to capture

    
     emissions.
    

Emergency Procedures: Spills & Accidents

If a spill occurs outside the fume hood:

  • Evacuate: The vapors/fumes can be irritating to the respiratory tract.[4]

  • Isolate: Mark the area.

  • Neutralize:

    • Do NOT use strong caustic soda (NaOH) beads; the heat generated can boil the liquid and splatter the acid.

    • Protocol: Cover the spill with Sodium Bicarbonate (

      
      )  or a commercial Acid Neutralizer.
      
    • Observation: Wait for the bubbling (

      
       evolution) to cease.
      
  • Cleanup: Absorb the neutralized slurry with vermiculite or clay. Scoop into a disposable container and label as "Solid Chemical Debris (Neutralized)".

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of Methyl Sulfoacetate, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: Acetic acid, sulfo-, 1-methyl ester StateCheck Is it Pure/Concentrated? Start->StateCheck Dilute Dilute 1:10 in Methanol/Acetonitrile StateCheck->Dilute Yes (Pure) Segregate Segregate Stream: ACIDIC ORGANIC StateCheck->Segregate No (Already Diluted) Dilute->Segregate Container Select Container: Glass or HDPE Only Segregate->Container Label Labeling: Check 'Corrosive' & 'pH < 2' Container->Label Final Ship for Incineration (Do not sewer) Label->Final

Figure 1: Decision logic for the safe segregation and packaging of Methyl Sulfoacetate waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15392, Methyl sulfoacetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl sulfoacetate - Hazard Classifications. Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Manual: Waste Disposal Procedures for Organic Acids. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.